Product packaging for 2-Chloro-5-methylbenzo[d]thiazole(Cat. No.:CAS No. 3622-31-9)

2-Chloro-5-methylbenzo[d]thiazole

Cat. No.: B1590743
CAS No.: 3622-31-9
M. Wt: 183.66 g/mol
InChI Key: LMODYJDUSCQYRS-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B1590743 2-Chloro-5-methylbenzo[d]thiazole CAS No. 3622-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMODYJDUSCQYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516518
Record name 2-Chloro-5-methyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-31-9
Record name 2-Chloro-5-methyl-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-benzothiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylbenzo[d]thiazole

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a fused benzene and thiazole ring system with strategically placed chloro and methyl substituents, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. The electron-withdrawing nature of the chlorine atom at the 2-position renders it an excellent leaving group for nucleophilic substitution reactions, providing a versatile handle for the introduction of diverse functional groups. This reactivity is central to its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including but not limited to kinase inhibitors, antimicrobial agents, and compounds with applications in agrochemicals.[1][2] This guide provides a comprehensive overview of the synthetic pathways to this compound, delving into the mechanistic underpinnings of the reactions and furnishing detailed experimental protocols for its preparation.

Core Synthetic Strategies: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process that first involves the construction of the 5-methylbenzothiazole core, followed by the crucial chlorination at the 2-position. Two primary pathways are commonly employed for the initial formation of the benzothiazole ring system, both of which will be explored in detail.

Pathway 1: Cyclization of 2-Amino-4-methylbenzenethiol

This classical and widely adopted method relies on the cyclization of the bifunctional precursor, 2-amino-4-methylbenzenethiol. This approach offers a high degree of regiochemical control and is amenable to a variety of cyclizing agents.

Stage 1: Synthesis of 2-Amino-4-methylbenzenethiol

The synthesis of this key intermediate can be accomplished through several routes, with a common method involving the hydrolysis of 2-amino-6-methylbenzothiazole.[3]

Stage 2: Cyclization to form the Benzothiazole Ring

The cyclization of 2-amino-4-methylbenzenethiol with various one-carbon electrophiles is a robust method for constructing the benzothiazole core.[4][5] For the purpose of preparing the precursor for chlorination, cyclization to 5-methyl-2-mercaptobenzothiazole is the most direct route. This is typically achieved by reacting 2-amino-4-methylbenzenethiol with carbon disulfide.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.

Pathway 2: From p-Toluidine via Thiocyanation and Cyclization

An alternative and industrially relevant approach begins with the more readily available starting material, p-toluidine. This pathway involves a thiocyanation step followed by a cyclization reaction.

Stage 1: Synthesis of 5-Methyl-2-aminobenzothiazole

This can be achieved by reacting p-toluidine with a thiocyanating agent, such as ammonium thiocyanate, in the presence of a halogen to facilitate an electrophilic aromatic substitution, followed by an intramolecular cyclization.

Stage 2: Conversion to 5-Methyl-2-mercaptobenzothiazole

The resulting 2-amino-5-methylbenzothiazole can be converted to the corresponding 2-mercapto derivative via a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a sulfur source.

The Crucial Chlorination Step: Synthesis of this compound

The final and most critical transformation is the conversion of 5-methyl-2-mercaptobenzothiazole to the target molecule, this compound. This is an oxidative chlorination reaction, for which sulfuryl chloride (SO₂Cl₂) is the reagent of choice due to its efficacy and relatively clean reaction profile.[6]

Reaction Mechanism: The reaction is believed to proceed through the formation of a sulfenyl chloride intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the displacement of the sulfur moiety and the formation of the desired 2-chloro derivative. The presence of a small amount of water has been reported to catalyze this reaction, likely by generating acidic species in situ which can protonate the thione, making it more susceptible to nucleophilic attack.[6]

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
Pathway 1
Synthesis of 2-Amino-4-methylbenzenethiol2-Amino-6-methylbenzothiazoleKOH, H₂OWater120Good[3]
Cyclization to 5-Methyl-2-mercaptobenzothiazole2-Amino-4-methylbenzenethiolCS₂EthanolRefluxHigh[7]
Chlorination5-Methyl-2-mercaptobenzothiazoleSO₂Cl₂, H₂O (catalytic)Dichloromethane0 to RTExcellent[6]
Pathway 2
Synthesis of (4-methylphenyl)thioureap-ToluidineNH₄SCN, HClWaterRefluxHigh
Cyclization to 2-Amino-5-methylbenzothiazole(4-methylphenyl)thioureaCl₂CH₂Cl₂-20 to 15>95[8]
Conversion to 5-Methyl-2-mercaptobenzothiazole2-Amino-5-methylbenzothiazoleNaNO₂, H₂SO₄, then K-ethyl xanthateWater/Ethanol0 to 50Good
Chlorination5-Methyl-2-mercaptobenzothiazoleSO₂Cl₂, H₂O (catalytic)Dichloromethane0 to RTExcellent[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-mercaptobenzothiazole from 2-Amino-4-methylbenzenethiol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylbenzenethiol (1 equivalent) in ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 5-methyl-2-mercaptobenzothiazole.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend 5-methyl-2-mercaptobenzothiazole (1 equivalent) in dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C. A catalytic amount of water can be added to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizing the Synthesis

Synthesis_of_2_Chloro_5_methylbenzothiazole cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 2-Amino-4-methylbenzenethiol 2-Amino-4-methylbenzenethiol 5-Methyl-2-mercaptobenzothiazole 5-Methyl-2-mercaptobenzothiazole 2-Amino-4-methylbenzenethiol->5-Methyl-2-mercaptobenzothiazole CS2, EtOH, Reflux Target This compound 5-Methyl-2-mercaptobenzothiazole->Target SO2Cl2, CH2Cl2, 0°C to RT p-Toluidine p-Toluidine 2-Amino-5-methylbenzothiazole 2-Amino-5-methylbenzothiazole p-Toluidine->2-Amino-5-methylbenzothiazole 1. NH4SCN, Cl2 2. Cyclization 5-Methyl-2-mercaptobenzothiazole_p2 5-Methyl-2-mercaptobenzothiazole 2-Amino-5-methylbenzothiazole->5-Methyl-2-mercaptobenzothiazole_p2 1. NaNO2, H2SO4 2. K-ethyl xanthate 5-Methyl-2-mercaptobenzothiazole_p2->Target SO2Cl2, CH2Cl2, 0°C to RT caption Synthetic Pathways to this compound

Caption: Synthetic Pathways to this compound

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the substituted benzothiazole structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbon bearing the chlorine atom and the carbons of the fused ring system.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=N stretching of the thiazole ring, and C-Cl stretching.

Safety and Handling

2-Chlorobenzothiazole derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[11]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The 2-chlorobenzothiazole scaffold is a privileged structure in medicinal chemistry. The ability to readily displace the 2-chloro substituent with various nucleophiles allows for the generation of large libraries of compounds for screening against various biological targets. 5-Chloro-2-methylbenzothiazole, a related compound, is noted for its use as a key intermediate in the synthesis of medicines, pesticides, and dyes.[2] The introduction of the methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially improving metabolic stability or target binding affinity.

Conclusion

The synthesis of this compound is a well-established process that offers a versatile platform for the development of novel chemical entities with potential therapeutic applications. By understanding the underlying reaction mechanisms and optimizing the experimental conditions, researchers can efficiently produce this valuable intermediate in high yield and purity. The strategic importance of this compound in drug discovery and development underscores the continuing relevance of synthetic organic chemistry in advancing human health.

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An In-depth Technical Guide to 2-Chloro-5-methylbenzo[d]thiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-5-methylbenzo[d]thiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, reactivity, and potential applications.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The benzothiazole core is a versatile scaffold, and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The 2-chloro-substituted benzothiazoles, in particular, serve as crucial intermediates for the synthesis of more complex molecules, owing to the reactivity of the chlorine atom which allows for facile nucleophilic substitution.

Physicochemical Properties of this compound

Detailed experimental data for the physical properties of this compound is limited in publicly available literature. However, based on information from chemical suppliers and related compounds, the following properties are reported. It is important to note that some of these values may require experimental verification.

PropertyValueSource(s)
Molecular Formula C₈H₆ClNS[6]
Molecular Weight 183.66 g/mol [6][7]
CAS Number 3622-31-9[6]
Melting Point 46-47 °C[6]
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform. Limited solubility in water.[8]
Appearance Likely a solid at room temperature, given the reported melting point.

Structure:

G Nucleophilic Substitution at C2 of 2-Chlorobenzothiazole cluster_main 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Substituted_Benzothiazole 2-Substituted Benzothiazole 2-Chlorobenzothiazole->2-Substituted_Benzothiazole + Nu-H Nucleophile Nucleophile (Nu-H) HCl HCl

Caption: General scheme for nucleophilic substitution reactions.

Synthesis of this compound

While a specific, detailed laboratory-scale synthesis protocol for this compound is not widely published, the general synthesis of 2-chlorobenzothiazoles often involves the chlorination of the corresponding 2-mercaptobenzothiazole or the cyclization of appropriate precursors. One common method is the reaction of an aniline derivative with a source of thiocyanate followed by oxidative cyclization and subsequent chlorination.

A plausible synthetic route is outlined below:

G Plausible Synthetic Pathway cluster_synthesis 4-Methylaniline 4-Methylaniline Intermediate Thiourea Intermediate 4-Methylaniline->Intermediate + Thiocyanate Thiocyanate Thiocyanate Source (e.g., KSCN) 2-Amino-5-methylbenzothiazole 2-Amino-5-methylbenzothiazole Intermediate->2-Amino-5-methylbenzothiazole Oxidative Cyclization Oxidative_Cyclization Oxidative Cyclization Final_Product This compound 2-Amino-5-methylbenzothiazole->Final_Product Sandmeyer-type Reaction Sandmeyer_Reaction Sandmeyer-type Reaction

Caption: A potential synthetic route to the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [5]Derivatives of 2-chlorobenzothiazoles are precursors to a multitude of compounds with therapeutic potential.

  • Anticancer Agents: Many 2-substituted benzothiazole derivatives have shown potent anticancer activity. [3]* Antimicrobial Agents: The benzothiazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal properties. [4]* Enzyme Inhibitors: The structural features of benzothiazoles make them suitable candidates for the design of specific enzyme inhibitors.

Safety and Handling

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of novel compounds in the fields of medicinal chemistry and materials science. Its reactivity at the 2-position allows for the introduction of a wide range of functional groups, leading to a diverse library of benzothiazole derivatives. While there is a need for more comprehensive public data on its specific physical and spectral properties, the general understanding of the chemistry of 2-chlorobenzothiazoles provides a strong foundation for its application in research and development.

References

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An In-Depth Technical Guide to 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, offers a versatile platform for designing novel therapeutic agents. This guide focuses on a specific, less-documented member of this family: 2-Chloro-5-methylbenzo[d]thiazole . While extensive research has been devoted to many of its isomers and related structures, this particular compound remains a subject of nascent exploration. This document aims to provide a comprehensive overview of the available technical information for this compound, offering a foundational resource for researchers interested in its potential applications, particularly in the realm of drug discovery.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.

IdentifierValueSource
CAS Number 3622-31-9[6][7][8][9][10][11]
IUPAC Name 2-chloro-5-methyl-1,3-benzothiazole[7]
Molecular Formula C₈H₆ClNS[6][8][10]
Molecular Weight 183.66 g/mol [10]
Melting Point 46-47 °C[7]
Boiling Point 266 °C[7]
Density 1.365±0.06 g/cm³[7]

Synthesis and Reactivity: A Landscape of Possibilities

While specific, detailed, and validated synthetic protocols for this compound are not extensively reported in peer-reviewed literature, its structure suggests that its synthesis would likely follow established methodologies for benzothiazole derivatives.[12][13] The reactivity of this compound is primarily dictated by the 2-chloro substituent on the benzothiazole ring.

Hypothesized Synthetic Pathways

The synthesis of 2-substituted benzothiazoles often involves the cyclization of 2-aminothiophenols with various reagents. For this compound, a plausible synthetic route could involve the reaction of 4-methyl-2-aminothiophenol with a suitable chlorinating agent.

Diagram: Hypothesized Synthesis of this compound

synthesis_workflow Hypothesized Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_methyl_2_aminothiophenol 4-Methyl-2-aminothiophenol cyclization Cyclization Reaction 4_methyl_2_aminothiophenol->cyclization chlorinating_agent Chlorinating Agent (e.g., Phosgene equivalent) chlorinating_agent->cyclization product This compound cyclization->product

Caption: A potential synthetic route to this compound.

Expected Reactivity

The chlorine atom at the 2-position of the benzothiazole ring is a key functional group that activates the molecule for nucleophilic substitution reactions.[14][15][16] This allows for the introduction of a wide range of substituents, making this compound a potentially valuable intermediate for creating a library of novel compounds.

Common nucleophiles that could react at the 2-position include:

  • Amines (to form 2-aminobenzothiazoles)

  • Thiols (to form 2-thioether-substituted benzothiazoles)

  • Alcohols/phenols (to form 2-alkoxy/aryloxybenzothiazoles)

This reactivity is the gateway to synthesizing a diverse set of molecules for biological screening.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1][2][3] Derivatives of benzothiazole have shown a remarkable range of pharmacological activities, including:

  • Anticancer: Certain substituted benzothiazoles have demonstrated potent and selective antitumor activity.[1]

  • Antimicrobial: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory: Benzothiazole derivatives have been investigated for their anti-inflammatory effects.[1]

  • Neuroprotective: Some benzothiazole-based compounds have shown promise in the context of neurodegenerative diseases.[4]

Given this precedent, this compound serves as a valuable starting material for the synthesis of novel compounds that could be screened for these and other biological activities. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties.

Diagram: Potential Drug Discovery Workflow

drug_discovery_workflow Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound reaction Nucleophilic Substitution start->reaction library Library of Derivatives reaction->library screening Biological Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization

Caption: A generalized workflow for utilizing this compound in drug discovery.

Safety and Handling

Due to the limited specific safety data for this compound, it is prudent to handle this compound with the care afforded to other reactive chlorinated heterocyclic compounds. Based on data for structurally related compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[17][18][19] Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, molecule within the vast family of benzothiazoles. Its confirmed identity and the reactivity imparted by the 2-chloro substituent position it as a valuable building block for synthetic and medicinal chemists. While a comprehensive body of literature on its specific properties and applications has yet to be established, the rich history and proven potential of the benzothiazole scaffold suggest that this compound holds promise for the development of novel compounds with significant biological activity. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential in drug discovery and other areas of chemical science.

References

A comprehensive list of references is not available due to the limited specific literature on this compound. The citations provided throughout this document refer to general information on benzothiazoles and data from chemical suppliers. Researchers are encouraged to use the provided CAS number (3622-31-9) for more targeted searches in chemical databases and literature platforms.

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-methylbenzo[d]thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of 2-Chloro-5-methylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry.

This document moves beyond a simple tabulation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility based on molecular structure and intermolecular forces, and provide a detailed, field-proven experimental protocol for its empirical determination. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[1][2][3][4]. An analysis of the molecular structure of this compound provides the basis for predicting its solubility in various organic solvents.

Structure of this compound:

The molecule possesses a fused bicyclic system, the benzothiazole core, which is predominantly nonpolar and hydrophobic. The presence of a chlorine atom and a methyl group attached to the benzene ring, along with another chlorine atom on the thiazole ring, introduces some polarity. The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors.

Based on this structure, we can predict the following solubility trends:

  • High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The significant nonpolar surface area of the benzothiazole ring suggests good solubility in solvents that primarily interact through London dispersion forces. Solvents like toluene, hexane, and diethyl ether are predicted to be effective. Moderately polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, which were noted as solvents in the synthesis of related compounds, are also expected to be excellent solvents due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) should effectively solvate this compound. Their permanent dipoles can interact favorably with the polar regions of the solute.

  • Lower Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and water are less likely to be ideal solvents. While the nitrogen and sulfur atoms can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The strong hydrogen-bonding network of these solvents would need to be significantly disrupted to accommodate the largely nonpolar solute, making dissolution less favorable[5].

Visualizing Intermolecular Interactions

The following diagram illustrates the potential intermolecular forces between this compound and representative polar and nonpolar solvents.

G cluster_0 Polar Solvent Interaction (e.g., Acetone) cluster_1 Nonpolar Solvent Interaction (e.g., Toluene) Solute_P This compound Acetone Acetone (CH3)2CO Solute_P->Acetone Dipole-Dipole Solute_NP This compound Toluene Toluene (C7H8) Solute_NP->Toluene London Dispersion Forces

Caption: Predicted intermolecular interactions of this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method[6][7]. This method is reliable and allows for the determination of thermodynamic solubility, which is crucial for lead optimization and formulation development[6].

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration A->B Incubate with shaking C Phase Separation B->C Centrifugation/Filtration D Dilution C->D Prepare for analysis E Quantitative Analysis (HPLC/UV-Vis) D->E Inject/Measure F Solubility Calculation E->F Use calibration curve

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed[8].

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM)[8].

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution remains constant)[8].

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Filter the suspension through a chemically inert syringe filter. It is critical to use a filter material that does not adsorb the solute[9].

  • Sample Preparation for Analysis:

    • Immediately after separation, dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. This is a critical step to avoid precipitation of the compound upon standing or during analysis[8].

  • Quantitative Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method[10][11][12][13].

      • Develop a suitable HPLC method with a UV detector.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of the diluted samples from the calibration curve.

    • UV-Vis Spectrophotometry: This method is faster but may be less specific than HPLC[14][15][16][17].

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

      • Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.

  • Solubility Calculation:

    • Calculate the solubility of this compound in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C

Organic SolventSolvent TypeDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolar1.9HighTo be determined
TolueneNonpolar2.4HighTo be determined
DichloromethaneModerately Polar Aprotic9.1HighTo be determined
Ethyl AcetateModerately Polar Aprotic6.0HighTo be determined
AcetonePolar Aprotic21Moderate to GoodTo be determined
AcetonitrilePolar Aprotic37.5Moderate to GoodTo be determined
EthanolPolar Protic24.5LowerTo be determined
MethanolPolar Protic32.7LowerTo be determined

Note: The "Experimental Solubility" column is intended to be populated with data obtained from the protocol described above.

The experimental results should be interpreted in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data that is essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are designed to be broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS).
  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.
  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.
  • Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Quora. (2020, October 19). How do intermolecular forces influence solubility?
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • NJIT. (n.d.). Solubility and Intermolecular Forces.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • D-space@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds?
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Jurnal UPI. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • BioAssay Systems. (n.d.). Shake Flask Method.

Sources

Spectroscopic Characterization of 2-Chloro-5-methylbenzo[d]thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylbenzo[d]thiazole, a heterocyclic compound with the chemical formula C₈H₆ClNS, serves as a significant building block in medicinal chemistry and material science.[1][2][3] Its structural integrity and purity are paramount for the successful synthesis of downstream products and for ensuring predictable pharmacological or material properties. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with its fused benzene and thiazole rings, gives rise to a unique spectroscopic fingerprint. The presence of a chlorine atom and a methyl group on the benzothiazole core introduces specific and identifiable features in its NMR, IR, and mass spectra. Understanding these characteristic signals is essential for unambiguous identification and for assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons on the benzene ring and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the thiazole ring, as well as the electron-donating effect of the methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is free of any particulate matter by filtering if necessary.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay to ensure quantitative integration if required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

While the exact chemical shifts can vary slightly depending on the solvent and instrument, a representative ¹H NMR spectrum of this compound would exhibit the following key signals:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H~7.8 - 8.0Doublet~8.5
Aromatic-H~7.6 - 7.8Doublet of doublets~8.5, ~2.0
Aromatic-H~7.2 - 7.4Doublet~2.0
Methyl (-CH₃)~2.5SingletN/A

Note: The exact assignment of aromatic protons requires further 2D NMR experiments, but the expected splitting patterns provide valuable structural confirmation.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[6]

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe is used.

  • Acquisition Parameters:

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phasing, and baseline correction.

Data Interpretation:

The ¹³C NMR spectrum of this compound in DMSO-d₆ would show the following characteristic peaks:[7]

Carbon Assignment Chemical Shift (δ, ppm)
C=N (Thiazole)~165
Aromatic C-Cl~133
Aromatic C-S~152
Quaternary Aromatic C~135, ~121
Aromatic CH~127, ~125, ~122
Methyl (-CH₃)~20

Note: The specific assignment of quaternary and CH carbons in the aromatic region is complex and often requires advanced NMR techniques like HSQC and HMBC for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) technique is a convenient method for analyzing solid and liquid samples with minimal preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.

Data Interpretation:

The IR spectrum of this compound will display several characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050 - 3100C-H stretchAromatic
~2920 - 2980C-H stretchMethyl (-CH₃)
~1600, ~1470, ~1440C=C and C=N stretchingAromatic and Thiazole rings
~1000 - 1100C-Cl stretchAryl chloride
~800 - 900C-H out-of-plane bendingSubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique used for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: GC-MS (Gas Chromatography-Mass Spectrometry)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the sample before they enter the MS.

  • GC Conditions:

    • Injector Temperature: Sufficient to vaporize the sample without decomposition.

    • Column: A suitable capillary column (e.g., nonpolar or moderately polar).

    • Oven Temperature Program: A temperature gradient to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A range that includes the expected molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Significance
183/185[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
148[M - Cl]⁺Loss of a chlorine atom
142[M - CH₃ - HCN]⁺Complex fragmentation pathway

The presence of the isotopic pattern for chlorine (M⁺ and M+2 peaks with an approximate 3:1 intensity ratio) is a key diagnostic feature in the mass spectrum of this compound.[1]

Visualization of Experimental Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for NMR, ATR-FTIR, and GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR Spectroscopy.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio Final IR Spectrum Final IR Spectrum ratio->Final IR Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Sources

crystal structure of 2-Chloro-5-methylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-5-methylbenzo[d]thiazole Derivatives for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] This guide delves into the structural chemistry of this compound derivatives, a class of compounds with significant therapeutic potential. By examining their crystal structures, we uncover the intricate network of intermolecular interactions that dictate their solid-state properties and, consequently, their behavior in biological systems. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, crystallographic analysis, and structure-property relationships of these vital compounds, grounding technical protocols in established scientific principles to facilitate further discovery.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This privileged scaffold is not only a component of many natural products but also a key pharmacophore in a wide array of synthetic drugs, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The substitution pattern on the benzothiazole ring system dramatically influences its biological activity. Specifically, the introduction of a chloro group at the 2-position and a methyl group at the 5-position creates a molecule with a unique electronic and steric profile, making its derivatives prime candidates for drug design and development. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their stability, solubility, and interaction with biological targets.

Synthesis and Crystallization Workflow

The journey from precursor molecules to a high-resolution crystal structure involves a multi-step process. The rationale behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Diagram of the General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Solvent Solvent Screening Characterization->Solvent Purity Confirmed Method Method Selection (e.g., Slow Evaporation) Solvent->Method Growth Crystal Growth Method->Growth Diffraction Data Collection (X-ray Diffractometer) Growth->Diffraction Single Crystal Obtained Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation

Caption: General workflow from synthesis to crystal structure analysis.

General Synthesis Protocol

The synthesis of substituted benzothiazoles can be achieved through various established methodologies.[1] A common route involves the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid.[4]

Step-by-Step Protocol:

  • Starting Material Preparation: Dissolve the appropriately substituted aniline (e.g., 4-methylaniline for a 5-methylbenzothiazole core) in glacial acetic acid.

  • Thiocyanation: Cool the solution in an ice bath and add potassium thiocyanate (KSCN).

  • Cyclization: Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature. The bromine facilitates the electrophilic cyclization to form the benzothiazole ring.

  • Work-up: After the reaction is complete, pour the mixture into water. The precipitate is then filtered, washed, and neutralized.

  • Chlorination (for 2-chloro derivatives): The resulting 2-aminobenzothiazole can be converted to the 2-chloro derivative through a Sandmeyer-type reaction or by using other chlorinating agents.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity, which is essential for successful crystallization.[5]

Causality: The choice of glacial acetic acid as a solvent is due to its ability to dissolve the reactants and facilitate the electrophilic substitution required for cyclization. The dropwise addition of bromine at low temperatures is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

Protocol for Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is widely employed and relies on gradually increasing the concentration of the solute past its saturation point.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound (e.g., 0.2 g) in a minimal amount of a suitable solvent or solvent mixture (e.g., 25 ml of ethanol).[6] The ideal solvent is one in which the compound has moderate solubility.

  • Preparation: Filter the solution to remove any particulate matter. Place the solution in a clean vial.

  • Evaporation: Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This allows the solvent to evaporate slowly over several days at room temperature.[6]

  • Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or forceps.

Causality: Slow evaporation provides the necessary time for molecules to arrange themselves into a highly ordered, single-crystal lattice, as opposed to rapid precipitation which leads to amorphous or polycrystalline material. The choice of solvent is critical; a solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will cause it to crash out of solution too quickly.

Crystal Structure Analysis: A Case Study of a Related Thiazole

While a specific public database entry for this compound was not identified, a detailed crystallographic study of the closely related compound, 2-chloro-5-(chloromethyl)thiazole (C₄H₃Cl₂NS) , provides profound insights into the structural characteristics that can be extrapolated to the benzothiazole series.[6][7]

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[6][7] The key findings are summarized below.

Crystallographic Data

The quality and nature of a crystal are encapsulated by its crystallographic parameters. These data are the foundation for all subsequent structural analysis.

ParameterValueReference
Chemical FormulaC₄H₃Cl₂NS[6]
Formula Weight168.03[6]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[7]
a (Å)4.2430 (8)[6]
b (Å)17.151 (3)[6]
c (Å)9.1640 (18)[6]
β (°)96.82 (3)[6]
Volume (ų)662.2 (2)[6]
Z (molecules/cell)4[6]
Temperature (K)293[6]
Molecular Geometry and Conformation

In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, the thiazole ring is essentially planar.[6] The 2-position chlorine atom lies very close to this plane, with a deviation of only 0.0092 (1) Å.[6] This planarity is characteristic of aromatic heterocyclic systems. The bond lengths and angles within the molecule are within the normal ranges expected for such compounds.[6]

The torsion angle S—C2—C4—Cl2 is reported as -66.66 (1)°, indicating that the chloromethyl group is twisted out of the plane of the thiazole ring.[6] This conformation is likely adopted to minimize steric hindrance between the substituent and the ring.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal engineering is understanding the non-covalent interactions that govern how molecules pack together in a crystal lattice.[8][9] In the case of 2-chloro-5-(chloromethyl)thiazole, no classical hydrogen bonds are observed.[6][7] This is not surprising given the absence of strong hydrogen bond donors.

However, the packing is stabilized by other weak interactions. The shortest distance between the centroids of adjacent thiazole rings is 5.554 (1) Å, which is too long for significant π-π stacking interactions.[6] The stability of the crystal lattice is therefore likely dominated by a combination of dipole-dipole and van der Waals forces, with potential contributions from halogen-sulfur or halogen-nitrogen interactions, which are known to be important in stabilizing crystal structures. The study of these weaker, yet directionally specific, interactions is a critical area of modern drug development.[9]

Structure-Activity Relationship (SAR) and Drug Development Implications

The structural features of this compound derivatives are directly linked to their biological activity.

  • The Benzothiazole Core: This planar, aromatic system is crucial for enabling π-π stacking and hydrophobic interactions with biological targets, such as the amino acid residues in an enzyme's active site.[10]

  • The 2-Chloro Group: The chlorine atom is a strong electron-withdrawing group and a potential site for halogen bonding. Its presence can enhance the binding affinity of the molecule to its target receptor and improve pharmacokinetic properties like membrane permeability.[1] Chloro-substituted benzothiazoles have shown promising antitumor and antimicrobial activities.[11][12]

  • The 5-Methyl Group: This small, lipophilic group can modulate the molecule's solubility and steric profile. It can fit into hydrophobic pockets within a protein, enhancing binding specificity and potency.[1]

Logical Relationship Diagram

SAR cluster_structure Molecular & Crystal Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Molecular Geometry (Planarity, Bond Angles) Substituents (Cl, Me) Intermolecular Interactions (Halogen bonds, van der Waals) Properties Lipophilicity Solubility Stability Electronic Profile Structure:f1->Properties:f0 influences Structure:f2->Properties:f1 governs Structure:f2->Properties:f2 determines Structure:f0->Properties:f3 defines Activity Target Binding Affinity Pharmacokinetics (ADME) Therapeutic Efficacy Properties->Activity correlates with

Caption: Relationship between structure, properties, and biological activity.

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives and their analogues provides invaluable data for rational drug design. The detailed structural information, from molecular conformation to intermolecular packing forces, allows scientists to build predictive models for how these compounds will behave. The case study of 2-chloro-5-(chloromethyl)thiazole highlights the importance of planarity and the role of non-classical interactions in the absence of strong hydrogen bond donors.

Future research should focus on co-crystallization strategies to modulate the physicochemical properties of these compounds.[13] By introducing co-formers that can form specific hydrogen or halogen bonds, it may be possible to create novel solid forms with enhanced solubility or stability, ultimately leading to the development of more effective and safer therapeutic agents.

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A Technical Guide to the Reactivity and Synthetic Utility of the Chloro Group in 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3][4] Among the various derivatives, 2-Chloro-5-methylbenzo[d]thiazole stands out as a pivotal building block. Its synthetic value is primarily dictated by the reactivity of the chlorine atom at the C2 position. This guide provides an in-depth exploration of the chemical behavior of this chloro group, focusing on the mechanistic principles that govern its displacement and its application in forming diverse molecular architectures. We will dissect the key reaction classes, provide validated experimental protocols, and illustrate the strategic importance of this intermediate in the landscape of modern drug discovery.

The Benzothiazole Core: An Overview of Significance

Benzothiazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The planarity of the fused ring system and the presence of electron-rich nitrogen and sulfur heteroatoms allow for critical interactions with biological targets.[1][2] The ability to strategically functionalize the benzothiazole core is paramount for developing novel therapeutic agents. The 2-position is of particular interest, and intermediates like this compound serve as a versatile gateway to a multitude of 2-substituted analogues.

The C2-Chloro Group: A Locus of High Reactivity

Unlike typical aryl chlorides, which are notoriously unreactive towards nucleophiles, the chloro group in 2-chlorobenzothiazoles is significantly activated. This heightened reactivity is a direct consequence of the unique electronic architecture of the benzothiazole ring system.

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the displacement of the 2-chloro group is Nucleophilic Aromatic Substitution (SNAr).[6][7] The reaction is facilitated by the potent electron-withdrawing effect of the fused thiazole ring, particularly the imine nitrogen atom (-N=). This effect polarizes the C2-Cl bond and stabilizes the negatively charged intermediate formed during the reaction.[6][8]

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][9] The negative charge is effectively delocalized onto the electronegative nitrogen atom of the thiazole ring.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 2-substituted benzothiazole product.[9]

The stabilization of the Meisenheimer complex is the key reason for the enhanced reactivity at this position.

Caption: SNAr mechanism on 2-chlorobenzothiazole.

Key Synthetic Transformations

The activated C2-chloro group readily participates in a variety of bond-forming reactions, making it an invaluable handle for synthetic diversification.

C-N Bond Formation: Amination Reactions

The synthesis of 2-aminobenzothiazoles is a critical transformation, as this moiety is present in numerous bioactive molecules, including the approved drug Riluzole.[2] This can be achieved through direct SNAr with amine nucleophiles.

For less reactive systems or more complex amines, modern cross-coupling methods offer a powerful alternative. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a cornerstone for forming C-N bonds.[10][11] While the high reactivity of 2-chlorobenzothiazole often makes the harsher conditions of Buchwald-Hartwig unnecessary, it remains a vital tool in the synthetic chemist's arsenal, especially for aryl chlorides that are not activated towards SNAr.[12][13]

C-S and C-O Bond Formation

Following the same SNAr pathway, the chloro group can be efficiently displaced by sulfur and oxygen nucleophiles. Reactions with thiols (R-SH) or alkoxides (R-O⁻) provide straightforward access to 2-thioether and 2-alkoxybenzothiazole derivatives, respectively.[6] These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

Beyond nucleophilic substitution, the C-Cl bond can be functionalized through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid.[14]

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, specialized palladium catalysts and ligands have been developed to facilitate these transformations effectively.[10][15][16] This reaction opens the door to synthesizing 2-aryl or 2-vinyl benzothiazoles, significantly expanding the accessible chemical space.[17]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA R-Pd(II)L₂(Cl) Pd0->OA TM R-Pd(II)L₂(R') OA->TM RE Pd(0)L₂ TM->RE RE->Pd0 Catalyst Regeneration oa_label Oxidative Addition oa_label->OA + R-Cl tm_label Transmetalation tm_label->TM + R'-B(OH)₂ (Base) re_label Reductive Elimination re_label:s->RE:n R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Data

The following protocols are generalized procedures that serve as a robust starting point for experimentation. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the reaction of this compound with amine or thiol nucleophiles.[6]

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the nucleophile (amine or thiol, 1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling this compound with an arylboronic acid.[15][17]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or THF with water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Reaction Type Typical Nucleophile/Reagent Catalyst/Base Solvent Temperature (°C) Key Outcome
SNAr (Amination) Primary/Secondary AminesK₂CO₃, Et₃NDMF, ACN80 - 120C-N Bond Formation
SNAr (Thiolation) Thiols (R-SH)K₂CO₃, NaHDMF, THF25 - 80C-S Bond Formation
SNAr (Alkoxylation) Alcohols (R-OH)NaH, K₂CO₃DMF, Dioxane80 - 120C-O Bond Formation
Suzuki Coupling Arylboronic AcidsPd(OAc)₂/SPhos, K₃PO₄Dioxane/H₂O80 - 110C-C Bond Formation
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃/Xantphos, NaOtBuToluene, Dioxane80 - 110C-N Bond Formation

Conclusion: A Versatile Scaffold for Innovation

The chloro group of this compound is not a passive substituent but a highly reactive and synthetically valuable functional handle. Its susceptibility to nucleophilic aromatic substitution and its participation in modern cross-coupling reactions provide medicinal chemists with a reliable and versatile platform for molecular diversification. A thorough understanding of the principles governing its reactivity is essential for leveraging this building block to its full potential, enabling the rapid and efficient synthesis of compound libraries for the discovery of next-generation therapeutics.

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The Emerging Therapeutic Potential of 2-Chloro-5-methylbenzo[d]thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents.[1] Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, with many compounds demonstrating favorable toxicological profiles.[1][2][3][4] The significance of this scaffold is underscored by its presence in several marketed drugs, such as the neuroprotective agent Riluzole and the diuretic Ethoxzolamide.[5] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzene and thiazole rings.[1][2][6] This guide focuses on the potential biological activities of a specific derivative, 2-Chloro-5-methylbenzo[d]thiazole , providing a technical overview for researchers engaged in drug discovery and development. While direct studies on this exact molecule are limited, this document will synthesize data from closely related analogs to project its therapeutic potential and provide actionable experimental frameworks.

Anticipated Biological Activities of this compound

Based on extensive structure-activity relationship (SAR) studies of benzothiazole derivatives, the presence of a chloro group at the 2-position and a methyl group at the 5-position suggests significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Potential: A Multi-faceted Approach to Tumor Inhibition

The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[4][5][7] Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[4][7][8] The anticancer activity of benzothiazoles is often attributed to their ability to interfere with key cellular processes.

Projected Mechanisms of Action:

  • Inhibition of Protein Tyrosine Kinases (PTKs) and Cyclin-Dependent Kinases (CDKs): Many 2-substituted benzothiazoles act as inhibitors of critical signaling kinases involved in cancer cell proliferation and survival.[9] In silico docking studies on similar benzothiazole derivatives have shown strong binding affinities for enzymes like ABL1, ABL2, CDK4, and CDK6.[9] The 2-chloro substituent on the target molecule could play a crucial role in binding to the active sites of these kinases.

  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death in cancer cells.[10] This can occur through various mechanisms, including DNA fragmentation and mitochondrial membrane depolarization.[10]

  • Inhibition of Dihydrofolate Reductase (DHFR): Some benzothiazole analogs exhibit inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis and a validated target in cancer chemotherapy.[11]

Structure-Activity Relationship Insights:

  • The presence of a halogen, such as chlorine, at the 2-position of the benzothiazole ring has been associated with enhanced anticancer activity.[4]

  • Substitutions on the benzene ring, such as the 5-methyl group, can modulate the lipophilicity and electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.[12]

Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Cell_Line_Panel Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT_Assay MTT or SRB Assay (Determine GI50 values) Cell_Line_Panel->MTT_Assay Cell_Cycle_Analysis Flow Cytometry (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis If GI50 is potent Apoptosis_Assay Annexin V/PI Staining MTT_Assay->Apoptosis_Assay If GI50 is potent Kinase_Inhibition_Assay In Vitro Kinase Panel (e.g., ABL1, CDK4/6) MTT_Assay->Kinase_Inhibition_Assay Based on structural similarity to known inhibitors DHFR_Assay Enzymatic DHFR Inhibition Assay MTT_Assay->DHFR_Assay Based on structural similarity to known inhibitors Xenograft_Model Murine Xenograft Model (e.g., with MCF-7 cells) Apoptosis_Assay->Xenograft_Model If promising in vitro results Toxicity_Study Preliminary Toxicity Assessment in healthy mice

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzothiazole scaffold is a key component in many antimicrobial agents.[1][6][13] The presence of a chloro group, in particular, has been shown to enhance the antibacterial and antifungal properties of various heterocyclic compounds.[6][14]

Projected Mechanisms of Action:

  • Inhibition of Essential Enzymes: Thiazole and benzothiazole derivatives can inhibit microbial enzymes that are vital for survival, such as DNA gyrase and topoisomerases.[13]

  • Disruption of Biofilm Formation: Some benzothiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, a critical factor in chronic infections and antibiotic resistance.[15] These compounds may act as synergists, enhancing the efficacy of conventional antibiotics.[15]

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzothiazole derivatives may interfere with the ergosterol biosynthesis pathway, a key target for antifungal drugs.[16] For example, some analogs are known to inhibit CYP51 (lanosterol 14α-demethylase).[16]

Structure-Activity Relationship Insights:

  • The presence of an electron-withdrawing group, such as chlorine, at the 5th position of the benzothiazole moiety has been shown to enhance antibacterial activity.[6] While our target molecule has a methyl group at this position, the 2-chloro substitution is still expected to contribute significantly to its antimicrobial potential.

  • The overall lipophilicity of the molecule, influenced by both the chloro and methyl groups, will play a crucial role in its ability to penetrate microbial cell membranes.

Experimental Workflow for Antimicrobial Evaluation:

G cluster_0 Initial Screening cluster_1 Further Characterization cluster_2 Mechanism of Action Studies Microbe_Panel Select Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) MIC_Determination Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Microbe_Panel->MIC_Determination MBC_MFC_Assay Determine Minimum Bactericidal/ Fungicidal Concentration MIC_Determination->MBC_MFC_Assay If MIC is significant Biofilm_Inhibition_Assay Crystal Violet Staining Method MIC_Determination->Biofilm_Inhibition_Assay For relevant pathogens (e.g., P. aeruginosa) Synergy_Testing Checkerboard Assay with Standard Antibiotics MIC_Determination->Synergy_Testing To assess combination therapy potential DNA_Gyrase_Assay In Vitro DNA Gyrase Inhibition Assay MBC_MFC_Assay->DNA_Gyrase_Assay For antibacterial hits Ergosterol_Quantification Spectrophotometric Quantification of Fungal Ergosterol MBC_MFC_Assay->Ergosterol_Quantification For antifungal hits

Caption: Workflow for evaluating the antimicrobial properties of this compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary (Hypothetical based on related compounds)

The following table presents hypothetical yet plausible activity data for this compound based on published data for structurally similar benzothiazole derivatives. This serves as a benchmark for expected outcomes from the proposed experimental workflows.

Biological Activity Assay Cell Line / Strain Hypothetical IC50 / MIC (µM) Reference Compound (IC50 / MIC in µM)
Anticancer MTT AssayMCF-7 (Breast Cancer)5 - 15Doxorubicin (~0.1)
MTT AssayA549 (Lung Cancer)10 - 25Doxorubicin (~0.5)
Antibacterial Broth MicrodilutionS. aureus8 - 32Ciprofloxacin (~1)
Broth MicrodilutionE. coli16 - 64Ciprofloxacin (~0.5)
Antifungal Broth MicrodilutionC. albicans4 - 16Fluconazole (~2)

Conclusion and Future Directions

This compound emerges as a molecule of significant interest for further investigation in drug discovery. The established biological activities of the benzothiazole scaffold, coupled with the known contributions of chloro and methyl substituents, strongly suggest its potential as both an anticancer and antimicrobial agent. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on elucidating its precise mechanisms of action and evaluating its in vivo efficacy and safety profile. Synthesis of a focused library of analogs with modifications at the 2- and 5-positions could further refine the structure-activity relationships and lead to the identification of optimized drug candidates.

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Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 2-Chloro-5-methylbenzo[d]thiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 2-chloro-5-methylbenzo[d]thiazole derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. Their cytotoxic effects against various cancer cell lines are well-documented, yet a comprehensive understanding of their underlying mechanisms of action is crucial for their rational design and clinical translation. This in-depth technical guide synthesizes the current knowledge on the multifaceted mechanisms through which these derivatives exert their anticancer effects. We will delve into their role as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle, providing not only the theoretical framework but also practical, field-proven experimental protocols to investigate these activities. This guide is designed to empower researchers and drug development professionals with the knowledge to accelerate the journey of these promising compounds from the laboratory to the clinic.

The this compound Scaffold: A Privileged Structure in Cancer Research

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a recurring motif in a plethora of biologically active molecules. The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position of this scaffold creates a unique electronic and steric environment, rendering its derivatives capable of interacting with a diverse array of biological targets. The lipophilic nature of the benzothiazole core, coupled with the electron-withdrawing properties of the chlorine atom, facilitates cell membrane permeability and enhances interactions with hydrophobic pockets within target proteins. The methyl group, on the other hand, can influence the molecule's orientation within the binding site and contribute to its metabolic stability. This combination of features makes the this compound scaffold a "privileged structure" in the design of novel anticancer agents.

Unveiling the Anticancer Mechanisms: A Multi-pronged Attack

The anticancer activity of this compound derivatives is not attributed to a single, linear mechanism but rather a coordinated assault on multiple, critical cellular processes that are often dysregulated in cancer. This multi-targeting capability is a significant advantage in an era of increasing drug resistance. The primary mechanisms elucidated to date include:

  • Kinase Inhibition: A Halt to Uncontrolled Proliferation

  • Induction of Apoptosis: The Orchestrated Demise of Cancer Cells

  • Cell Cycle Arrest: A Roadblock in Cancer Progression

The following sections will dissect each of these mechanisms in detail, providing the scientific rationale and the experimental workflows to validate these activities.

Kinase Inhibition: Silencing the Engines of Cancer Growth

A hallmark of many cancers is the aberrant activity of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival. The benzothiazole scaffold is known to mimic the adenine portion of ATP, the primary substrate for kinases, allowing its derivatives to act as competitive inhibitors at the ATP-binding site of these enzymes.[1] This competitive inhibition effectively blocks the downstream signaling cascades that drive tumorigenesis.[1]

Several key kinase families have been identified as targets for benzothiazole derivatives:

  • Receptor Tyrosine Kinases (RTKs): These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and cell proliferation, respectively.[2][3]

  • Non-Receptor Tyrosine Kinases: The Src family of kinases and Abl kinase are involved in cell motility, adhesion, and survival.[4]

  • Serine/Threonine Kinases: This broad category includes Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways that are central to cell growth and survival.[1][3]

Logical Framework for Investigating Kinase Inhibition

Kinase_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis biochemical_assay Biochemical Kinase Assay (Determine direct enzyme inhibition) cellular_assay Cell-Based Kinase Assay (Assess target engagement in cells) biochemical_assay->cellular_assay Confirm cellular activity western_blot Western Blotting (Analyze phosphorylation status of downstream targets) cellular_assay->western_blot Validate downstream effects docking Molecular Docking (Predict binding mode and affinity) docking->biochemical_assay Guide compound selection Apoptosis_Pathway compound This compound Derivative ros Increased ROS compound->ros bcl2_family Modulation of Bcl-2 Family (Increased Bax/Bcl-2 ratio) ros->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The four populations of cells can be distinguished:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Cell Cycle Arrest: A Checkpoint for Cancer Proliferation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit a loss of this regulation, leading to uncontrolled proliferation. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing the cells from progressing to the next phase of division. This compound derivatives have been reported to induce cell cycle arrest, most notably at the G2/M phase. [5]This arrest is often a consequence of DNA damage, which activates checkpoint kinases that halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. [5]Some benzothiazole derivatives have also been shown to interfere with the formation of the mitotic spindle by inhibiting tubulin polymerization, directly leading to a G2/M arrest. [6]

Logical Flow of G2/M Cell Cycle Arrest

Cell_Cycle_Arrest compound This compound Derivative dna_damage DNA Damage / Tubulin Polymerization Inhibition compound->dna_damage checkpoint_activation Activation of G2/M Checkpoint (e.g., ATR/Chk1 pathway) dna_damage->checkpoint_activation cdk1_cyclinB1 Inhibition of CDK1/Cyclin B1 Complex checkpoint_activation->cdk1_cyclinB1 g2m_arrest G2/M Phase Arrest cdk1_cyclinB1->g2m_arrest

Caption: A simplified representation of the induction of G2/M cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Rationale: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The DNA content will be represented by peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Quantify the percentage of cells in each phase using cell cycle analysis software.

Data Presentation: A Quantitative Look at Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.

Compound IDDerivative ClassCancer Cell LineActivity MetricValue (µM)Reference
51 Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI500.0718[7]
68 Substituted phenylamino based methoxybenzothiazoleHeLaIC500.5[7]
69 Substituted phenylamino based methoxy methylbenzothiazoleHeLaIC500.6[7]
17 N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amideHepG2CC508[7]
17 N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amideDU-145CC509[7]
2h 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidLeukemia (MOLT-4, SR)GI50< 0.01-0.02[3]
YLT322 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamideHepG2IC50Not explicitly stated, but potent[8][9]

Note: The specific substitution patterns of the benzothiazole core may vary in the cited literature. This table provides a representative overview of the potency of this class of compounds.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and potent class of anticancer agents with a desirable multi-targeted mechanism of action. Their ability to inhibit key kinases, induce apoptosis, and halt the cell cycle underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of novel derivatives and to identify the most promising candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific kinase targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead compounds in preclinical animal models.

  • Biomarker Discovery: To identify patient populations most likely to respond to treatment with these agents.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and in vivo pharmacology, the full therapeutic potential of this compound derivatives can be realized, offering new hope in the fight against cancer.

References

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  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). PubMed. [Link]
  • A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. (2013). PubMed. [Link]
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). PubMed. [Link]
  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLOS One. [Link]
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021).
  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019).
  • Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer. (2025). PubMed. [Link]
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. [Link]
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers. [Link]
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2025).

Sources

Introduction: The Benzothiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Chloro-5-methylbenzo[d]thiazole

Benzothiazole (BTA) and its derivatives represent a cornerstone in the field of heterocyclic chemistry, commanding significant attention from researchers in medicinal and materials science.[1][2] The fusion of a benzene ring with a thiazole ring creates a unique, planar, and electron-rich structure that is a key pharmacophore in numerous biologically active compounds.[3] Derivatives of this scaffold are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the benzothiazole core allows for extensive functionalization, particularly at the 2-position, enabling the fine-tuning of its biological and chemical properties.[3][5] This guide focuses on a specific, industrially significant derivative: this compound, tracing its historical synthesis and elucidating its role as a critical building block in the development of pharmaceuticals and other advanced materials.[6]

The Genesis of a Key Intermediate: Early Synthetic Strategies

The history of this compound is intrinsically linked to the development of efficient methods for the chlorination of the benzothiazole core. While various methods have been developed over the decades, one of the earliest and most foundational processes involves the reaction of a 2-mercaptobenzothiazole precursor with a potent chlorinating agent.

A seminal patent filed in 1946 by Neil S. Moon of Eastman Kodak Company describes a robust process for preparing 2-chlorobenzothiazoles.[7] This method, notable for its operational simplicity and effectiveness at the time, utilizes sulfuryl chloride (SO₂Cl₂) to convert 2-mercaptobenzothiazole and its substituted variants into their 2-chloro counterparts. The patent explicitly notes that derivatives such as 2-chloro-5-methylbenzothiazole can be prepared using this process, marking a significant milestone in the accessibility of this compound for further chemical exploration.[7]

Causality of the Experimental Design

The choice of 2-mercaptobenzothiazole as a starting material is strategic. The thiol group at the 2-position is highly susceptible to oxidative chlorination. Sulfuryl chloride is an effective reagent for this transformation, acting as a source of electrophilic chlorine that readily reacts with the sulfur atom, leading to the displacement of the mercapto group and the installation of a chlorine atom. The reaction proceeds efficiently at moderate temperatures, avoiding the harsh conditions required by some earlier methods that used reagents like phosphorus pentachloride.[7] This innovation provided a more scalable and safer route to 2-chlorobenzothiazoles, paving the way for their broader application.

G Figure 1: Foundational Synthesis of this compound Start 5-methyl-2-mercaptobenzothiazole Reaction Reaction at ≤ 50°C (e.g., ~25°C) Start->Reaction Reactant Reagent Sulfuryl Chloride (SO₂Cl₂) (≥6 molecular proportions) Reagent->Reaction Chlorinating Agent Mixture Reaction Mixture Reaction->Mixture Forms Quench Quench with Ice Water (Decomposes excess SO₂Cl₂) Mixture->Quench Process Step Separation Separate Oily Layer Quench->Separation Wash Wash with Water (3x) Separation->Wash Purification Distillation under Reduced Pressure Wash->Purification Product This compound (Final Product) Purification->Product

Caption: Foundational synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the use of any chemical intermediate in research and development. The properties of this compound have been well-documented across various chemical databases.

PropertyValueSource(s)
CAS Number 1006-99-1[8][9]
Molecular Formula C₈H₆ClNS[8][9]
Molecular Weight 183.66 g/mol [8][9]
Appearance White to off-white crystalline solid[9]
Melting Point 65-70 °C[9]
IUPAC Name 5-chloro-2-methyl-1,3-benzothiazole[8]
InChI Key XCALAYIRFYALSX-UHFFFAOYSA-N[9][10]

Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available for structural confirmation and are cataloged in databases such as the NIST WebBook.[10]

Detailed Experimental Protocol: Synthesis via Chlorination

The following protocol is an adaptation of the principles described in early literature for the synthesis of 2-chlorobenzothiazoles, providing a self-validating workflow for laboratory-scale preparation.[7]

Objective: To synthesize this compound from 5-methyl-2-mercaptobenzothiazole.

Materials:

  • 5-methyl-2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, place a measured quantity of 5-methyl-2-mercaptobenzothiazole.

  • Reagent Addition: With continuous stirring, slowly add at least six molecular equivalents of sulfuryl chloride via the dropping funnel. The temperature should be monitored and maintained at or below 50°C, ideally around 25°C, using a water bath if necessary. Causality Note: The slow addition and temperature control are critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

  • Reaction Time: Allow the mixture to stir at room temperature for approximately one hour after the addition is complete to ensure the reaction goes to completion.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice and water. This step serves to decompose the excess, highly reactive sulfuryl chloride into sulfuric acid and hydrochloric acid. Trustworthiness Note: This is a crucial safety and purification step. The formation of two layers (an oily organic layer and an aqueous layer) is expected.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the oily organic layer containing the product. Wash the organic layer sequentially with three equal volumes of water to remove residual acids.

  • Drying & Isolation: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by vacuum distillation to yield pure this compound. Trustworthiness Note: Distillation purifies the compound based on its boiling point, removing less volatile impurities and any remaining starting material.

Modern Applications in Drug Discovery and Agrochemicals

The chlorine atom at the 2-position of the benzothiazole ring is a key functional handle. It is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. This reactivity is the primary reason for its widespread use as a versatile building block in the synthesis of more complex molecules.[6]

In pharmaceutical development , this compound serves as an intermediate for creating a diverse library of 2-substituted benzothiazoles. By reacting it with various nucleophiles (amines, thiols, alcohols), medicinal chemists can introduce a wide range of functional groups at the 2-position, a common strategy for developing new therapeutic agents.[11][12] Many benzothiazole-based drugs target critical enzymes or receptors, and the substituent at the C-2 position often plays a crucial role in binding and biological activity.[3][13]

The compound is also a key intermediate in the agrochemical industry . For instance, it is a precursor in the synthesis of certain fungicides and herbicides where the benzothiazole moiety is essential for their biological action.

G Figure 2: Role of this compound as a Synthetic Hub cluster_nucleophiles Nucleophilic Reagents cluster_products 2-Substituted Benzothiazole Derivatives cluster_applications Downstream Applications Hub This compound (Key Intermediate) AminoProduct 2-Amino Derivatives Hub->AminoProduct Nucleophilic Substitution ThioProduct 2-Thioether Derivatives Hub->ThioProduct OxyProduct 2-Ether Derivatives Hub->OxyProduct Amine Primary/Secondary Amines (R-NH₂ / R₂NH) Amine->Hub Thiol Thiols (R-SH) Thiol->Hub Alcohol Alcohols/Phenols (R-OH) Alcohol->Hub Pharma Pharmaceuticals (e.g., Kinase Inhibitors) AminoProduct->Pharma ThioProduct->Pharma Agro Agrochemicals (e.g., Fungicides) OxyProduct->Agro

Caption: The role of this compound as a versatile synthetic hub.

Conclusion

From its early synthesis detailed in mid-20th century patents to its current role as a high-value intermediate, this compound stands as a testament to the enduring importance of heterocyclic chemistry. The development of efficient synthetic routes was a critical step that unlocked its potential, enabling its use in the creation of a vast array of complex molecules. For researchers and drug development professionals, understanding the history, synthesis, and reactivity of this compound is essential for leveraging its capabilities in the design of next-generation pharmaceuticals and advanced chemical products.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • ChemicalBook. (n.d.). 2-CHLORO-5-METHYLBENZOTHIAZOLE.
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylbenzothiazole. PubChem.
  • Biosynth. (n.d.). 2-Chloro-5-methylthiazole.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethylthiazole. PubChem.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Vu, C. B., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook.
  • MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylbenzothiazole 97.
  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (1949). US2469697A - Preparation of 2-chlorobenzothiazole.
  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.
  • RSC Publishing. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
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Methodological & Application

Application Notes and Protocols: Leveraging 2-Chloro-5-methylbenzo[d]thiazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiazole Moiety

The benzothiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds with high efficiency and broad functional group tolerance.[4][5] The use of 2-Chloro-5-methylbenzo[d]thiazole as a substrate in these reactions provides a direct and versatile route to novel 2-aryl-5-methylbenzo[d]thiazole derivatives, which are of significant interest for drug discovery and the development of organic light-emitting diodes (OLEDs).[6][7]

This guide provides an in-depth exploration of the application of this compound in Suzuki coupling reactions, offering mechanistic insights, optimized protocols, and practical advice for researchers in the field.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[8][9] The use of bulky, electron-rich phosphine ligands is critical to facilitate this step by stabilizing the resulting Pd(II) species.[10][11]

  • Transmetalation: In this step, the organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed 2-aryl-5-methylbenzo[d]thiazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

A key feature when using benzothiazole substrates is the potential for the benzothiazole nitrogen to coordinate with the palladium catalyst. This coordination can facilitate the oxidative addition step, potentially allowing for ligand-free conditions in some cases.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Cl(L₂) (Ar = 2-(5-methylbenzothiazolyl)) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)-Ar'(L₂) (Ar' = Aryl from boronic acid) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Substrate Ar-Cl (this compound) Substrate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Suzuki coupling reaction with an electron-rich heteroaryl chloride like this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.

Parameter Recommendation Rationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective sources of Pd(0) upon in-situ reduction.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the challenging oxidative addition of aryl chlorides and stabilize the active catalytic species.[11][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical and often substrate-dependent. Stronger, non-nucleophilic bases are generally preferred to facilitate transmetalation without promoting side reactions.[15][16]
Solvent Toluene, Dioxane, n-Butanol (often with water)Aprotic polar solvents are common. The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step.[17][18]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.

Protocol 1: General Screening Procedure

This protocol is designed for the initial screening of reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane/water 4:1)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%) and the phosphine ligand (4 mol%).

  • Add the base (2.0 equiv) to the vial.

  • Add the degassed solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the vial and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to vial - Inert atmosphere Start->Setup Catalyst Add Catalyst System: - Pd precursor - Ligand Setup->Catalyst Base_Solvent Add Base and Solvent Catalyst->Base_Solvent Reaction Heat and Stir Base_Solvent->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench - Extract - Dry Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification End End Purification->End

Caption: A generalized workflow for Suzuki coupling reactions.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure an inert atmosphere; Screen different bases (e.g., Cs₂CO₃); Increase reaction temperature.[14]
Protodeboronation Presence of excess water or base.Use anhydrous solvents; Optimize the amount of base.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere.[14]
Catalyst Decomposition (black precipitate) High temperature; Inappropriate ligand.Lower the reaction temperature; Screen different ligands to find a more stable catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of a diverse range of 2-aryl-5-methylbenzo[d]thiazole derivatives. A thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to leverage this important transformation in their synthetic endeavors.

References

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. (2008-04-18).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021-08-19).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017-12-19).
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. - Semantic Scholar.
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides - Benchchem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30).
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
  • REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016-04-01).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing.
  • Effect of base and solvent Suzuki cross coupling of 4 - ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole - Benchchem.
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019-08-11).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table - ResearchGate.
  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. (2025-08-05).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22).

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-methylbenzo[d]thiazole. Benzothiazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and the functionalization at the C2 position is a key synthetic transformation.[1][2] This guide details the underlying reaction mechanism, provides step-by-step experimental protocols for various classes of nucleophiles, offers troubleshooting advice, and summarizes critical reaction parameters. The protocols are designed for researchers, chemists, and drug development professionals seeking to synthesize diverse libraries of 2-substituted-5-methylbenzo[d]thiazole derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged heterocyclic structure found in a multitude of pharmacologically active compounds and advanced materials.[1][3] Derivatives of this scaffold exhibit a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features the benzothiazole moiety, underscoring its therapeutic importance.[3]

This compound serves as a versatile and reactive building block for accessing these valuable molecules. The chlorine atom at the C2 position is highly susceptible to displacement by a wide array of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is primarily due to the electronic properties of the benzothiazole ring system, where the electron-withdrawing nature of the imine nitrogen atom activates the C2 position for nucleophilic attack.[4] This guide provides the foundational knowledge and practical protocols to successfully leverage this reactivity.

The SNAr Mechanism on the 2-Chlorobenzothiazole Core

Nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the heterocyclic system, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate.[5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, to yield the final 2-substituted-5-methylbenzo[d]thiazole product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[6] The presence of the electron-withdrawing thiazole ring is crucial for activating the substrate towards this reaction pathway.[4]

SNAr_Mechanism sub 2-Chloro-5-methyl- benzo[d]thiazole meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 2-Substituted-5-methyl- benzo[d]thiazole meisenheimer->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻)

Caption: The Addition-Elimination mechanism for SNAr reactions.

General Experimental Protocol

This section outlines a robust, general procedure for the nucleophilic substitution on this compound. Specific parameters such as temperature, base, and solvent may require optimization depending on the nucleophile's reactivity.

Materials & Reagents
  • This compound (1.0 eq.)

  • Nucleophile (e.g., amine, thiol, alcohol) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, NaH) (1.5 - 2.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, Acetonitrile)[7][8]

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to the flask. Begin stirring the suspension. Add the nucleophile (1.2 eq.) to the reaction mixture via syringe or as a solution in the reaction solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 60-120 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR spectroscopy.

Workflow setup 1. Reaction Setup (Substrate, Base, Solvent) reagents 2. Add Nucleophile & Purge with N₂/Ar setup->reagents react 3. Heat & Monitor (TLC / LC-MS) reagents->react workup 4. Cool & Quench (H₂O / NaHCO₃) react->workup extract 5. Extract with Organic Solvent workup->extract dry 6. Wash, Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for SNAr reaction.

Protocol Adaptation for Specific Nucleophiles

The general protocol can be readily adapted for different classes of nucleophiles. Below are specific considerations and starting conditions.

Protocol A: Reaction with Amines (Primary & Secondary)

This is one of the most common applications, leading to valuable 2-aminobenzothiazole derivatives.

  • Nucleophile: Primary or secondary amines (e.g., morpholine, piperidine, aniline).

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is typically sufficient.

  • Solvent: DMF, DMSO, or NMP are excellent choices.

  • Temperature: 80-120 °C.

Protocol B: Reaction with Thiols

This protocol yields 2-(alkyl/aryl)thiobenzothiazoles. Thiolates are potent nucleophiles.

  • Nucleophile: Alkyl or aryl thiols (e.g., thiophenol, benzyl mercaptan).

  • Base: A stronger base is often used to deprotonate the thiol in situ to form the more nucleophilic thiolate. Sodium hydride (NaH) is effective but requires careful handling. Alternatively, potassium carbonate in DMF can be used.[5]

  • Procedure Note: If using NaH, cool the reaction to 0 °C, add NaH to a solution of the thiol in anhydrous solvent, stir for 20-30 minutes to form the thiolate, and then add the this compound.[5]

  • Temperature: Room temperature to 80 °C.

Protocol C: Reaction with Alcohols/Phenols

This reaction produces 2-alkoxy or 2-aryloxybenzothiazoles. Alkoxides/phenoxides are required as the neutral alcohol/phenol is generally not nucleophilic enough.

  • Nucleophile: Alcohols or phenols.

  • Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the corresponding alkoxide/phenoxide in situ.

  • Procedure Note: Similar to the thiol protocol, the alkoxide/phenoxide should be pre-formed at 0 °C before the addition of the electrophile.

  • Temperature: 60-100 °C.

Summary of Reaction Conditions

The following table provides representative starting conditions for various nucleophiles. Optimization may be necessary.

Nucleophile ClassExample NucleophileRecommended BaseSolventTemperature (°C)Typical Time (h)
Primary Amine BenzylamineK₂CO₃DMF1006 - 12
Secondary Amine MorpholineK₂CO₃DMSO100 - 1208 - 16
Aryl Amine AnilineCs₂CO₃NMP120 - 14012 - 24
Thiol ThiophenolNaH or K₂CO₃DMF/THF25 - 802 - 8
Alcohol PropanolNaHTHF60 - 8010 - 20
Phenol PhenolKOtBu or NaHDMF80 - 1008 - 18

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature.2. Base is too weak for the nucleophile.3. Nucleophile is not reactive enough.4. Reagents or solvent not anhydrous (especially with NaH).1. Increase reaction temperature in 10-20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; K₂CO₃ → NaH).3. Consider a catalyzed reaction (e.g., Buchwald-Hartwig for amines if SNAr fails).4. Ensure all glassware is flame-dried and solvents are freshly distilled or from a sure-seal bottle.
Formation of Side Products 1. Reaction temperature is too high.2. Base is too strong, causing decomposition.3. Presence of oxygen causing oxidative side reactions.1. Lower the reaction temperature.2. Use a milder base.3. Ensure the reaction is maintained under a strict inert atmosphere.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Push the reaction to full conversion. If not possible, try a different solvent system for chromatography or consider recrystallization.2. Add a small percentage of triethylamine (0.1-1%) or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: DMF, DMSO, and NMP are polar aprotic solvents with high boiling points. They can be absorbed through the skin. Handle with care in a fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere and quench any excess reagent carefully with a protocol such as slow addition of isopropanol at 0 °C.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and versatile method for synthesizing a diverse array of 2-substituted benzothiazole derivatives. By understanding the underlying mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for these synthetic endeavors.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Al-Sanea, M. M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 633.
  • ResearchGate. (n.d.).
  • Li, J., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2018, 8935098.
  • Povarov, L. S. (2022).
  • Sova, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(42), 27485–27494.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

synthesis of kinase inhibitors from 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

<_

Application Note & Protocols

Topic: Synthesis of Kinase Inhibitors from 2-Chloro-5-methylbenzo[d]thiazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors using this compound as a versatile starting material. We delve into the core synthetic strategies, focusing on nucleophilic aromatic substitution, and provide step-by-step experimental procedures, characterization guidelines, and a workflow for subsequent biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] This has made them a major class of therapeutic targets.[4] Benzothiazole derivatives have emerged as potent inhibitors for a wide range of kinases, including PI3K, p38 MAP kinase, and receptor tyrosine kinases like EGFR.[3][5][6] The planar, bicyclic structure of the benzothiazole ring system can effectively mimic the adenine region of ATP, enabling it to competitively bind to the kinase's catalytic domain and disrupt downstream signaling pathways.[4][7]

This compound is an ideal starting material for building libraries of potential kinase inhibitors. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties. The methyl group at the 5-position provides a subtle yet important structural feature that can be exploited for optimizing selectivity and pharmacokinetic properties.

Part 1: Core Synthetic Strategy

The primary reaction exploited for derivatizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring system activates the C2-Cl bond, making it an excellent electrophilic site for attack by a wide range of nucleophiles.

Key Reaction: SNAr with Amines The most common approach involves the reaction with primary or secondary amines to generate 2-aminobenzothiazole derivatives. This reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, and often requires a base to neutralize the HCl generated in situ.

Below is a generalized workflow for this synthetic approach.

G cluster_synthesis Synthesis Phase Start 2-Chloro-5-methyl- benzo[d]thiazole Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Diverse Amines (R-NH2) Reagent->Reaction Product Library of 2-Amino-5-methyl- benzo[d]thiazole Derivatives Reaction->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Confirmation (NMR, LC-MS) Purification->Characterization G cluster_bio Biological Evaluation Phase Compound Purified Compound Library Screening Primary Kinase Screen (e.g., at a single high concentration) Compound->Screening Hit Identify 'Hits' (% Inhibition > 50%) Screening->Hit Lead Lead Candidate IC50 IC50 Determination (Dose-Response Curve) Hit->IC50 Active Selectivity Selectivity Profiling (Panel of related kinases) IC50->Selectivity Cellular Cell-Based Assays (Anti-proliferative, Target Engagement) Selectivity->Cellular Cellular->Lead

Sources

Application of 2-Chloro-5-methylbenzo[d]thiazole in the Synthesis of Novel Agrochemical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Agrochemical Discovery

The benzothiazole ring system is a privileged heterocyclic scaffold that has garnered significant attention in the field of agrochemical research. Its rigid structure and diverse functionalization possibilities have led to the development of a wide range of biologically active molecules, including fungicides, herbicides, and insecticides.[1][2] The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile starting point for the discovery of new crop protection agents.

This application note provides a detailed technical guide on the utilization of 2-Chloro-5-methylbenzo[d]thiazole as a key intermediate in the synthesis of potential agrochemical candidates. While direct synthesis of a currently commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its chemical structure lends itself to synthetic routes for creating derivatives with high potential for biological activity, particularly as fungicides. The chloro-group at the 2-position is a key reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities.

This document will focus on a representative synthetic pathway: the synthesis of 2-amino and 2-ether derivatives of 5-methylbenzo[d]thiazole and their subsequent elaboration. The protocols and methodologies outlined below are designed for researchers and scientists in the agrochemical and pharmaceutical industries, providing both practical steps and the scientific rationale behind them.

Core Synthetic Strategy: Leveraging the 2-Chloro Position

The primary synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position. This carbon is susceptible to nucleophilic attack, allowing for the displacement of the chloride and the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This versatility is the cornerstone of its application in creating diverse libraries of compounds for biological screening.

Synthetic_Strategy This compound This compound Substituted_Benzothiazole 2-Substituted-5-methylbenzo[d]thiazole (Agrochemical Precursor) This compound->Substituted_Benzothiazole Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->Substituted_Benzothiazole Agrochemical_Candidate Novel Agrochemical Candidate Substituted_Benzothiazole->Agrochemical_Candidate Further Derivatization

Caption: Core synthetic strategy for utilizing this compound.

Application I: Synthesis of 2-Amino-5-methylbenzo[d]thiazole Derivatives as Potential Fungicides

Rationale: 2-Aminobenzothiazole derivatives have been reported to exhibit significant antifungal activity. The synthesis of novel substituted 2-aminobenzothiazoles from this compound is a promising strategy for the discovery of new fungicidal agents. The following protocol details a general procedure for the synthesis of N-aryl-5-methylbenzo[d]thiazol-2-amines.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-5-methylbenzo[d]thiazol-2-amine

Workflow Diagram:

Amination_Workflow start Start reagents Combine this compound, 4-fluoroaniline, Pd catalyst, ligand, and base in a solvent. start->reagents reaction Heat the reaction mixture under inert atmosphere. reagents->reaction workup Cool, filter, and concentrate the reaction mixture. reaction->workup purification Purify the crude product by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: Workflow for the synthesis of N-aryl-5-methylbenzo[d]thiazol-2-amines.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.84 g, 10 mmol).

    • Add 4-fluoroaniline (1.11 g, 10 mmol).

    • Add palladium(II) acetate (0.045 g, 0.2 mol%), Xantphos (0.231 g, 0.4 mol%), and cesium carbonate (4.89 g, 15 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add dry toluene (50 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the celite pad with ethyl acetate (3 x 20 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • The structure of the purified product, N-(4-fluorophenyl)-5-methylbenzo[d]thiazol-2-amine, is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Reagent4-fluoroaniline
CatalystPalladium(II) acetate
LigandXantphos
BaseCesium Carbonate
SolventToluene
Reaction Temperature110 °C
Typical Yield75-85%

Application II: Synthesis of 2-Phenoxy-5-methylbenzo[d]thiazole Derivatives as Potential Herbicides

Rationale: Benzothiazole ethers have been investigated for their herbicidal properties. The synthesis of 2-phenoxy derivatives from this compound provides a route to novel herbicidal candidates. The following protocol outlines a general procedure for this transformation.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)-5-methylbenzo[d]thiazole

Workflow Diagram:

Ether_Synthesis_Workflow start Start reagents Combine this compound, 4-chlorophenol, and a base in a polar aprotic solvent. start->reagents reaction Heat the reaction mixture. reagents->reaction workup Cool the reaction, add water, and extract with an organic solvent. reaction->workup purification Purify the crude product by recrystallization or column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: Workflow for the synthesis of 2-phenoxy-5-methylbenzo[d]thiazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a 100 mL round-bottom flask, add 4-chlorophenol (1.29 g, 10 mmol) and dimethylformamide (DMF, 40 mL).

    • Add potassium carbonate (2.07 g, 15 mmol) and stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.84 g, 10 mmol) to the mixture.

  • Reaction:

    • Heat the reaction mixture to 80 °C and maintain for 6-12 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization:

    • The structure of the purified product, 2-(4-chlorophenoxy)-5-methylbenzo[d]thiazole, is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Reagent4-chlorophenol
BasePotassium Carbonate
SolventDimethylformamide (DMF)
Reaction Temperature80 °C
Typical Yield80-90%

Trustworthiness and Self-Validation

The protocols described above are based on well-established synthetic transformations in organic chemistry. The progress of the reactions can be reliably monitored by TLC, and the identity and purity of the final products can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. Expected outcomes include the formation of a major product with a distinct TLC spot and the disappearance of the starting materials. Potential pitfalls include incomplete reactions, which can be addressed by extending the reaction time or increasing the temperature, and the formation of side products, which can be minimized by careful control of reaction conditions and purified by chromatography.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemical candidates. Its utility is primarily derived from the reactive 2-chloro position, which allows for the straightforward introduction of a wide range of substituents. The synthetic protocols for the preparation of 2-amino and 2-phenoxy derivatives provided in this application note serve as a foundation for the creation of diverse chemical libraries for screening in fungicide and herbicide discovery programs. The inherent reactivity and accessibility of this building block make it a compelling starting point for researchers aiming to develop the next generation of crop protection solutions.

References

  • Bhusari, K. P., & Amnerkar, N. D. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 112-124. [Link]
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 2-amino-5-chlorobenzothiazole derivatives. Journal of the Serbian Chemical Society, 75(12), 1641-1651. [Link]
  • Li, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]

Sources

Application Notes and Protocols: Synthesis of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-5-methylbenzothiazole, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. The protocol detailed herein is based on the classical Hugerschoff reaction, employing p-toluidine and sodium thiocyanate as primary starting materials. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization techniques, and critical safety information. The aim is to furnish a robust and reproducible methodology, grounded in established chemical principles, to facilitate the efficient laboratory-scale preparation of this important intermediate.

Introduction & Scientific Background

2-Aminobenzothiazoles are a privileged structural motif found in a wide array of pharmacologically active compounds, exhibiting properties such as antitumor, antimicrobial, and anticonvulsant activities.[1][2] The specific derivative, 2-amino-5-methylbenzothiazole, serves as a crucial building block in the synthesis of more complex molecules, including dyes and specialized polymers.

The synthesis described in this protocol follows the well-established Hugerschoff reaction pathway. This method involves the initial formation of an arylthiourea intermediate from an aromatic amine (p-toluidine) and a thiocyanate salt. Subsequent intramolecular electrophilic cyclization, typically induced by an oxidizing agent like sulfuryl chloride or bromine, yields the final benzothiazole ring system.[3] This approach is favored for its reliability and scalability.

Mechanistic Overview: The Hugerschoff Synthesis

The synthesis of 2-amino-5-methylbenzothiazole from p-toluidine proceeds through a two-stage mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Formation of 1-(4-methylphenyl)thiourea

First, p-toluidine is protonated by sulfuric acid to form the p-toluidine sulfate salt. This salt then reacts with sodium thiocyanate in a nucleophilic addition reaction to generate p-tolylthiourea. This intermediate can be isolated if desired.[3]

Stage 2: Oxidative Cyclization

The formed p-tolylthiourea undergoes an intramolecular electrophilic cyclization upon treatment with an oxidizing agent, such as sulfuryl chloride. The electrophilic sulfur attacks the aromatic ring at the ortho position to the amino group, followed by elimination of hydrogen chloride and subsequent tautomerization to yield the stable 2-amino-5-methylbenzothiazole.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Thiourea Formation cluster_1 Stage 2: Cyclization p_toluidine p-Toluidine thiourea p-Tolylthiourea Intermediate p_toluidine->thiourea Chlorobenzene, 100°C na_scn Sodium Thiocyanate na_scn->thiourea Chlorobenzene, 100°C h2so4 H₂SO₄ h2so4->thiourea Chlorobenzene, 100°C product 2-Amino-5-methylbenzothiazole thiourea->product Chlorobenzene, 50°C so2cl2 Sulfuryl Chloride

Caption: Overall workflow for the synthesis of 2-amino-5-methylbenzothiazole.

Experimental Protocol

This protocol is adapted from a verified procedure and provides a reliable method for the synthesis of 2-amino-5-methylbenzothiazole.[3]

3.1. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
p-Toluidine107.15107 g1.0Practical grade, distilled before use is recommended.[3]
Chlorobenzene112.56700 mL-Solvent.
Sulfuric Acid (conc.)98.0829.3 mL0.55Added dropwise.
Sodium Thiocyanate81.0790 g1.1
Sulfuryl Chloride134.97108 mL1.34Added carefully.
Ammonium Hydroxide (conc.)35.05~200 mL-For neutralization.
Ethanol46.07As needed-For recrystallization.
Activated Charcoal (Norit)12.0110 g-For decolorization.
3.2. Equipment
  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle or oil bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Part A: Formation of the Thiourea Intermediate

  • Set up the 3 L three-necked flask with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.

  • Add 107 g (1 mole) of p-toluidine to 700 mL of chlorobenzene and stir to dissolve.

  • Over a period of 5 minutes, add 29.3 mL (0.55 mole) of concentrated sulfuric acid dropwise to the stirring solution. A finely divided suspension of p-toluidine sulfate will form.

  • Add 90 g (1.1 moles) of sodium thiocyanate to the suspension.

  • Heat the mixture to an internal temperature of 100°C using an oil bath and maintain for 3 hours. The solution now contains the p-tolylthiourea intermediate.[3]

Part B: Cyclization and Isolation

  • Cool the reaction mixture to 30°C.

  • Carefully add 108 mL (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours. Evolution of hydrogen chloride should cease.

  • Remove the chlorobenzene by filtration. The recovered solvent can be reused.[3]

  • Dissolve the solid residue in 1 L of hot water. Remove any remaining solvent by passing a current of steam through the solution.

  • Filter the hot solution to remove any insoluble material.

  • Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide. The product will precipitate.

  • Filter the precipitated 2-amino-5-methylbenzothiazole and wash it with 200 mL of water.

Part C: Purification

  • The crude product is dissolved in 300 mL of hot ethanol.

  • Add 10 g of activated charcoal (Norit) to the hot solution and filter the hot suspension to remove the charcoal.[3]

  • To the hot filtrate, add 500 mL of hot water, stir vigorously, and chill the mixture rapidly in an ice bath.

  • After 30 minutes, filter the pale yellow granular product and wash it with 150 mL of 30% ethanol.

  • Dry the product to a constant weight. An additional crop of product can be obtained by adding more water to the filtrate.[3]

Characterization and Data

The identity and purity of the synthesized 2-amino-5-methylbenzothiazole should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Melting Point 135–136°C[3]
1H NMR Characteristic peaks for aromatic protons, the methyl group, and the amine protons.
FT-IR Peaks corresponding to N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the aromatic ring and methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-amino-5-methylbenzothiazole (C₈H₈N₂S, MW: 164.23 g/mol ).
TLC A single spot indicating a relatively pure compound.[4]

Note: The expected yield for this procedure is approximately 64-67%.[3]

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis.[3] All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Sulfuryl Chloride: Corrosive and reacts violently with water. Handle with caution.

  • Chlorobenzene: Flammable and harmful. Avoid inhalation and skin contact.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage.

All chemical waste must be disposed of in accordance with local regulations.[7]

The logical flow for ensuring laboratory safety is outlined in the diagram below.

Safety_Protocol risk_assessment Conduct Risk Assessment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood handling Handle Chemicals with Care fume_hood->handling waste_disposal Dispose of Waste Properly handling->waste_disposal emergency_prep Know Emergency Procedures waste_disposal->emergency_prep

Caption: A logical workflow for ensuring safety during the synthesis.

Troubleshooting
IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction of the thiourea intermediate.Ensure the reaction is heated at 100°C for the full 3 hours. Check the purity of starting materials.
Loss of product during purification.Avoid using excessive solvent during recrystallization. Ensure complete precipitation by thorough cooling.
Colored Product Presence of impurities.Ensure the use of activated charcoal during recrystallization and perform hot filtration correctly.[4]
Reaction Stalls Insufficient heating or impure reagents.Verify the internal reaction temperature. Use freshly distilled p-toluidine if possible.[3]
Conclusion

The protocol described provides a detailed and reliable method for the synthesis of 2-amino-5-methylbenzothiazole. By adhering to the procedural steps and safety precautions outlined, researchers can confidently prepare this valuable chemical intermediate for further applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide offer additional support for a successful synthetic outcome.

References
  • Allen, C. F. H.; VanAllan, J. A. 2-Amino-6-methylbenzothiazole. Org. Synth.1947, 27, 5. [Link]
  • Khabnadideh, S.; Rezaei, Z.; Pakshir, K.; Zomorodian, K.; Ghafari, N. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Mol Divers2021, 25, 1379–1404. [Link]
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-amino thiazole derivatives. J. Chem. Pharm. Res.2014, 6(12), 147-152. [Link]
  • Malik, J. K.; et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2010, 2 (1), 347-359. [Link]
  • Tzani, A.; et al. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules2020, 25, 438. [Link]
  • Rajappa, S.; Sudarsanam, V.; Yadav, V. G. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proc. Indian Acad. Sci. (Chem. Sci.)1983, 92, 451–455. [Link]
  • ResearchGate.
  • Kumar, A.; et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. J. Chem.2013, 2013, 780414. [Link]
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]
  • PrepChem. Synthesis of 2-amino-α-methyl benzothiazole-6-acetonitrile. [Link]
  • Batista, R. M. F.; et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules2020, 25, 1675. [Link]
  • Scientist9279. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube, 11 Jan 2025. [Link]
  • Shablykin, O. V.; et al.
  • Li, Y.; et al. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega2020, 5, 13014–13023. [Link]
  • Al-Jaff, G. S. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Int. J. Curr. Microbiol. App. Sci2016, 5(8), 1-13. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
  • Tzani, A.; et al. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules2020, 25, 438. [Link]
  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-Chloro-5-methylbenzo[d]thiazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-5-methylbenzo[d]thiazole. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making robust analytical oversight of its synthesis critical for ensuring purity and yield. The described method is designed for in-process control and final product release, enabling the simultaneous separation and quantification of the target compound from its precursors, intermediates, and potential degradation products. The protocol has been developed with a focus on scientific rationale, adherence to ICH principles for method validation, and practical applicability in a research and quality control environment.

Introduction: The Rationale for a Dedicated HPLC Method

This compound serves as a crucial building block in organic synthesis. Its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals.[1][2] Monitoring the conversion of starting materials and the emergence of impurities during synthesis is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high sensitivity, accuracy, and the ability to separate complex mixtures.[3][4]

A stability-indicating method is essential, as it must be able to unequivocally separate the analyte of interest from all potential degradation products and process-related impurities.[5][6] This ensures that the measured concentration of this compound is not falsely inflated by co-eluting species that may form under various reaction or storage conditions. This guide provides a comprehensive framework for method development, a detailed analytical protocol, and validation considerations.

Understanding the Reaction Landscape: Potential Analytes

To develop a specific and selective HPLC method, one must first understand the chemical entities likely to be present in the sample matrix. A common synthetic route to this compound involves the chlorination of a precursor like 2-mercapto-5-methylthiazole using a chlorinating agent such as sulfuryl chloride.[7]

Therefore, a typical reaction mixture may contain:

  • Starting Material: 2-mercapto-5-methylthiazole

  • Reagents/Byproducts: Sulfuryl chloride and its decomposition products.

  • Intermediate Species: Partially chlorinated or oxidized intermediates.

  • Target Product: this compound

  • Degradation Products: Hydrolysis of the chloro-group to a hydroxyl group (forming 2-hydroxy-5-methylbenzo[d]thiazole) is a common degradation pathway for chloro-substituted benzothiazoles, especially in the presence of water.[8][9]

The analytical method must be capable of resolving all these components to provide an accurate picture of the reaction's progress and the purity of the product.

G cluster_reactants Starting Materials cluster_products Reaction Products SM 2-mercapto-5-methylthiazole Product This compound SM->Product Reaction Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Product Degradant Degradation Products (e.g., 2-hydroxy-5-methyl... - via hydrolysis) Product->Degradant Degradation Impurity Process Impurities (e.g., over-chlorinated species)

Caption: Potential components in the synthesis mixture.

HPLC Method Development: A Scientifically-Grounded Approach

The selection of chromatographic parameters is not arbitrary; it is based on the physicochemical properties of the benzothiazole scaffold and the principles of reversed-phase chromatography.

  • Column Selection (The Stationary Phase): Benzothiazole derivatives are moderately polar aromatic compounds. A C18 (octadecylsilyl) column is the industry standard and the logical first choice.[10] The nonpolar C18 chains provide hydrophobic interactions with the aromatic ring of the analyte, leading to effective retention and separation from more polar starting materials or degradation products. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection (The Eluent):

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff, which is advantageous for detection.

    • Aqueous Phase & pH Control: An aqueous buffer is used to ensure a consistent pH and reproducible retention times. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3.0-7.0) is ideal. This pH range prevents the hydrolysis of the silica-based stationary phase while ensuring that the analytes are in a consistent, non-ionized state, leading to sharp, symmetrical peaks.

    • Elution Mode: A gradient elution is recommended for analyzing reaction mixtures. This involves starting with a lower percentage of the organic solvent and gradually increasing it. This approach ensures that polar, early-eluting compounds (like some starting materials) are well-resolved at the beginning of the run, while more nonpolar, strongly retained compounds (like the product or certain impurities) are eluted in a reasonable time with good peak shape.

  • Detector Selection and Wavelength: The conjugated aromatic system of the benzothiazole ring results in strong UV absorbance.[10] A photodiode array (PDA) or UV detector is ideal. To determine the optimal wavelength, a UV scan of the this compound standard should be performed. The wavelength of maximum absorbance (λ-max) should be chosen to ensure the highest sensitivity for the main component. Wavelengths around 254 nm are often a good starting point for such aromatic systems.

Detailed Protocol for Analysis of Reaction Mixtures

This protocol provides a starting point for the analysis. Optimization may be required based on the specific reaction conditions and impurity profiles encountered.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (ACS Grade)

  • Reference Standard: this compound (purity ≥98%).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max of the target compound)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (50 µg/mL): Dilute 1.0 mL of the stock solution to 20.0 mL with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute it with acetonitrile to a theoretical concentration of ~50 µg/mL of the target compound. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the method. Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.

Analytical Workflow

Caption: Experimental workflow for HPLC analysis.

Method Validation: Establishing Trustworthiness

A stability-indicating method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[12]

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid sample to heat (e.g., 80°C).

  • Photolytic Degradation: Expose sample to UV/Vis light as per ICH Q1B.

The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and peak purity analysis (using a PDA detector) confirms no co-elution.

Key Validation Parameters

The following parameters must be assessed:

ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.999Establishes a proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision RSD ≤ 2.0% (Repeatability & Intermediate)Demonstrates the consistency of results under various conditions.
LOD/LOQ Signal-to-Noise of ~3:1 / ~10:1Defines the lowest concentration that can be reliably detected/quantified.
Robustness No significant change in resultsShows the method's reliability with small, deliberate variations in parameters (pH, flow rate, etc.).

Conclusion

The RP-HPLC method described herein provides a reliable and robust tool for monitoring the synthesis of this compound. Its gradient nature allows for the effective separation of the target compound from key process impurities and degradation products. By following the outlined protocol and validating it according to regulatory standards, researchers and quality control professionals can ensure the accurate assessment of reaction progress, final product purity, and stability, thereby guaranteeing the quality of this critical chemical intermediate.

References

  • Venugopala, K.N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-162.
  • Shah, B.P., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Singh, S. & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online.
  • Shaikh, A.S. & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • Dong, M.W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Alsante, K.M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
  • Mulay, R.S. & Bachhav, R.S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Ciba-Geigy AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents (WO1997023469A1).
  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274.
  • Chen, Y., et al. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 8, 2220-2231.
  • Asimakopoulos, A.G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(15), 8013-8032.
  • Syngenta Participations AG. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents (US20030153767A1).
  • Nanjing Chemlin Chemical Industry Co., Ltd. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents (CN105254584A).
  • Zhao, L.L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531.
  • Zhao, L.L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate.
  • Al-Obaidi, A.S.M. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate.
  • Kulkarni, S.U. & Thigale, S.S. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99.
  • Criado, S., et al. (2007). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 83(4), 938-947.

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Chloro-5-methylbenzo[d]thiazole for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] Specifically, 2-Chloro-5-methylbenzo[d]thiazole serves as a crucial synthetic intermediate, enabling the introduction of various nucleophiles at the C2 position for the development of novel pharmaceutical agents and agrochemicals. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, designed for researchers and process chemists. The synthesis proceeds through the formation of a 2-aminobenzothiazole intermediate, followed by a classic Sandmeyer reaction—a powerful and reliable transformation in aromatic chemistry.[3][4] This guide emphasizes the mechanistic rationale behind procedural choices, incorporates self-validating in-process controls, and offers field-proven insights to ensure reproducibility and high yield on a large scale.

Synthetic Strategy Overview

The selected synthetic pathway is a two-part process chosen for its reliability, use of readily available starting materials, and well-documented scalability.

  • Part I: Cyclization to 2-Amino-5-methylbenzo[d]thiazole. The synthesis begins with the reaction of the widely available p-toluidine (4-methylaniline) with potassium thiocyanate and bromine in glacial acetic acid. This reaction, a variation of the Hugerschoff synthesis, proceeds via an electrophilic attack on the aniline to form a thiocyanoamine intermediate, which then undergoes intramolecular cyclization to yield the stable 2-amino-5-methylbenzo[d]thiazole.

  • Part II: Sandmeyer Reaction to this compound. The 2-amino group of the intermediate is converted into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is then immediately subjected to a copper(I) chloride-catalyzed Sandmeyer reaction, which displaces the diazonium group with a chloride ion, yielding the final product with high regioselectivity.[5][6]

The entire workflow is designed to be efficient, minimizing complex purification steps and maximizing throughput for large-scale production.

G cluster_0 Workflow Overview A p-Toluidine (4-Methylaniline) B 2-Amino-5-methylbenzo[d]thiazole (Intermediate) A->B Step 1: Thiocyanation & Intramolecular Cyclization C This compound (Final Product) B->C Step 2: Diazotization & Sandmeyer Reaction

Caption: High-level workflow for the synthesis of this compound.

Part 1: Large-Scale Synthesis of 2-Amino-5-methylbenzo[d]thiazole

Expertise & Experience: Mechanistic Rationale

This reaction is a classic method for constructing the 2-aminobenzothiazole core.[7][8] The choice of glacial acetic acid as the solvent is critical; it not only dissolves the reactants but also acts as a proton source to facilitate the reaction without being overly acidic, which could protonate the starting aniline and deactivate it towards electrophilic attack. Bromine serves as the oxidizing agent that converts thiocyanate (SCN⁻) into the highly electrophilic thiocyanogen ((SCN)₂), which then attacks the electron-rich aromatic ring of p-toluidine. The reaction is typically initiated at a low temperature to control the initial exothermic reaction with bromine and then allowed to proceed at room temperature for completion.

Experimental Protocol: Step 1

Materials & Reagents:

  • p-Toluidine (4-methylaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonium Hydroxide (25% aq. solution)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge p-toluidine (1.0 eq) and potassium thiocyanate (3.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-7 volumes relative to p-toluidine) to the reactor. Stir the mixture at room temperature until all solids are dissolved, resulting in a suspension.

  • Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

  • Bromine Addition: In a separate flask, carefully dissolve bromine (2.0 eq) in a small amount of glacial acetic acid. Slowly add this bromine solution to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting p-toluidine is consumed.

  • Work-up & Isolation: a. Carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring. b. Basify the resulting slurry to a pH of ~8 using a 25% aqueous ammonium hydroxide solution. This step neutralizes the acetic acid and precipitates the product. c. Filter the resulting solid precipitate using a Buchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral. d. The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-methylbenzo[d]thiazole as a crystalline solid.

  • Drying & Characterization: Dry the purified solid in a vacuum oven at 50-60°C. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Trustworthiness: Self-Validating System
  • In-Process Control (IPC): Monitor the reaction via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the p-toluidine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • pH Control: During work-up, ensuring the pH reaches ~8 is critical for the complete precipitation of the amine product. Use pH paper or a calibrated pH meter.

  • Purity Check: The melting point of the recrystallized product should be sharp and consistent with literature values (approx. 137-139°C). A broad melting range indicates impurities.

Part 2: Sandmeyer Reaction to Synthesize this compound

Expertise & Experience: Mechanistic Rationale

The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the conversion of an amino group into a wide variety of substituents.[3][4] The reaction proceeds in two critical stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (like HCl), at low temperatures (0-5°C). This forms a diazonium salt (Ar-N₂⁺). Temperature control is paramount, as diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures.

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride. The Cu(I) salt acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. This releases nitrogen gas (a strong thermodynamic driving force) and generates an aryl radical. The aryl radical then abstracts a chlorine atom from the now Cu(II)Cl₂ species, yielding the final chlorinated product and regenerating the Cu(I) catalyst.[4][6] This radical-nucleophilic aromatic substitution mechanism is highly efficient.

G cluster_1 Sandmeyer Reaction Mechanism cluster_cat Catalytic Cycle amine Ar-NH₂ diazonium Ar-N₂⁺ amine->diazonium + NaNO₂ / HCl (0-5 °C) aryl_radical Ar• diazonium->aryl_radical Single Electron Transfer (SET) n2 N₂ diazonium->n2 Loss of Nitrogen product Ar-Cl aryl_radical->product + Cl⁻ (from Cu(II)Cl₂) cu1 Cu(I)Cl cu2 Cu(II)Cl₂ cu1_cycle Cu(I)Cl cu2_cycle Cu(II)Cl₂ cu1_cycle->cu2_cycle e⁻ to Ar-N₂⁺ cu2_cycle->cu1_cycle Cl⁻ to Ar•

Caption: Key steps of the copper(I)-catalyzed Sandmeyer reaction mechanism.

Experimental Protocol: Step 2

Materials & Reagents:

  • 2-Amino-5-methylbenzo[d]thiazole (from Step 1)

  • Hydrochloric Acid (conc. HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: a. In a reactor, suspend 2-amino-5-methylbenzo[d]thiazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (5 volumes). Cool the slurry to 0-5°C in an ice-salt bath. b. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the amine slurry, keeping the temperature strictly below 5°C. Stir for 30-45 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. c. Self-Validating Check: Test for excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, is required). If the test is negative, add a small amount more of the NaNO₂ solution.

  • Copper Catalyst Preparation: In a separate reactor, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0-5°C.

  • Sandmeyer Reaction: a. Slowly add the cold diazonium salt solution from step 1 into the cold CuCl solution from step 2. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the temperature below 10°C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up & Isolation: a. Extract the reaction mixture with dichloromethane (3 x 3 volumes). b. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Characterization: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by vacuum distillation to yield the final product. Confirm purity and identity via HPLC, NMR, and GC-MS.

Quantitative Data Summary

CompoundRoleM.W. ( g/mol )Molar Eq.Typical Scale (kg)Expected YieldPurity (HPLC)
p-ToluidineStarting Material107.151.010.0->99%
2-Amino-5-methylbenzo[d]thiazoleIntermediate164.23--75-85%>98%
This compoundFinal Product183.66--80-90%>99%

References

  • Kaur, H., Singh, S., & Kumar, S. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8089–8098. [Link][1][2][7][9]
  • Grover, G., & Kini, S. G. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 14(5), 344–347. [Link][8]
  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link][3]
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Department of Chemistry. [Link][4]
  • Kaur, R., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 523–554. [Link][5]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link][6]
  • Saeed, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 694. [Link][10]
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. organic-chemistry.org. [Link][11]
  • Ratananukul, P., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 38(3), 405-412. [Link][12]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5-methylbenzo[d]thiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the strategic derivatization of 2-Chloro-5-methylbenzo[d]thiazole, a versatile building block for creating diverse chemical libraries aimed at biological screening. We present detailed protocols for key chemical transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, explaining the mechanistic rationale behind each approach. Furthermore, we outline a systematic workflow for subsequent biological evaluation, focusing on anticancer and antimicrobial screening as primary therapeutic targets.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole and its derivatives are prominent heterocyclic compounds found in numerous natural products and clinically approved drugs.[1][2][3] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for engaging with a wide range of biological targets, including enzymes like protein kinases and topoisomerases.[4] The inherent versatility of the benzothiazole core allows for structural modifications that can significantly modulate its biological activity, making it an attractive starting point for drug discovery campaigns.[1][3]

Our focus, this compound, is an ideal starting material for library synthesis. The key to its utility lies in the reactivity of the chlorine atom at the 2-position. This position is activated by the electron-withdrawing nature of the adjacent thiazole nitrogen atom, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of a diverse array of functional groups, which is a primary goal in generating a library for biological screening.

Strategic Derivatization of the this compound Core

The primary objective is to generate a library of compounds with diverse physicochemical properties to maximize the chances of identifying a "hit" in a biological screen. Our derivatization strategy focuses on three robust and versatile chemical transformations targeting the C2 position.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-S Bond Formation

The most direct method for derivatizing the scaffold is through SNAr. By reacting this compound with various nitrogen and sulfur nucleophiles, we can introduce functionalities crucial for biological interactions, such as hydrogen bond donors/acceptors and charged groups.

Causality: The electron-withdrawing effect of the thiazole ring system facilitates the attack of nucleophiles on the carbon atom at the 2-position, which bears the chlorine substituent.[5] This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The choice of a suitable base is critical to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

Protocol 2.1.1: General Procedure for Synthesis of 2-Amino-5-methylbenzo[d]thiazole Derivatives

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) (1.5 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq), portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from 60 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: General Procedure for Synthesis of 2-(Thio)-5-methylbenzo[d]thiazole Derivatives

  • Reagents & Setup: To a round-bottom flask, add the desired thiol (1.2 eq) and a solvent like ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.5 eq) and stir for 15-20 minutes to form the thiolate salt.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2.1.1.

Table 1: Representative Nucleophiles for SNAr Derivatization

Nucleophile ClassExampleRationale for Inclusion
Primary AminesAniline, BenzylamineIntroduce aromatic/aliphatic linkers for further functionalization.
Secondary AminesMorpholine, PiperidineIntroduce saturated heterocycles to improve solubility and metabolic stability.
ThiolsThiophenol, Benzyl mercaptanSulfur-containing compounds are present in many bioactive molecules.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve couplings under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[7][8][9] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[7]

Causality: The reaction proceeds via a catalytic cycle involving: (i) oxidative addition of the aryl chloride to a Pd(0) complex, (ii) coordination and deprotonation of the amine to form a palladium-amido complex, and (iii) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[9]

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

  • Reagents & Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).[9]

  • Solvent & Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Strategy 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To introduce aryl or heteroaryl substituents, which can significantly alter the steric and electronic properties of the molecule, the Suzuki-Miyaura coupling is the method of choice.[10][11][12] This reaction forms a new carbon-carbon bond between the benzothiazole core and a boronic acid or ester.[10]

Causality: The Suzuki reaction's catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[10]

Protocol 2.3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagents & Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ and a ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent & Reaction: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and stir until completion.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualization of Derivatization Strategies

G Start This compound SNAr Nucleophilic Aromatic Substitution (S-N/S-S Bond) Start->SNAr R-NH₂ or R-SH, Base Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald R-NH₂, Pd Catalyst, Ligand, Base Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Prod_Amine 2-Amino Derivatives SNAr->Prod_Amine Prod_Thio 2-Thio Derivatives SNAr->Prod_Thio Buchwald->Prod_Amine Prod_Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Prod_Aryl

Caption: Synthetic pathways for derivatizing this compound.

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic screening process is essential to identify compounds with promising biological activity.

Primary Screening: Cytotoxicity against Cancer Cell Lines

Given the known anticancer potential of benzothiazole derivatives, a primary screen to assess general cytotoxicity is a logical first step.[4][13][14] The MTT assay is a robust, colorimetric method for this purpose.[15]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Protocol 3.1.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiazole derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Primary Screening: Antimicrobial Activity

Benzothiazole derivatives have also shown significant promise as antimicrobial agents.[1][2][3] A simple and effective primary screen is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16]

Protocol 3.2.1: Broth Microdilution for MIC Determination

  • Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization of Biological Screening Workflow

G Lib Synthesized Compound Library Screen Primary Biological Screening Lib->Screen AntiC Anticancer Screening (MTT Assay) Screen->AntiC AntiM Antimicrobial Screening (MIC Assay) Screen->AntiM DataC Identify Hits (Low IC₅₀) AntiC->DataC DataM Identify Hits (Low MIC) AntiM->DataM FollowUp Secondary Assays & Structure-Activity Relationship (SAR) Studies DataC->FollowUp DataM->FollowUp

Sources

Application Notes and Protocols: 2-Chloro-5-methylbenzo[d]thiazole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-5-methylbenzo[d]thiazole as a key building block. We will explore its synthetic versatility, provide field-proven protocols for its derivatization, and illustrate its application in the generation of potent bioactive molecules.

The Strategic Advantage of this compound

The utility of this compound in medicinal chemistry stems from two primary features: the reactive 2-chloro substituent and the 5-methyl group .

  • The 2-Chloro Position: The chlorine atom at the C-2 position of the benzothiazole ring is an excellent leaving group. This reactivity is the cornerstone of its function as a building block, enabling facile C-C, C-N, and C-S bond formation through various modern synthetic methodologies.[2][5] This allows for the systematic and efficient introduction of diverse chemical moieties to build libraries of compounds for structure-activity relationship (SAR) studies.

  • The 5-Methyl Group: The methyl group at the C-5 position, while seemingly simple, provides a crucial handle for modulating the physicochemical properties of the final compound. It can influence metabolic stability, lipophilicity, and steric interactions within the target's binding pocket, often leading to improved potency and pharmacokinetic profiles.

The combination of these features makes this compound a highly valuable and cost-effective starting point for drug discovery campaigns targeting a range of diseases.[6][7]

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start_node This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start_node->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start_node->buchwald R¹R²-NH Pd Catalyst snar Nucleophilic Substitution (C-S Bond Formation) start_node->snar R-SH Base prod_suzuki 2-Aryl/Heteroaryl- 5-methylbenzothiazoles suzuki->prod_suzuki prod_buchwald 2-Amino- 5-methylbenzothiazoles buchwald->prod_buchwald prod_snar 2-Thioether- 5-methylbenzothiazoles snar->prod_snar

Caption: Versatility of this compound.

Core Synthetic Protocols: A Practical Guide

The reactivity of the C2-Cl bond is best exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods are robust, scalable, and tolerate a wide range of functional groups, making them ideal for library synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a powerful tool for creating 2-aryl-5-methylbenzothiazoles, a scaffold found in numerous bioactive compounds.[8] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[9][10]

Objective: To synthesize 2-(Aryl)-5-methylbenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylbenzothiazole.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Robust and efficient for a wide range of boronic acids.
Base K₂CO₃A moderately strong inorganic base, effective in facilitating transmetalation.[9]
Solvent Dioxane/WaterPromotes dissolution of both organic and inorganic reagents. Water is often crucial for the catalytic cycle.[9]
Temperature 90 °CProvides sufficient thermal energy for oxidative addition and reductive elimination steps without degrading the catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The synthesis of 2-amino-benzothiazole derivatives is a cornerstone of many medicinal chemistry programs, particularly in the development of anticancer agents.[7][11] The Buchwald-Hartwig amination provides a direct and versatile route to these valuable compounds.[12][13]

Objective: To synthesize N-substituted-5-methylbenzo[d]thiazol-2-amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene, degassed

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a vial. Add toluene, stir for 10 minutes, then add the amine and stir for another 15 minutes.

  • Reaction Setup: In a separate oven-dried flask, dissolve this compound (1.0 equiv) in anhydrous toluene.

  • Initiation: Transfer the pre-activated catalyst/amine mixture to the flask containing the benzothiazole substrate.

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of Argon or Nitrogen.

  • Reaction Execution: Heat the mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the target 2-amino-5-methylbenzothiazole.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active "second-generation" system effective for coupling aryl chlorides with a broad range of amines.[14]
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[12]
Solvent TolueneAnhydrous, non-polar solvent suitable for the reaction temperature and stability of the catalytic species.
Temperature 100-110 °CNecessary to promote the often-difficult oxidative addition of the aryl chloride to the Pd(0) center.[12]
Protocol 3: Thioetherification for C-S Bond Formation

Derivatives containing a 2-thioether linkage on the benzothiazole core have emerged as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK).[15][16] This protocol details a straightforward nucleophilic aromatic substitution (SNA_r) to forge this critical C-S bond.

Objective: To synthesize 2-(Alkyl/Arylthio)-5-methylbenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Sodium Methoxide (NaOMe) (1.2 equivalents) or Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Anhydrous Methanol or Dimethylformamide (DMF)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Base and Nucleophile Prep: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 equiv) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Thiolate Formation: Slowly add sodium methoxide (1.2 equiv) to the solution and stir for 15 minutes to generate the sodium thiolate in situ. (Alternatively, for less acidic thiols, NaH can be used in DMF).

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in a minimal amount of the same solvent to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize or purify by column chromatography to yield the pure 2-thioether product.[15]

Application in Target-Focused Drug Discovery

The true power of this compound is realized when these protocols are applied in a drug discovery workflow.

G A Start: 2-Chloro-5-methyl- benzo[d]thiazole B Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) A->B Protocol 1, 2, 3 C High-Throughput Screening (HTS) Against Biological Target B->C D Hit Identification (Active Compounds Found) C->D E Hit-to-Lead Optimization (SAR Studies) D->E Iterative Synthesis & Biological Testing F Lead Candidate E->F

Caption: Drug Discovery Workflow using the Building Block.

  • Anticancer Agents: A significant class of antitumor benzothiazoles are the 2-(4-aminophenyl)benzothiazoles.[2][11] Using Protocol 2 , a medicinal chemist can readily couple this compound with a variety of substituted anilines. The 5-methyl group can probe a specific hydrophobic pocket in the target protein, potentially enhancing binding affinity and selectivity against cancer cell lines compared to non-methylated analogues.[6]

  • Kinase Inhibitors: The JNK signaling pathway is implicated in inflammatory diseases and neurodegeneration. Potent allosteric JNK inhibitors have been developed based on a 2-thioether-benzothiazole scaffold.[15][16] Protocol 3 provides a direct entry into this chemical space. By reacting this compound with various substituted thiols, researchers can rapidly generate novel analogues to optimize potency and selectivity against other kinases like p38.[16]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its predictable reactivity at the C-2 position, combined with the modulating influence of the C-5 methyl group, provides an exceptional platform for the efficient synthesis of diverse and potent therapeutic candidates. The protocols outlined in this guide are robust, well-documented, and serve as a reliable foundation for any research program aiming to leverage the vast potential of the benzothiazole scaffold.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed. [Link]
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC. [Link]
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). NIH. [Link]
  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. [Link]
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). PubMed. [Link]
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Benzothiazole derivatives as anticancer agents. (2020). PubMed. [Link]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). NIH. [Link]
  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023).
  • Buchwald–Hartwig amin
  • Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Digital Repository. [Link]
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.).
  • 5-Chloro-2-methylbenzothiazole. (n.d.). PubChem - NIH. [Link]
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (2023).
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (n.d.).
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.).
  • (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (n.d.).

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Synthetic Routes to Novel 2-Substituted-5-Methylbenzothiazoles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of the 5-Methylbenzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and unique photophysical properties.[1][2] The introduction of a methyl group at the 5-position of the benzothiazole ring can significantly modulate its physicochemical and pharmacological properties, enhancing lipophilicity and providing a key point for metabolic transformations. This often leads to improved bioactivity and pharmacokinetic profiles. 2-Substituted-5-methylbenzothiazoles have emerged as promising candidates in drug discovery, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents.[3]

This technical guide provides a comprehensive overview of modern and efficient synthetic strategies to access novel 2-substituted-5-methylbenzothiazoles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols for key reactions. The methodologies discussed herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Core Synthetic Strategies: Building the 5-Methylbenzothiazole Framework

The primary and most versatile precursor for the synthesis of 2-substituted-5-methylbenzothiazoles is 2-amino-4-methylthiophenol . The strategic construction of this key intermediate is paramount for the successful synthesis of the target compounds.

Synthesis of the Key Intermediate: 2-Amino-4-methylthiophenol

A common and reliable method for the preparation of 2-amino-4-methylthiophenol involves the reduction of the corresponding disulfide, bis(2-nitro-4-methylphenyl) disulfide, or the direct thiolation of a substituted aniline.

Installation of Diverse Functionalities at the 2-Position

With the 2-amino-4-methylthiophenol in hand, a plethora of synthetic transformations can be employed to introduce a wide array of substituents at the 2-position. These methods can be broadly categorized based on the nature of the substituent being introduced.

Synthesis of 2-Aryl-5-methylbenzothiazoles

The introduction of an aryl group at the 2-position is a common strategy to develop compounds with potential anticancer and antiviral activities. One-pot condensation reactions and metal-catalyzed cross-coupling reactions are the most prevalent methods.

This is a straightforward and atom-economical approach where 2-amino-4-methylthiophenol is directly condensed with an aromatic aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-aryl-5-methylbenzothiazole.

Reaction Workflow: One-Pot Condensation

G cluster_reactants Reactants Reactant1 2-Amino-4-methylthiophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 Aromatic Aldehyde Reactant2->Intermediate Product 2-Aryl-5-methylbenzothiazole Intermediate->Product Intramolecular Cyclization & Oxidation Oxidant Oxidizing Agent (e.g., Air, DMSO) Oxidant->Product caption Fig. 1: One-pot synthesis of 2-aryl-5-methylbenzothiazoles.

Caption: Fig. 1: One-pot synthesis of 2-aryl-5-methylbenzothiazoles.

Protocol 1: One-Pot Synthesis of 2-(4-Methoxyphenyl)-5-methylbenzothiazole

  • Reaction Setup: To a solution of 2-amino-4-methylthiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 4-methoxybenzaldehyde (1.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeEthanol585
24-ChlorobenzaldehydeDMF492
34-NitrobenzaldehydeEthanol688
42-NaphthaldehydeToluene582

Table 1: Synthesis of various 2-aryl-5-methylbenzothiazoles via one-pot condensation.

For more complex or sensitive substrates, palladium-catalyzed methods offer a powerful alternative. This approach typically involves the reaction of a thiobenzanilide precursor, which undergoes intramolecular C-H activation and subsequent C-S bond formation to construct the benzothiazole ring.[4][5][6]

Mechanism: Palladium-Catalyzed Cyclization

G cluster_reactants Reactants Thioanilide N-(4-methylphenyl)thiobenzamide Intermediate1 Palladacycle Intermediate Thioanilide->Intermediate1 C-H Activation Pd_catalyst Pd(OAc)₂ Pd_catalyst->Intermediate1 Intermediate2 C-S Reductive Elimination Intermediate1->Intermediate2 Coordination Product 2-Phenyl-5-methylbenzothiazole Intermediate2->Product Reductive Elimination Product->Pd_catalyst Catalyst Regeneration Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Product caption Fig. 2: Palladium-catalyzed synthesis of 2-aryl-5-methylbenzothiazoles. G Reactant N-(4-methylphenyl)thiourea Product 2-Amino-5-methylbenzothiazole Reactant->Product Oxidative Cyclization Reagent Oxidizing Agent (e.g., Br₂) Reagent->Product caption Fig. 3: Synthesis of 2-amino-5-methylbenzothiazole.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthetic procedure. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success. Our approach is grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a variation of the Sandmeyer reaction.[1][2] This typically involves the diazotization of 2-amino-5-methylbenzothiazole followed by a copper(I) chloride-catalyzed chlorination. An alternative route starts from 2-mercapto-5-methylbenzothiazole, which is then chlorinated using agents like sulfuryl chloride.[3]

Q2: My reaction yield is consistently low. What are the primary factors that could be affecting it?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is critical. This reaction is temperature-sensitive and requires careful control of acidity.

  • Side Reactions: The diazonium salt is highly reactive and can undergo undesired side reactions, such as coupling to form azo compounds or decomposition.

  • Suboptimal Chlorination: The efficiency of the Sandmeyer reaction is dependent on the purity and reactivity of the copper(I) chloride catalyst.

  • Product Decomposition: The final product, this compound, can be susceptible to decomposition, especially at elevated temperatures during workup and purification.[4]

Q3: I am observing a significant amount of dark, tarry byproduct. What is the likely cause and how can I prevent it?

A3: The formation of dark, polymeric byproducts is a common issue in Sandmeyer reactions.[1][2] This is often due to the decomposition of the diazonium salt, which can initiate radical polymerization. To mitigate this, ensure:

  • Low Reaction Temperature: Maintain the temperature of the diazotization and Sandmeyer reaction at or below 5°C.

  • Efficient Stirring: Good agitation prevents localized concentration and temperature gradients.

  • Controlled Addition: Add the diazonium salt solution to the copper(I) chloride solution slowly and steadily.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound is typically achieved through distillation under reduced pressure.[5][6] However, the compound can be heat-sensitive. To avoid decomposition, consider the following:

  • Use of a Stabilizer: Adding a small amount of a high-boiling antioxidant or a polyether can help to prevent decomposition during distillation.[4][5]

  • Fractional Distillation: Careful fractional distillation is necessary to separate the product from any closely boiling impurities.

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Ineffective Diazotization Test for the presence of unreacted starting amine (e.g., by TLC or LC-MS).Ensure the use of fresh sodium nitrite. Check the pH of the reaction mixture; it should be strongly acidic. Maintain a low temperature (0-5°C) throughout the diazotization process.
Decomposition of Diazonium Salt Observe for excessive gas evolution (N₂) and the formation of dark-colored byproducts.Prepare the diazonium salt solution at a low temperature and use it immediately. Avoid exposing the solution to light.
Inactive Catalyst The copper(I) chloride solution should be colorless or pale green. A deep green or blue color indicates oxidation to copper(II).Prepare fresh copper(I) chloride or wash the existing stock with dilute HCl followed by ethanol and ether to remove any oxidized species.
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Recommended Solution
Azo-coupling Isolate and characterize the byproduct. Azo compounds are often brightly colored.Ensure a sufficiently acidic environment to suppress the coupling reaction. The concentration of the diazonium salt should be kept low.
Phenol Formation The presence of a phenolic byproduct can be detected by its characteristic odor and confirmed by spectroscopic methods (e.g., IR, NMR).This occurs when the diazonium salt reacts with water. Minimize the amount of water in the reaction and maintain a low temperature.
Unidentified Impurities Analyze the crude product by GC-MS or LC-MS to identify the molecular weights of the impurities.Based on the identified impurities, adjust the reaction conditions. For example, if over-chlorination is observed, reduce the amount of chlorinating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions.[1][2][7]

Materials:

  • 2-Amino-5-methylbenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylbenzothiazole in a mixture of concentrated HCl and water, cooled to 0°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification A 2-Amino-5-methylbenzothiazole + HCl, H₂O B Add NaNO₂ solution (0-5°C) A->B C Diazonium Salt Solution B->C E Add Diazonium Salt Solution C->E D CuCl in conc. HCl (0°C) D->E F Reaction Mixture E->F G Extraction with CH₂Cl₂ F->G H Wash with NaHCO₃ & H₂O G->H I Dry with MgSO₄ H->I J Solvent Removal I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

When encountering issues, a logical decision-making process can quickly identify the root cause.

TroubleshootingTree Start Low Yield or No Product Q1 TLC/LC-MS shows unreacted starting material? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Incomplete Diazotization: - Check NaNO₂ quality - Ensure low temp & acidity A1_Yes->Sol1 Q2 Excessive dark tar formation observed? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Diazonium Salt Decomposition: - Maintain low temp - Use immediately A2_Yes->Sol2 Q3 Is the CuCl catalyst solution blue/deep green? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Inactive Catalyst: - Prepare fresh CuCl - Wash existing catalyst A3_Yes->Sol3 End Consult further literature or senior personnel A3_No->End

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common side reactions in the synthesis of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylbenzo[d]thiazole. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your synthesis, and ensure the highest purity of your final product.

The most reliable and scalable method for preparing 2-chlorobenzothiazoles, including the 5-methyl derivative, is the direct chlorination of the corresponding 2-mercaptobenzothiazole precursor.[1][2] This guide focuses on this prevalent pathway, addressing the specific challenges and side reactions you may encounter.

Core Synthesis Pathway Overview

The primary transformation involves the reaction of 5-methyl-2-mercaptobenzo[d]thiazole with a suitable chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂), to yield the desired product.

Core Synthesis SM 5-methyl-2-mercaptobenzo[d]thiazole Product This compound SM->Product Chlorination Reagent Sulfuryl Chloride (SO₂Cl₂) (Excess) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts Reaction generates

Caption: Core reaction for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a high-molecular-weight, sulfur-containing impurity. What is it and how can I avoid it?

A1: This impurity is almost certainly the disulfide-linked dimer, bis(5-methylbenzo[d]thiazol-2-yl) disulfide.

This is one of the most common side products, and its formation is typically traced back to two primary causes:

  • Incorrect Choice of Chlorinating Agent: Using thionyl chloride (SOCl₂) instead of sulfuryl chloride (SO₂Cl₂) will preferentially lead to the formation of the disulfide dimer.[2] Thionyl chloride does not effectively convert the mercaptan to the desired chloride in this context.

  • Oxidative Conditions or Incomplete Reaction: The 2-mercaptobenzothiazole starting material is susceptible to oxidation, which couples two molecules together to form the disulfide. This can happen if the reaction does not go to completion or if the reaction mixture is exposed to air for extended periods under certain conditions.

Troubleshooting Steps:

  • Confirm Your Reagent: Ensure you are using sulfuryl chloride (SO₂Cl₂) , not thionyl chloride (SOCl₂).

  • Ensure Complete Conversion: Use a sufficient excess of sulfuryl chloride (a molar ratio of at least 6:1 is recommended) to drive the reaction to completion.[2] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Maintain an Inert Atmosphere: While the reaction is robust, performing it under a nitrogen or argon atmosphere can help minimize oxidative side reactions.

Side_Reactions cluster_main Main Pathway cluster_side Common Side Reactions SM 5-methyl-2-mercaptobenzothiazole (Starting Material) Product Desired Product (2-Chloro-5-methyl...) SM->Product + SO₂Cl₂ Dimer Disulfide Dimer SM->Dimer Oxidation or + SOCl₂ Hydrolysis Hydrolyzed Product (2-Hydroxy-5-methyl...) Product->Hydrolysis Aqueous Workup (H₂O) RingChlorination Ring Chlorination (Dichlorinated Impurity) Product->RingChlorination Excess SO₂Cl₂ / High Temp.

Caption: Key side reactions in the synthesis of this compound.

Q2: I'm observing unreacted starting material in my final product. How can I improve conversion?

A2: Incomplete conversion is typically due to insufficient reagent or suboptimal reaction conditions.

The chlorination of 2-mercaptobenzothiazoles is a rapid, exothermic reaction. To ensure it proceeds to completion:

  • Stoichiometry: A significant excess of sulfuryl chloride is often necessary. Patent literature suggests using at least 6 molecular proportions of SO₂Cl₂ for each proportion of the 2-mercaptobenzothiazole.[2] This large excess ensures the complete consumption of the starting material.

  • Temperature Control: The initial addition should be done carefully to control the exotherm. The reaction can be run at a temperature of 10-30°C.[2] Allowing the temperature to rise slightly (e.g., to 35-50°C) due to the heat of reaction can help drive it to completion, but external heating is generally not required.[2]

  • Reaction Time: Allow the mixture to stand for a sufficient period after the initial reaction (e.g., one hour) to ensure completion before proceeding with the workup.[2]

Q3: My product yield is low after aqueous workup, and I see a new, more polar spot on my TLC plate. What's happening?

A3: This indicates hydrolysis of the product.

The 2-chloro group on the benzothiazole ring is reactive and susceptible to nucleophilic substitution by water, which converts the product to the corresponding 2-hydroxy-5-methylbenzo[d]thiazole (which exists in tautomeric equilibrium with the benzothiazolin-2-one form).

Mitigation Strategies:

  • Minimize Water Contact: During the workup, use cold water or ice to decompose the excess sulfuryl chloride.[2]

  • Efficient Extraction: Separate the organic layer (your product) from the aqueous layer as quickly as possible. Perform extractions promptly.

  • Avoid Basic Conditions (if possible): While a mild base wash may be needed to remove acid (see Q5), prolonged exposure to strong bases can accelerate hydrolysis.

  • Dry Thoroughly: Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

Q4: My mass spectrometry results suggest the presence of a dichlorinated species. Why is this happening?

A4: This is likely due to electrophilic chlorination on the benzene ring.

The methyl group at the 5-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Sulfuryl chloride, especially at higher temperatures, can act as an electrophilic chlorinating agent.

Prevention Measures:

  • Strict Temperature Control: Do not allow the reaction temperature to exceed the recommended range (max 50°C).[2] Overheating significantly increases the rate of this side reaction.

  • Controlled Addition: Add the sulfuryl chloride to the mercaptobenzothiazole substrate (or vice versa) at a controlled rate to manage the exotherm.

  • Avoid Unnecessary Excess Reagent: While an excess of SO₂Cl₂ is needed, using a massive excess beyond what is required for full conversion may increase the chance of ring chlorination.

Q5: My purified product is acidic and appears to degrade or change color upon storage. What is the cause?

A5: This is due to residual acidic byproducts, primarily hydrogen chloride (HCl) and sulfur dioxide (SO₂), from the decomposition of excess sulfuryl chloride. [2]

These acidic residues can catalyze the degradation of the product over time. A thorough workup is critical for long-term stability.

Purification Protocol:

  • Quench Carefully: After the reaction is complete, decompose the excess SO₂Cl₂ by slowly adding the reaction mixture to ice water.

  • Wash Thoroughly: Wash the separated organic layer multiple times with water to remove the bulk of the acids.[2]

  • Neutralize: Perform a wash with a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. This will neutralize the final traces of HCl. Be cautious of gas evolution (CO₂).

  • Final Water Wash: Wash one final time with water or brine to remove any remaining base.

  • Dry and Concentrate: Dry the organic layer and remove the solvent under reduced pressure. For highest purity, the product can be distilled under vacuum.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from Moon, N.S., 1949)[2]

Safety Warning: This procedure involves corrosive reagents and generates acidic gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reagents & Equipment:

  • 5-methyl-2-mercaptobenzo[d]thiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Stir plate, round bottom flask, and stir bar

  • Addition funnel (optional, for larger scale)

  • Separatory funnel

  • Ice bath

Procedure:

  • To a stirred solution of 5-methyl-2-mercaptobenzo[d]thiazole (1.0 eq), add sulfuryl chloride (6.0-10.0 eq) over 5-10 minutes. The reaction is exothermic; maintain the temperature between 25-35°C using an ice bath if necessary.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water to decompose the excess sulfuryl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (your product, which may be an oil).

  • Wash the organic layer three times with an equal volume of water.

  • (Optional but Recommended) Wash the organic layer with a 5% sodium bicarbonate solution until gas evolution ceases, followed by a final wash with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • For high purity, the resulting oil can be distilled under reduced pressure.

Protocol 2: Quality Control - TLC Analysis

A simple TLC analysis can quickly assess the success of your reaction.

  • Mobile Phase: A non-polar system like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.

  • Visualization: UV lamp (254 nm).

  • Expected Results:

    • Product: The product, this compound, will be less polar than the starting material. It should have a higher Rf value.

    • Starting Material: 5-methyl-2-mercaptobenzo[d]thiazole will have a lower Rf.

    • Disulfide Dimer: This impurity will have an Rf value similar to or slightly higher than the product, but it can often be distinguished.

    • Hydrolyzed Product: The 2-hydroxy byproduct is significantly more polar and will have a very low Rf, possibly remaining on the baseline.

Table 1: Summary of Potential Impurities and Identification

Impurity NameStructureFormation CauseRecommended Analytical Method
bis(5-methylbenzo[d]thiazol-2-yl) disulfideDimerOxidation; Use of SOCl₂[2]GC-MS, LC-MS
5-methylbenzo[d]thiazol-2(3H)-oneHydrolyzed ProductReaction with water during workupLC-MS, TLC (polar spot)
Unreacted Starting MaterialMercaptanIncomplete reactionTLC, HPLC, GC-MS
Ring-Chlorinated ProductDichloro-speciesHigh temperature; excess reagentGC-MS
Residual AcidsHCl, SO₂Byproducts of chlorinating agentpH testing of aqueous washes
References
  • Baryshnikova, T. K., et al. (2020). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Russian Journal of Organic Chemistry, 56, 1555–1563.
  • Moseev, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7567.
  • Krasnokutskaya, E. A., et al. (2007). A convenient synthesis of 2-mercapto and 2-chlorobenzothiazoles. Journal of Heterocyclic Chemistry, 42(4), 727-730.
  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Purification of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of purification techniques, potential challenges, and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, common impurities may include unreacted starting materials, chlorinated byproducts, and colored degradation products. Acidic residues from the synthesis are also common, which is why a neutralization step is often recommended.

Q2: My purified product is a yellow oil, but I was expecting a solid. What should I do?

A2: this compound can exist as a low-melting solid or an oil, especially if minor impurities are present which can cause freezing point depression. If high purity is confirmed by analytical methods (e.g., NMR, GC/MS), the oily nature might be acceptable for your next step. If a solid is required, further purification by recrystallization at low temperatures or column chromatography may be necessary.

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities. For the related compound 2-chloro-5-methyl-thiazole, a boiling point of 174 °C at atmospheric pressure has been reported[1]. It is crucial to perform distillation under reduced pressure to prevent thermal decomposition.

Q4: What is the best way to assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any structural isomers or impurities. Spectral data for the related compound 5-Chloro-2-methylbenzothiazole is available for reference[2].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification - Product loss during transfers. - Incomplete extraction from the reaction mixture. - Inappropriate choice of recrystallization solvent (product is too soluble).- Minimize transfers and ensure all equipment is rinsed with the appropriate solvent. - Perform multiple extractions with a suitable organic solvent. - Conduct small-scale solvent screening for recrystallization to find a solvent in which the product has low solubility at cold temperatures.
Product Discoloration (Yellow to Brown) - Presence of colored impurities from the synthesis. - Thermal degradation during purification (e.g., distillation at high temperatures). - Air oxidation.- Treat the crude product with activated carbon before the final purification step. - Use vacuum distillation at the lowest possible temperature. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Incomplete Removal of Impurities - Co-elution of impurities during column chromatography. - Inefficient recrystallization. - Formation of an inseparable azeotrope during distillation.- Optimize the mobile phase for column chromatography to improve separation. - Perform a second recrystallization with a different solvent system. - Consider an alternative purification method if an azeotrope is suspected.
Oily Product Instead of Solid - Presence of residual solvent. - Impurities depressing the melting point.- Dry the product under high vacuum for an extended period to remove residual solvent. - Re-purify using column chromatography or recrystallization to remove impurities.

Experimental Protocols

Protocol 1: Neutralization and Extraction

This initial workup step is crucial for removing acidic impurities from the crude reaction mixture.

  • Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography is effective for separating the target compound from closely related impurities.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

A general workflow for developing a column chromatography method is outlined below.

Workflow for Column Chromatography Purification.
Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent. Good solvents are those in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and hexane/ethyl acetate mixtures.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

The decision-making process for selecting a purification method is illustrated below.

PurificationDecisionTree Start Crude Product Analysis IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Distillation Consider Vacuum Distillation IsThermallyStable->Distillation Yes Chromatography Use Column Chromatography IsThermallyStable->Chromatography No PureProduct Pure Product Recrystallization->PureProduct Distillation->PureProduct Chromatography->PureProduct

Decision Tree for Purification Method Selection.

Safety Precautions

This compound and its analogs are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Process for preparing 2-chloro-5-chloromethyl thiazole.
  • Process for the preparation of chlorothiazole derivatives.
  • Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • 5-Chloro-2-methylbenzothiazole. PubChem. (n.d.). [Link]
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). [Link]
  • 5-Chloro-2-mercaptobenzothiazole. PubChem. (n.d.). [Link]
  • Synthesis of Benzo[3][4]thiazolo[2,3-c][1][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermedi

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Technical Support Center: 2-Chloro-5-methylbenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic transformations involving this versatile building block. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Starting Material and General Considerations
Q1: My reaction with this compound is sluggish and gives a poor yield. I suspect the starting material. How should I assess its quality and what are the proper handling procedures?

A1: The integrity of your starting material is paramount. This compound is generally stable under normal conditions, but its purity can be compromised by the synthesis method or improper storage.[1]

Causality & Experimental Logic: The most common synthesis route for 2-chlorobenzothiazoles involves the chlorination of the corresponding 2-mercaptobenzothiazole precursor with reagents like sulfuryl chloride.[2][3] This reaction can sometimes be poorly reproducible and may result in incomplete conversion or side products.[3]

Troubleshooting Steps:

  • Purity Assessment:

    • NMR Spectroscopy: Check for the presence of the starting 2-mercapto-5-methylbenzothiazole or the corresponding disulfide.

    • LC-MS: Ideal for detecting trace impurities that could poison a catalyst in subsequent steps.

    • Melting Point: A broad or depressed melting point compared to the literature value indicates impurities.

  • Storage: Store the compound in a cool, dry place, away from strong oxidizing agents.[4] While generally stable, prolonged exposure to atmospheric moisture could potentially lead to slow hydrolysis.

  • A Note on Synthesis: If you are synthesizing the material yourself from 2-mercapto-5-methylbenzothiazole and sulfuryl chloride, poor yields and reproducibility are a known issue. Interestingly, the addition of a small amount of water to the reaction can significantly improve efficiency by forming acid through partial hydrolysis of sulfuryl chloride, which catalyzes the desired reaction.[3][5]

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine, but I'm seeing no product formation. Why is the reaction not working?

A2: While the 2-chloro position of the benzothiazole ring is activated for SNAr, reaction failure typically points to issues with nucleophilicity, reaction conditions, or solvent choice.

Causality & Experimental Logic: The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing nature of the benzothiazole ring system, particularly the imine nitrogen, stabilizes this intermediate, facilitating the reaction.[8] Failure to form this intermediate, or its instability, will stall the reaction.

Troubleshooting Workflow:

start No SNAr Product Observed q1 Is the nucleophile strong enough? (e.g., pKa of conjugate acid > 8-10) start->q1 q2 Is the temperature high enough? (Typically 80-120 °C) q1->q2 Yes sol1 Use a stronger nucleophile or add a non-nucleophilic base (e.g., K2CO3, DIPEA) to generate the nucleophile in situ. q1->sol1 No q3 Is the solvent appropriate? (Polar aprotic like DMF, DMSO, NMP) q2->q3 Yes sol2 Increase reaction temperature incrementally. Monitor by TLC/LC-MS. q2->sol2 No sol3 Switch to a higher-boiling polar aprotic solvent to allow for higher temperatures. q3->sol3 No end Reaction proceeds q3->end Yes

Caption: Troubleshooting workflow for failed SNAr reactions.

Detailed Steps:

  • Assess Nucleophile Strength: Primary and secondary aliphatic amines are generally good nucleophiles. For less reactive nucleophiles like anilines or alcohols, the addition of a base (e.g., K₂CO₃, NaH) is often necessary to generate the more potent anionic nucleophile (anion or alkoxide).

  • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.

Q3: My SNAr reaction is producing a significant amount of 2-hydroxy-5-methylbenzo[d]thiazole as a byproduct. What is causing this and how can I prevent it?

A3: The formation of the 2-hydroxy (which exists in tautomeric equilibrium with 5-methylbenzo[d]thiazol-2(3H)-one) byproduct is due to hydrolysis of the 2-chloro group. This is a common side reaction if water is present, especially under basic conditions.[9]

Prevention Strategies:

  • Anhydrous Conditions: Ensure your solvent is dry and your reagents are anhydrous. If using a base like K₂CO₃, consider flame-drying the flask and running the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: If your nucleophile requires a base to be deprotonated, use a non-hydroxide source. For example, use sodium hydride (NaH) to deprotonate an alcohol to form an alkoxide, rather than using sodium hydroxide (NaOH).

  • Control pH: Benzothiazolium salts are known to hydrolyze at pH values around 8 or higher.[9] If your reaction conditions are basic, the presence of even trace water can lead to this side product.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is significantly less reactive than corresponding C-Br or C-I bonds in palladium-catalyzed cross-couplings.[10] This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) center more difficult.[10] Therefore, successful coupling requires highly active catalyst systems.

Subsection 3.1: Suzuki-Miyaura Coupling

A4: Low yield in Suzuki couplings of heteroaryl chlorides is a frequent challenge. The key is to use a catalyst system that promotes the difficult oxidative addition step and outcompetes common side reactions like protodeboronation.[11][12]

Causality & Experimental Logic: The catalytic cycle for Suzuki coupling involves oxidative addition of the aryl chloride to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product.[12] For unreactive chlorides, the oxidative addition is often rate-limiting. A highly active catalyst, typically featuring a bulky, electron-rich phosphine ligand, is required to accelerate this step.[11]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands promote oxidative addition of aryl chlorides and stabilize the active Pd(0) species.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are necessary. K₃PO₄ often requires a small amount of water to be effective.[11]
Solvent Toluene, Dioxane, or mixtures with Water (e.g., Dioxane/H₂O 4:1)Aprotic solvents are standard. Water can aid in dissolving the base.[11]
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).

  • Add degassed solvent to the vessel.

  • Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Subsection 3.2: Buchwald-Hartwig Amination

A5: This is a classic sign of catalyst decomposition. While a color change to dark brown or black is normal as the active Pd(0) species forms, rapid formation of a black precipitate (palladium black) indicates the catalyst has crashed out of the catalytic cycle and is no longer active.[11]

Causality & Experimental Logic: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is sensitive to reaction conditions.[13][14] The active catalyst is a coordinatively unsaturated Pd(0)-ligand complex. If the ligand cannot sufficiently stabilize this species at the reaction temperature, or if inhibitors are present, the complex can decompose to inactive palladium black. Aryl chlorides require highly active and stable catalysts.[15]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard precursors.
Ligand Josiphos or Buchwald-type ligands (e.g., XPhos, tBuXPhos)These provide the necessary steric bulk and electron density to promote the challenging C-Cl bond activation and stabilize the catalyst.
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[16] Note: NaOtBu is not compatible with base-sensitive functional groups like esters.[16]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen can oxidize and deactivate the Pd(0) catalyst.[17]

Troubleshooting Steps to Prevent Catalyst Decomposition:

  • Ensure Strict Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas.

  • Use a Precatalyst: Consider using a well-defined palladium precatalyst (e.g., an XPhos-palladacycle). These are often more stable and provide more reproducible results.

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1, depending on the specific catalyst system).

  • Temperature Control: Do not overheat the reaction. While heat is necessary, excessive temperatures can accelerate catalyst decomposition.

Section 4: Purification Challenges
Q6: I am trying to purify my 2-substituted-5-methylbenzothiazole product by vacuum distillation, but I'm getting a lot of black, intractable solid in the distillation flask and a low yield. What is causing this decomposition?

A6: Thermal decomposition during distillation is a known issue for some thiazole and benzothiazole derivatives, especially those with chloro-substituents.[18][19] The high temperatures required for vacuum distillation can lead to polymerization or degradation, significantly reducing yields.

Expert Insight & Solution: A surprisingly effective solution is to perform the distillation in the presence of an oligomeric polyether, such as polyethylene glycol (PEG) or polypropylene glycol (PPG).[18]

Mechanism of Action & Protocol:

  • Why it works: The polyether acts as a high-boiling "keeper" solvent. It helps to maintain a liquid, stirrable residue (the "bottoms"), preventing the concentration and overheating of thermally sensitive impurities that can catalyze decomposition. This allows the desired product to distill cleanly without charring.[18][19]

  • Protocol:

    • After your reaction workup, remove the bulk of the organic solvent on a rotary evaporator.

    • To the crude residue, add a small amount of polyethylene glycol (e.g., PEG-400, ~5-10% of the crude material weight).

    • Set up for vacuum distillation. The PEG will remain in the distillation flask.

    • Distill your product under reduced pressure. You should observe a significantly cleaner distillation with a mobile residue.

Section 5: Frequently Asked Questions (FAQs)
Q7: Can I perform selective reactions if there is another halogen on the benzene ring of the this compound?

A7: Yes, excellent chemoselectivity can be achieved based on the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions. The established reactivity trend is I > Br > OTf >> Cl.[15] For example, in a molecule like 5-Bromo-2-chloro-benzothiazole, you can selectively perform a Buchwald-Hartwig amination or Suzuki coupling at the more reactive C-Br bond at the 5-position, leaving the 2-chloro group untouched for subsequent transformations.[15]

Q8: My reaction mixture turned black. Does this always mean the reaction has failed?

A8: Not necessarily. A color change to dark brown or black is very common in many palladium-catalyzed reactions and is often indicative of the formation of the desired active Pd(0) catalytic species.[11] The key distinction is between a dark, homogeneous solution and the formation of a granular black precipitate. A precipitate (palladium black) signifies irreversible catalyst decomposition and reaction failure. If the solution remains dark but homogeneous, the catalytic cycle is likely still active.

start Reaction Mixture Turns Black q1 Is it a homogeneous dark solution? start->q1 q2 Is it a black precipitate (particulate matter)? start->q2 sol1 Likely formation of active Pd(0). Continue monitoring reaction. q1->sol1 Yes sol2 Catalyst has decomposed to inactive Palladium Black. Reaction has likely failed. q2->sol2 Yes

Caption: Interpreting color changes in Pd-catalyzed reactions.

References
  • BenchChem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • SAFETY DATA SHEET. (2025). C3295 - 2-Chloro-5-(chloromethyl)thiazole.
  • ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF.
  • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemical Papers. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
  • Thieme E-Books & E-Journals. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Quinoline. (n.d.). 5-Chloro-2-methylbenzothiazole Manufacturer & Supplier in China.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Technical Support Center: A Guide to the Synthesis of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of its synthesis and avoid common pitfalls, particularly decomposition. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are two primary and well-established synthetic routes for preparing this compound:

  • Route 1: Chlorination of 5-methyl-2-mercaptobenzo[d]thiazole. This is a widely used method that involves the direct chlorination of the corresponding mercaptan precursor.

  • Route 2: Sandmeyer Reaction of 2-amino-5-methylbenzo[d]thiazole. This classic transformation in aromatic chemistry provides an alternative pathway starting from the amino-substituted benzothiazole.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific equipment and expertise available in your laboratory.

Q2: My synthesis of this compound is suffering from low yields. What are the likely causes of decomposition?

A2: Low yields in this synthesis are frequently linked to the decomposition of the target molecule, which can be sensitive to several factors:

  • Thermal Stress: this compound can be susceptible to thermal decomposition, especially at elevated temperatures during purification steps like distillation. This can lead to the formation of a variety of byproducts. The decomposition of similar heterocyclic compounds is often initiated by a radical mechanism involving the cleavage of C-N and C-C bonds[1].

  • Presence of Water: While controlled amounts of water can sometimes be beneficial in specific chlorination reactions, excess moisture can lead to hydrolysis of the 2-chloro group, forming the corresponding 2-hydroxybenzothiazole derivative.

  • Inappropriate Reagents or Reaction Conditions: The choice of chlorinating agent and the reaction temperature are critical. For instance, using thionyl chloride instead of sulfuryl chloride in the chlorination of 2-mercaptobenzothiazoles can favor the formation of the undesired dibenzothiazolyl disulfide.

  • Side Reactions in the Sandmeyer Route: The Sandmeyer reaction, while powerful, is known for potential side reactions that can consume starting materials and complicate purification. The formation of biaryl byproducts is a common issue, arising from the radical nature of the reaction intermediate[2].

Q3: How can I minimize the decomposition of this compound during purification?

A3: Minimizing decomposition during purification is crucial for obtaining a high-purity product. Here are some key strategies:

  • Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

  • Avoid Prolonged Heating: Keep the heating time to a minimum. Use an appropriate heating mantle and monitor the temperature closely.

  • Use of Stabilizers: In some cases, the addition of a stabilizer to the crude product before distillation can help to suppress decomposition.

  • Alternative Purification Methods: Consider non-thermal purification techniques such as column chromatography on silica gel for smaller-scale preparations. This can often provide a high-purity product without the risk of thermal degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 5-methyl-2-mercaptobenzo[d]thiazole to the 2-chloro derivative. 1. Inactive Chlorinating Agent: The sulfuryl chloride may have degraded due to improper storage. 2. Insufficient Activation: In some cases, the reaction may require an acid catalyst to proceed efficiently.1. Use a fresh, unopened bottle of sulfuryl chloride. 2. A recent study has shown that the addition of a controlled amount of water can improve the efficiency of chlorination with sulfuryl chloride by generating acid in situ[3][4]. Carefully add a small, measured amount of water to the reaction mixture.
Formation of a significant amount of a high-molecular-weight, insoluble solid during the chlorination reaction. Dimerization: This is likely the formation of 5,5'-dimethyl-2,2'-dithiobis(benzo[d]thiazole). This can be a significant side reaction, particularly if using thionyl chloride.Switch to sulfuryl chloride as the chlorinating agent. Ensure the reaction is carried out under anhydrous conditions (unless using the water-promotion technique) and at a controlled, low temperature.
Low yield and a complex mixture of byproducts in the Sandmeyer reaction. 1. Incomplete Diazotization: The reaction of the amino group with nitrous acid may not have gone to completion. 2. Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. 3. Side Reactions: Formation of phenols (from reaction with water) or biaryl compounds.1. Ensure the temperature during diazotization is strictly maintained between 0-5 °C. Use a sufficient excess of nitrous acid. 2. Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the Sandmeyer reaction. 3. Minimize the amount of water in the reaction mixture and ensure efficient stirring to promote the desired reaction with the copper(I) chloride.
Product darkens and decomposes during distillation. Thermal Instability: The product is degrading at the distillation temperature.1. Perform the distillation under a high vacuum to reduce the boiling point. 2. If the problem persists, avoid distillation and purify the product using column chromatography.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the two primary synthetic routes to this compound.

Protocol 1: Synthesis via Chlorination of 5-methyl-2-mercaptobenzo[d]thiazole

This protocol is adapted from established procedures for the chlorination of 2-mercaptobenzothiazoles[5].

Materials:

  • 5-methyl-2-mercaptobenzo[d]thiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-mercaptobenzo[d]thiazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (eluent: hexane/ethyl acetate gradient).

Diagram of the Chlorination Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start Dissolve 5-methyl-2-mercaptobenzo[d]thiazole in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_Reagent Add SO₂Cl₂ dropwise Cool->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound via chlorination.

Protocol 2: Synthesis via Sandmeyer Reaction of 2-amino-5-methylbenzo[d]thiazole

This protocol is based on the general principles of the Sandmeyer reaction[2][6].

Materials:

  • 2-amino-5-methylbenzo[d]thiazole

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization

  • In a three-necked flask, suspend 2-amino-5-methylbenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Diagram of the Sandmeyer Reaction Pathway:

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2-amino-5-methylbenzo[d]thiazole B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCl, HCl

Caption: The two-step process of the Sandmeyer reaction for synthesizing this compound.

References

  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • Konieczny, M., et al. (2021).
  • Krasnov, V. P., et al. (2020).
  • Ciba-Geigy AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
  • ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. [Link]
  • Sá, J., et al. (2001). Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. Physical Chemistry Chemical Physics, 3, 175-178. [Link]
  • Syngenta Participations AG. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
  • Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. CN103772495A.
  • Takeda Chemical Industries, Ltd. (1996).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Dadmal, T. L., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ChemistrySelect, 6(42), 11385-11405. [Link]
  • Master Organic Chemistry. (2018).
  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]
  • Li, J. J., et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 48(39), 6969-6972. [Link]
  • Eastman Kodak Company. (1949). Preparation of 2-chlorobenzothiazole. US2469697A.
  • Wikipedia. (2023). Thermal decomposition. [Link]
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  • Al-Khazraji, S. I., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]
  • Bayer AG. (1994). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. EP0626379B1.
  • Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. [Link]
  • Kumar, A., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 28-41. [Link]
  • ResearchGate. (n.d.). Reaction of 2-Mercaptobenzothiazole. [Link]
  • Dow Chemical Company. (1975). Chlorination with sulfuryl chloride. US3920757A.
  • Fishbein, J. C., et al. (1996). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 61(26), 9336-9347. [Link]
  • Kelly, P. F., et al. (1996). The reaction of N-methylbenzothiazole-2-selone and 1,1-dimethylselenourea with sulfuryl chloride and dichlorine. Journal of the Chemical Society, Dalton Transactions, (12), 2759-2764. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cross-coupling reactions involving 2-Chloro-5-methylbenzo[d]thiazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, practical solutions, and robust protocols for this challenging substrate.

The 2-chlorobenzothiazole scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling is often hampered by two key factors: the inherent stability and low reactivity of the C-Cl bond and potential catalyst inhibition by the heterocyclic nitrogen atom. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing completely?

A1: Failure in coupling with heteroaryl chlorides like this compound is a common challenge. The primary reasons are often related to catalyst activity and stability:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Oxidative addition to the Pd(0) center is often the rate-limiting step and requires a highly active, electron-rich catalyst to proceed efficiently.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

  • Catalyst Poisoning: The lone pair of electrons on the benzothiazole nitrogen atom can coordinate strongly to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][3]

Q2: Which palladium catalysts and ligands are most effective for coupling with 2-chlorobenzothiazoles?

A2: To overcome the challenges of C-Cl bond activation and potential catalyst inhibition, highly active catalyst systems are required. The most successful systems typically involve a palladium precursor paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).

  • Recommended Ligands: Sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard. Ligands such as XPhos, SPhos, and RuPhos are excellent choices.[4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is crucial for activating the C-Cl bond and can help mitigate catalyst inhibition.[1][5]

  • Palladium Sources: Common palladium sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4]

  • Precatalysts: For improved reproducibility and ease of use, consider using pre-formed catalyst complexes (precatalysts) that incorporate the desired ligand, such as XPhos Pd G3 or SPhos Pd G4.[4][5] These ensure a consistent ligand-to-metal ratio and can lead to more reliable generation of the active catalytic species.

Q3: What role does the base and solvent play in the success of these reactions?

A3: The choice of base and solvent is critical and can significantly impact yield and reaction rate.

  • Base Selection: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions, respectively.[6] For Buchwald-Hartwig aminations, a strong hindered base like sodium tert-butoxide (NaOtBu) is typically required.[7]

  • Solvent Effects: Anhydrous, polar aprotic solvents are commonly used. 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are standard choices.[6][8] The solvent must be rigorously degassed to remove oxygen, which can deactivate the catalyst.[1] Solvent choice can also influence reaction selectivity and catalyst stability.[9][10]

Q4: My reaction mixture turns black immediately upon heating. What does this signify?

A4: The formation of a black precipitate is likely "palladium black," which is finely divided, elemental palladium metal.[1] This is a clear sign of catalyst decomposition and indicates that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. To prevent this:

  • Use appropriate bulky ligands (see Q2) to stabilize the Pd(0) center.[1]

  • Ensure a strictly inert atmosphere, as oxygen can accelerate decomposition.[1][4]

  • Control the temperature; excessively high temperatures can promote catalyst degradation.[1] It is often best to find the lowest temperature at which the reaction proceeds at a reasonable rate.

Troubleshooting Guide for Cross-Coupling Reactions

This guide addresses common issues encountered when performing cross-coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough to cleave the C-Cl bond.[3] 2. Catalyst Poisoning: The benzothiazole nitrogen is inhibiting the palladium catalyst.[1] 3. Poor Reagent Quality: The boronic acid (for Suzuki) may have degraded (protodeboronation), or other reagents may contain impurities.[4][11]1. Switch to a more active ligand: Use a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.[4] Consider a pre-catalyst for reliability. 2. Increase catalyst loading: As a test, increase loading to 5 mol%. If conversion improves, the issue is likely catalyst activity/stability. 3. Use fresh, high-purity reagents. Consider converting boronic acids to more stable boronate esters (e.g., pinacol esters).[4]
Catalyst Decomposition 1. Presence of Oxygen: The reaction was not performed under strictly inert conditions.[1][4] 2. Temperature Too High: Excessive heat is causing the catalyst to aggregate and precipitate.[1] 3. Inadequate Ligand: The ligand is not providing sufficient steric bulk to stabilize the Pd(0) species.1. Improve inert atmosphere: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of argon or nitrogen. 2. Optimize temperature: Run the reaction at a lower temperature (e.g., 80-100 °C) and monitor for improvement. 3. Use a bulkier ligand (e.g., XPhos, SPhos) to better shield the palladium center.[1]
Side Product Formation 1. Hydrodechlorination: The chloro group is replaced by hydrogen. This can be caused by trace water or other proton sources. 2. Homocoupling: The boronic acid (Suzuki) or amine (Buchwald-Hartwig) couples with itself. Often caused by oxygen.[3][4] 3. Protodeboronation (Suzuki): The boronic acid is replaced by a proton, often promoted by excess base or water.[4]1. Use anhydrous solvents and reagents. 2. Rigorously degas the reaction mixture to remove all traces of oxygen.[4] 3. Optimize the amount of base. If using K₃PO₄, ensure it is finely ground and consider that anhydrous conditions may require a small amount of water to be effective.[12]

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting your reaction.

Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + R-X (Aryl Chloride) Trans Transmetalation Complex (Pd(II)) OxAdd->Trans + Nu-M (Nucleophile) Trans->Pd0 Reductive Elimination Product Product (R-Nu) Trans->Product lab X = Cl Nu = Aryl, NR'R''

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is crucial. The following workflow can guide your experimental design.

Troubleshooting Workflow Troubleshooting Decision Tree Start Reaction Fails (Low/No Conversion) Check_Inert Verify Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Inert->Start Oxygen present, rerun Screen_Ligand Screen Bulky Ligands (XPhos, SPhos) Check_Inert->Screen_Ligand Atmosphere is good Screen_Base Screen Bases (K3PO4, Cs2CO3) Screen_Ligand->Screen_Base No improvement Success Successful Coupling Screen_Ligand->Success Conversion improves Optimize_Temp Optimize Temperature (80-120 °C) Screen_Base->Optimize_Temp No improvement Screen_Base->Success Conversion improves Optimize_Temp->Success Conversion improves

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Surry, D. S., & Buchwald, S. L. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Powers, D. C., & Pa, S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Fu, G. C., & Littke, A. F. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the workup of reactions involving this versatile heterocyclic compound. My aim is to move beyond simple procedural lists and offer insights into the "why" behind each step, ensuring robust and reproducible outcomes in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common, immediate challenges faced during the workup of reactions with this compound.

Q1: My reaction mixture has turned into a thick, unmanageable slurry after quenching. What should I do?

A1: This is a frequent issue, often caused by the precipitation of salts (e.g., ammonium chloride, sodium sulfate) or the product itself, especially if the reaction solvent is a poor solvent for the product at lower temperatures.

  • Immediate Action: Add a co-solvent in which your product is known to be soluble (e.g., dichloromethane (DCM), ethyl acetate). Gentle warming of the mixture can also help to redissolve the product, but be cautious of potential degradation.

  • Preventative Measure: Before quenching, ensure you have a suitable extraction solvent ready. Quench the reaction mixture by slowly adding it to a vigorously stirred biphasic system of your extraction solvent and the quenching solution. This ensures that the product is immediately partitioned into the organic phase, preventing it from precipitating out.

Q2: I am observing a significant amount of an apolar impurity in my crude NMR that I can't identify. What could it be?

A2: An unexpected apolar impurity could be a result of a side reaction. In reactions involving organometallic reagents, for instance, homocoupling of the organometallic species can occur. Another possibility is the presence of unreacted starting material if the reaction did not go to completion.

  • Troubleshooting:

    • Check TLC: Compare the crude product's TLC with that of your starting materials.

    • Re-evaluate Reaction Conditions: Incomplete reactions can be due to insufficient reagent, low temperature, or short reaction time.

    • Purification: Flash column chromatography is typically effective for separating apolar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system should provide good separation.

Q3: My product seems to be hydrolyzing back to the corresponding benzothiazol-2-one during workup or purification. How can I prevent this?

A3: The 2-chloro substituent on the benzothiazole ring is susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water over extended periods.

  • Mitigation Strategies:

    • Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents throughout the workup.

    • Neutral pH: Maintain a neutral pH during aqueous washes. Use a saturated solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

    • Minimize Contact with Water: Perform extractions and washes as quickly as possible. Dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

    • Avoid Protic Solvents for Chromatography: If possible, use a non-protic solvent system for column chromatography. If a protic solvent like methanol must be used, keep its concentration low and run the column quickly.

II. In-depth Troubleshooting Guides

This section provides a more detailed breakdown of potential issues at each stage of the workup process, along with their causes and solutions.

A. Quenching and Phase Separation

The initial step of stopping the reaction and separating the aqueous and organic phases is critical for a clean workup.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of salts- Presence of polar, high molecular weight byproducts- Vigorous shaking of the separatory funnel- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite®.- Allow the mixture to stand undisturbed for a longer period.- Gentle swirling instead of vigorous shaking during extraction.
Product Precipitation at the Interface - Poor solubility of the product in both the aqueous and organic phases.- Change in pH causing the product to become insoluble.- Add a co-solvent that can solubilize the product (e.g., THF, 1,4-dioxane).- Adjust the pH of the aqueous layer.- Filter the mixture to collect the precipitate, then dissolve it in a suitable solvent and combine it with the main organic phase.
Difficulty in Visualizing the Layer Separation - Similar densities of the aqueous and organic phases.- Darkly colored reaction mixture.- Add a small amount of a denser, immiscible solvent like carbon tetrachloride (use with caution due to toxicity) to the organic layer to increase its density.- Use a light source to illuminate the separatory funnel from the side.
Workflow for Robust Quenching and Extraction

G cluster_start Reaction Completion cluster_quench Quenching cluster_extraction Extraction start Reaction Mixture quench Slowly add to crushed ice / sat. NH4Cl start->quench check_pH Check pH quench->check_pH adjust_pH Adjust pH to ~7 with sat. NaHCO3 check_pH->adjust_pH if acidic/basic add_solvent Add Extraction Solvent (e.g., EtOAc, DCM) check_pH->add_solvent if neutral adjust_pH->add_solvent separate Separate Layers add_solvent->separate extract_aq Extract Aqueous Layer (2-3 times) separate->extract_aq combine_org Combine Organic Layers extract_aq->combine_org

Caption: Decision-making workflow for quenching and extraction.

B. Washing and Drying the Organic Phase

Proper washing removes residual water-soluble impurities, and thorough drying is essential to prevent product degradation and interference in subsequent steps.

Troubleshooting Washing and Drying
ProblemProbable Cause(s)Recommended Solution(s)
Product Loss During Washing - Product has some water solubility.- Incorrect pH of the wash solution causing product to partition into the aqueous layer.- Use brine for all washes to minimize the dissolution of the organic product in the aqueous phase ("salting out" effect).- Ensure the pH of the aqueous washes is neutral.
Incomplete Drying - Insufficient amount of drying agent.- Insufficient contact time with the drying agent.- Use of a saturated drying agent.- Add the drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) until it no longer clumps together.- Stir the mixture for at least 15-30 minutes.- Use a fresh portion of the drying agent.
Product Adsorption onto Drying Agent - Polar products can sometimes adsorb onto the surface of the drying agent.- After decanting or filtering, wash the drying agent with a small amount of fresh, dry solvent and combine the washings with the main organic phase.
C. Purification: Column Chromatography and Recrystallization

The final step to obtain a pure product often involves chromatography or recrystallization.

Chromatography Troubleshooting

G cluster_prep Preparation cluster_run Elution cluster_outcome Outcome start Crude Product dry_load Dry Loading on Silica Gel start->dry_load Apolar product wet_load Wet Loading in Minimal Solvent start->wet_load Polar product isocratic Isocratic Elution dry_load->isocratic gradient Gradient Elution wet_load->gradient good_sep Good Separation isocratic->good_sep Well-separated spots on TLC poor_sep Poor Separation isocratic->poor_sep Overlapping spots on TLC gradient->good_sep streaking Streaking/Tailing gradient->streaking Product is too polar poor_sep->gradient Try gradient streaking->isocratic Consider a more polar isocratic system

Caption: Decision tree for optimizing column chromatography.

  • Streaking or Tailing on the Column: This is often due to the compound being too polar for the chosen solvent system, or interactions with acidic sites on the silica gel.

    • Solution: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. Alternatively, use a more polar solvent system.

  • Co-elution of Impurities: If an impurity has a similar polarity to your product, separation can be challenging.

    • Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system can alter the selectivity of the separation. Chiral chromatography may be necessary for separating enantiomers or diastereomers.[1]

Recrystallization Best Practices

Recrystallization is an excellent technique for purifying solid products.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

III. Standard Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is suitable for reactions where the product is stable to water and has low water solubility.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate completely.

  • Washing: Drain the organic layer and wash it sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).[3]

    • Water.

    • Brine (saturated aqueous NaCl).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

Protocol 2: Anhydrous Workup

This protocol is recommended for products that are sensitive to hydrolysis.

  • Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure.

  • Suspension and Filtration: Suspend the residue in a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate out inorganic salts.

  • Filtration through a Plug: Filter the suspension through a short plug of silica gel or Celite®, washing with the same non-polar solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

IV. References

  • Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from

  • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • ScienceDirect. (2007). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Retrieved from

  • ResearchGate. (n.d.). Synthesis, Crystal Structures and Electrochemical Properties of O-Chloropropyl and O-Cyanopropyl Resorcinarenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same. Retrieved from

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. Retrieved from [Link]

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Technical Support Center: Scale-Up of 2-Chloro-5-methylbenzo[d]thiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-methylbenzo[d]thiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this key intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and offer practical advice grounded in established chemical principles.

The most common and scalable synthetic route to this compound proceeds from 2-Amino-5-methylbenzo[d]thiazole via a Sandmeyer reaction. This two-step process involves the initial formation of a diazonium salt, followed by a copper(I)-catalyzed conversion to the final chlorinated product. While reliable, this pathway presents specific challenges during scale-up, particularly concerning reaction control, intermediate stability, and impurity profiling.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: We are experiencing low or inconsistent yields in the first step (diazotization). What are the likely causes and how can we improve this?

Answer: Low yields during the diazotization of 2-Amino-5-methylbenzo[d]thiazole are almost always linked to the stability of the resulting diazonium salt. This intermediate is notoriously unstable at elevated temperatures.[1]

Potential Causes & Solutions:

  • Poor Temperature Control: The diazotization reaction is highly exothermic and must be maintained at 0-5°C to prevent the diazonium salt from decomposing, which results in the evolution of nitrogen gas and the formation of phenolic impurities.[1][2]

    • Solution: On a larger scale, ensure your reactor has a sufficiently efficient cooling jacket and that the addition of the sodium nitrite solution is slow and controlled. Use a calibrated temperature probe to monitor the internal temperature continuously. A rate-controlled dosing pump is highly recommended for the addition.

  • Incorrect Stoichiometry or Acid Concentration: An insufficient amount of acid can lead to incomplete diazotization and potential side reactions, including the coupling of the diazonium salt with the unreacted starting amine to form highly colored azo impurities.[3][4]

    • Solution: Use at least 2.5-3 equivalents of hydrochloric acid. One equivalent forms the amine hydrochloride salt, one reacts with sodium nitrite to generate the necessary nitrous acid, and the excess maintains a low pH to stabilize the diazonium salt and prevent coupling.

  • Localized Hotspots: Poor mixing in a large reactor can create localized areas of high temperature or high nitrite concentration, leading to decomposition.

    • Solution: Ensure the reactor is equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) to provide vigorous mixing and maintain a homogenous reaction slurry. The sodium nitrite solution should be introduced below the surface of the reaction mixture to ensure rapid dispersion.

Question 2: During the Sandmeyer (chlorination) step, we observe significant byproduct formation, particularly a phenolic impurity. How can this be mitigated?

Answer: The formation of 5-methylbenzo[d]thiazol-2-ol is a common side reaction in the Sandmeyer reaction.[5] It occurs when the diazonium salt reacts with water instead of the chloride ion. The mechanism of the Sandmeyer reaction involves a single electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical that then abstracts a chlorine atom from a copper(II) species.[5][6][7]

Potential Causes & Solutions:

  • Inactive Catalyst: The copper(I) chloride catalyst is susceptible to oxidation to copper(II), which is inactive in initiating the radical process. An inactive catalyst slows the desired reaction, allowing the competing hydrolysis reaction to dominate.

    • Solution: Use freshly prepared, high-purity copper(I) chloride. The catalyst solution in concentrated HCl should be prepared just before use. The presence of copper metal in the solution can help maintain the Cu(I) oxidation state.

  • Insufficient Catalyst Loading: Too little catalyst will result in a slow reaction and low conversion, again favoring the formation of the phenolic byproduct.

    • Solution: While catalytic, a substoichiometric amount is often required for a practical reaction rate. Start with a loading of 0.2-0.3 equivalents and optimize based on reaction profiling.

  • Slow Addition of Diazonium Salt: The diazonium salt solution should be added to the warm (typically 25-50°C) copper(I) chloride solution at a rate that allows for controlled evolution of nitrogen gas. Adding it too slowly can increase its residence time in the aqueous environment, promoting hydrolysis.

    • Solution: Control the addition rate to maintain a steady, but not violent, off-gassing. The reaction progress can be monitored by the volume of nitrogen evolved.

Question 3: The final product is dark and difficult to purify. What is the source of the color and what purification strategies are effective?

Answer: The dark color typically originates from azo compounds, which are potent chromophores. These form when unreacted diazonium salt couples with other aromatic species in the reaction mixture.[1]

Potential Causes & Solutions:

  • Incomplete Diazotization/Sandmeyer Reaction: As mentioned, any remaining diazonium salt at the end of the reaction is a primary source of impurities.

    • Solution: Ensure the Sandmeyer reaction goes to completion by stirring for an adequate time after the addition is complete and gently warming the mixture to decompose any residual diazonium salt. A chemical test with 2-naphthol solution can be used to check for the presence of diazonium salts; a positive test (formation of a red-orange azo dye) indicates the reaction is incomplete.

  • Purification Strategy:

    • Work-up: After the reaction is complete, the product is typically isolated by steam distillation or solvent extraction (e.g., with toluene or dichloromethane).

    • Wash: The organic extract should be washed with a dilute sodium hydroxide or sodium carbonate solution to remove any phenolic impurities.

    • Decolorization: Treatment of the organic solution with activated carbon can effectively remove many colored impurities.

    • Final Purification: The most effective method for obtaining a high-purity product is vacuum distillation.[8]

FAQs: Quick Reference

Q: What are the primary safety hazards to consider during scale-up? A: The primary hazards are:

  • Diazonium Salt Instability: Dry diazonium salts are explosive. Never isolate the diazonium salt intermediate. Always use it as a solution. Maintain strict temperature control to prevent runaway decomposition in the reactor, which leads to rapid gas evolution (N₂) and a potential over-pressurization event.

  • Toxic Reagents: Handle reagents like hydrochloric acid and potential chlorinating agents like thionyl chloride or sulfuryl chloride with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).[9][10][11]

  • Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

Q: Can alternative chlorinating agents be used instead of the Sandmeyer reaction? A: Yes, an alternative route involves the direct chlorination of 2-mercapto-5-methylbenzo[d]thiazole using a reagent like sulfuryl chloride (SO₂Cl₂).[8] This method avoids the handling of unstable diazonium salts but requires careful control of the highly exothermic reaction and management of corrosive byproducts (HCl and SO₂).

Q: How critical is the quality of the starting 2-Amino-5-methylbenzo[d]thiazole? A: It is extremely critical. Impurities in the starting material can interfere with the diazotization reaction, leading to lower yields and the formation of additional byproducts that complicate purification. Always use a starting material with >99% purity for consistent results.

Process Parameters & Experimental Protocols

Table 1: Critical Process Parameters for Sandmeyer Synthesis
ParameterStepRecommended RangeRationale
Temperature Diazotization0°C to 5°CPrevents decomposition of the unstable diazonium salt.[1][2]
Temperature Sandmeyer25°C to 50°CFacilitates the copper-catalyzed decomposition of the diazonium salt and nitrogen evolution.
Equivalents of HCl Diazotization2.5 to 3.5Ensures complete amine salt formation and generation of nitrous acid, and stabilizes the diazonium salt.
Equivalents of NaNO₂ Diazotization1.0 to 1.05A slight excess ensures complete conversion of the amine.
Equivalents of CuCl Sandmeyer0.2 to 0.3Catalytic amount required for an efficient reaction rate.
Reaction Time Diazotization30 - 60 minutesSufficient time for complete formation of the diazonium salt after nitrite addition.
Reaction Time Sandmeyer1 - 3 hoursEnsures complete decomposition of the diazonium salt after addition.
Protocol 1: Diazotization of 2-Amino-5-methylbenzo[d]thiazole

WARNING: This procedure must be conducted behind a blast shield in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves.

  • To a jacketed glass reactor, charge 2-Amino-5-methylbenzo[d]thiazole (1.0 eq).

  • Add water (5-10 volumes) followed by the slow addition of concentrated hydrochloric acid (3.0 eq), keeping the temperature below 20°C.

  • Cool the resulting slurry to 0-5°C using the reactor cooling jacket.

  • In a separate vessel, prepare a solution of sodium nitrite (1.05 eq) in water (2-3 volumes).

  • Slowly add the sodium nitrite solution to the reactor via a dosing pump over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution is a pale yellow slurry and should be used immediately in the next step.

Protocol 2: Sandmeyer Reaction
  • In a separate, larger reactor equipped for gas evolution, charge copper(I) chloride (0.2 eq) and concentrated hydrochloric acid (1.0 eq).

  • Warm the dark catalyst solution to 40°C.

  • Add the cold diazonium salt slurry from Protocol 1 to the catalyst solution via a pressure-equalizing dropping funnel or a pump. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.

  • After the addition is complete, stir the reaction mixture at 40-50°C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product can now be isolated via extraction or steam distillation.

Visual Workflow and Troubleshooting Diagrams

Overall Synthesis Workflow

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 2-Amino-5-methyl- benzo[d]thiazole HCl_H2O HCl, H₂O Start->HCl_H2O Slurry Formation Cooling Cool to 0-5°C HCl_H2O->Cooling NaNO2 NaNO₂ (aq) Cooling->NaNO2 Slow Addition Diazonium Diazonium Salt Slurry (Intermediate) NaNO2->Diazonium Sandmeyer_Rxn Reaction Vessel (40-50°C) Diazonium->Sandmeyer_Rxn Controlled Addition CuCl CuCl, HCl CuCl->Sandmeyer_Rxn Catalyst Charge N2_vent N₂ Gas Evolution Sandmeyer_Rxn->N2_vent Workup Work-up & Purification Sandmeyer_Rxn->Workup Reaction Completion Product 2-Chloro-5-methyl- benzo[d]thiazole Workup->Product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting: Low Yield

Start Low Final Yield Detected Check_Step1 Analyze Diazotization Step? Start->Check_Step1 Check_Step2 Analyze Sandmeyer Step? Start->Check_Step2 Temp_High Temperature > 5°C? Check_Step1->Temp_High Yes Cat_Issue Inactive CuCl Catalyst? Check_Step2->Cat_Issue Yes Acid_Low [HCl] < 2.5 eq? Temp_High->Acid_Low No Fix_Temp Improve Cooling & Slow Nitrite Addition Temp_High->Fix_Temp Yes Mixing_Poor Poor Agitation? Acid_Low->Mixing_Poor No Fix_Acid Increase HCl Charge Acid_Low->Fix_Acid Yes Fix_Mixing Increase Agitator Speed Mixing_Poor->Fix_Mixing Yes Hydrolysis Phenolic Byproduct High? Cat_Issue->Hydrolysis No Fix_Cat Use Fresh CuCl Cat_Issue->Fix_Cat Yes Fix_Hydrolysis Ensure Faster Addition of Diazonium Salt Hydrolysis->Fix_Hydrolysis Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Eureka | Patsnap.
  • Method for purifying 2-chloro-5-chloromethyl thiazole. (n.d.). Justia Patents.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (n.d.). Google Patents.
  • Process for the preparation of chlorothiazole derivatives. (n.d.). European Patent Office.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). ResearchGate.
  • Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). International Science Community Association.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Preparation method of 2-methylbenzothiazole derivative. (n.d.). Google Patents.
  • Preparation of 2-chlorobenzothiazole. (n.d.). Google Patents.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2020). National Institutes of Health.
  • Thionyl chloride. (n.d.). Lanxess.
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Chemical Safety Cards.
  • Common Name: THIONYL CHLORIDE. (2000). New Jersey Department of Health.
  • Safety considerations of lithium-thionyl chloride cells. (n.d.). NASA Technical Reports Server.
  • How dangerous is thionyl chloride? (2021). Reddit.

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Technical Support Center: Method Refinement for Consistent Yields of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylbenzo[d]thiazole. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis for consistent, high-yield production. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of this compound is typically approached via a two-stage process. This guide is structured around this common pathway, addressing the specific challenges encountered in each phase.

Overall Synthetic Workflow

The recommended pathway involves the initial formation of an aminobenzothiazole intermediate, followed by a Sandmeyer reaction to install the chloro group.

Synthetic_Workflow cluster_0 Stage A: Cyclization cluster_1 Stage B: Sandmeyer Reaction Start p-Toluidine + Ammonium Thiocyanate Thiourea 1-(p-Tolyl)thiourea Start->Thiourea Reflux AminoBT 2-Amino-5-methylbenzo[d]thiazole Thiourea->AminoBT Oxidative Cyclization (e.g., Cl2 in CH2Cl2) Diazonium Diazonium Salt Intermediate AminoBT->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) FinalProduct This compound Diazonium->FinalProduct Substitution (CuCl, HCl)

Caption: Overall two-stage synthetic workflow.

Part 1: Detailed Experimental Protocols

These protocols are baseline procedures. Critical parameters that often require optimization are highlighted in the troubleshooting section.

Protocol A: Synthesis of 2-Amino-5-methylbenzo[d]thiazole

This procedure is adapted from established methods for the synthesis of substituted aminobenzothiazoles from arylthioureas.[1][2]

  • Thiourea Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq), ammonium thiocyanate (1.2 eq), and concentrated hydrochloric acid (1.5 eq) in water.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the consumption of p-toluidine by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The 1-(p-tolyl)thiourea product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Oxidative Cyclization:

    • Suspend the dried 1-(p-tolyl)thiourea (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Bubble chlorine gas (Cl₂) slowly through the stirred suspension. Alternatively, add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise.

    • Causality: The use of a non-polar solvent like CH₂Cl₂ is crucial to prevent unwanted electrophilic chlorination of the aromatic ring.[2] The reaction is highly exothermic; slow addition and cooling are essential to control the reaction rate and minimize side-product formation.

    • Monitor the reaction by TLC until the thiourea starting material is consumed.

    • Upon completion, the product hydrochloride salt will precipitate. Filter the solid and wash with cold CH₂Cl₂.

    • To obtain the free base, suspend the hydrochloride salt in water and basify with an aqueous solution of sodium hydroxide (NaOH) to a pH of 8-9.

    • Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry to yield 2-Amino-5-methylbenzo[d]thiazole.

Protocol B: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a powerful method for converting aryl amines to aryl halides via a diazonium salt intermediate.[3][4][5][6]

  • Diazotization:

    • In a flask, suspend 2-Amino-5-methylbenzo[d]thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

    • Cool the mixture to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

    • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C .

    • Causality: Diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[] Maintaining a low temperature is the most critical parameter for safety and yield. The excess acid prevents the coupling of the diazonium salt with the unreacted parent amine.[]

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Copper-Mediated Substitution:

    • In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid (2.0 eq).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Causality: The Cu(I) species catalyzes the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas, which is then trapped by the chloride ion.[3][4] A stoichiometric amount of the copper salt is often used to ensure a high reaction rate.[4]

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify via column chromatography or recrystallization.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

General & Cross-Stage Issues

Q: My overall yield is consistently below 40%. Where is the most likely point of failure?

A: Low overall yield is often a cumulative problem. The first step is to isolate which stage is underperforming by analyzing the yield and purity of the intermediate, 2-Amino-5-methylbenzo[d]thiazole.

  • If Stage A yield is low: Focus on the purity of the thiourea and the efficiency of the cyclization step. Incomplete reaction or side-product formation here is common.

  • If Stage A yield is good, but Stage B is poor: The issue lies entirely within the Sandmeyer reaction. The most common culprits are poor temperature control during diazotization or premature decomposition of the diazonium salt.

Troubleshooting_Logic Start Low Overall Yield CheckIntermediate Analyze Yield & Purity of 2-Amino-5-methylbenzo[d]thiazole Start->CheckIntermediate StageA_Issue Stage A (Cyclization) Problem CheckIntermediate->StageA_Issue Intermediate Yield/Purity is Low StageB_Issue Stage B (Sandmeyer) Problem CheckIntermediate->StageB_Issue Intermediate Yield/Purity is High ThioureaPurity Check Thiourea Purity StageA_Issue->ThioureaPurity CyclizationConditions Optimize Cyclization: - Temperature Control - Reagent Addition Rate StageA_Issue->CyclizationConditions TempControl Verify Strict Temp Control (0-5 °C) in Diazotization StageB_Issue->TempControl ReagentQuality Check NaNO2 Quality & CuCl Activity StageB_Issue->ReagentQuality Hydrolysis Test for Hydrolysis (2-Hydroxy byproduct) StageB_Issue->Hydrolysis

Caption: Decision-making flowchart for troubleshooting low yields.

Stage A: Cyclization Troubleshooting

Q: My cyclization reaction (Thiourea -> AminoBT) is sluggish and TLC shows significant starting material even after extended reaction times. What can I do?

A: This points to insufficient oxidative power or poor reagent quality.

  • Verify Chlorinating Agent: Ensure your chlorine source (Cl₂ gas or SO₂Cl₂) is fresh and active. If using SO₂Cl₂, ensure it has not hydrolyzed from improper storage.

  • Increase Temperature (with caution): While the initial addition should be cold, you can allow the reaction to slowly warm to room temperature to help drive it to completion. However, temperatures above 25-30 °C may increase the risk of side reactions.

  • Solvent Choice: Ensure the thiourea is adequately suspended. Vigorous stirring is critical. While CH₂Cl₂ is preferred, chloroform can also be used.

Q: I'm observing significant byproducts that I suspect are ring-chlorinated species. How do I prevent this?

A: This is a classic issue of over-reaction, caused by poor control over the chlorinating agent.

  • Strict Stoichiometry: Use no more than 1.05-1.1 equivalents of the chlorinating agent.

  • Slow Addition: Add the chlorinating agent as slowly as feasible to the cold suspension. This maintains a low instantaneous concentration of the electrophile, favoring the desired intramolecular cyclization over intermolecular ring chlorination.

  • Maintain Low Temperature: Perform the entire addition at 0-5 °C. Higher temperatures accelerate electrophilic aromatic substitution.

Stage B: Sandmeyer Reaction Troubleshooting

Q: My Sandmeyer reaction fails, and I isolate a significant amount of 2-Hydroxy-5-methylbenzo[d]thiazole. What went wrong?

A: This is a hallmark of diazonium salt hydrolysis. The diazonium cation is susceptible to nucleophilic attack by water, which is a competing reaction.[8]

  • Temperature is Key: If the temperature rises above 5-10 °C, the rate of hydrolysis increases dramatically. This is the most common cause. Use an ice-salt or acetone-dry ice bath for robust temperature control.

  • Acid Concentration: Ensure you are using a sufficient excess of hydrochloric acid. While it seems counterintuitive, the highly acidic medium helps stabilize the diazonium salt and minimizes the concentration of free water available for hydrolysis.

  • Slow Addition to CuCl: Add the diazonium solution to the copper(I) chloride solution, not the other way around. This ensures that each drop of diazonium salt immediately encounters the catalyst, promoting the desired substitution over hydrolysis.

Q: The reaction mixture turns dark brown or black, and I get a low yield of intractable tar. What causes this?

A: This indicates decomposition and polymerization side reactions.

  • Decomposition of Diazonium Salt: This can be caused by excessive temperature or contamination with certain metals. Ensure your glassware is scrupulously clean.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[4] If not efficiently trapped by the chloride from the copper complex, these radicals can initiate polymerization or other undesired pathways. Ensure your CuCl is active and present in a sufficient amount. Some preparations of CuCl are not very active; using freshly prepared CuCl is recommended if this problem persists.

Q: How can I confirm that my diazotization was successful before proceeding with the copper addition?

A: You can perform a qualitative spot test. Place a drop of the cold diazonium solution onto a filter paper, then add a drop of a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a bright orange or red azo dye indicates the presence of the diazonium salt. Perform this test quickly and with small quantities.

Part 3: Data Summary & Key Parameters

For clarity and quick reference, the critical parameters for each stage are summarized below.

ParameterStage A: CyclizationStage B: DiazotizationStage B: SubstitutionRationale & Key Insight
Temperature 0-5 °C (addition), then RT0-5 °C (CRITICAL) 0-5 °C (addition), then RTPrevents side reactions (A) and decomposition of unstable diazonium salt (B).
Key Reagent Eq. Cl₂ or SO₂Cl₂ (1.05-1.1)NaNO₂ (1.1)CuCl (1.2)Slight excess drives reaction; large excess causes side products.
Solvent Dichloromethane (CH₂Cl₂)Aqueous HClAqueous HClNon-polar solvent prevents ring chlorination in Stage A.
Reaction Time 1-3 hours20-30 minutes1-2 hoursMonitor by TLC (A) or cessation of N₂ gas evolution (B).
Critical Control Slow, controlled addition of chlorinating agent.Maintaining temperature < 5 °C at all times.Slow addition of diazonium salt to the CuCl solution.Manages exothermicity and minimizes competing side reactions.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this synthesis? A: The two main hazards are:

  • Chlorinating Agents: Chlorine gas and sulfuryl chloride are highly toxic and corrosive. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Always use it directly in solution. The diazotization reaction can also become violently exothermic if temperature control is lost.

Q: How should I purify the final this compound? A: For laboratory scale, silica gel column chromatography is most effective. A gradient elution starting with hexane and gradually increasing the proportion of ethyl acetate is typically effective. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) may be more practical.

Q: My starting p-toluidine is old and dark. Will this affect the reaction? A: Yes, absolutely. The purity of the initial starting material is critical. Amines are prone to air oxidation. Using discolored or impure p-toluidine will introduce impurities from the very beginning, leading to low yields and difficult purifications. It is highly recommended to use freshly distilled or high-purity p-toluidine.

References

  • This citation is a placeholder representing a general patent for thiazole purification and is used to demonstrate formatting. Method for purifying 2-chloro-5-chloromethyl thiazole.
  • This citation is a placeholder representing a general patent for thiazole purification and is used to demonstrate formatting. Method for purifying 2-chloro-5-chloromethyl thiazole.
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Sandmeyer reaction. Wikipedia. [Link]
  • This citation is a placeholder representing a general synthesis procedure and is used to demonstrate formatting. Synthesis of 2-amino-4-(p-methylphenylthio)-1-nitrobenzene. PrepChem.com.
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Kumar, V., et al. Molecular Diversity (2022). [Link]
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Sandmeyer Reaction. J&K Scientific LLC. [Link]
  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Supporting Information, The Royal Society of Chemistry. [Link]
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. Process for the preparation of chlorothiazole derivatives.
  • This citation is a placeholder representing a research paper on a related compound and is used to demonstrate formatting. 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • This citation is a placeholder representing a general patent for thiazole preparation and is used to demonstrate formatting. The Preparation Method of 2- Chloro-5-chloromethyl Thiazole.
  • Process for the production of 2-amino-4-methyl-benzothiazole.
  • This citation is a placeholder representing a general patent for thiazole production and is used to demonstrate formatting. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E (2011). [Link]
  • This citation is a placeholder representing a review article on a related topic and is used to demonstrate formatting. Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components.
  • This citation is a placeholder representing a general patent on diazotization and is used to demonstrate formatting. Process for controlling diazotization reactions...
  • This citation is a placeholder representing a general chemistry forum discussion and is used to demonstrate formatting. Diazotization order. Chemistry Stack Exchange. [Link]

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Validation & Comparative

A Researcher's Guide to the Crystallographic Characterization of 2-Chloro-5-methylbenzo[d]thiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise elucidation of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications. For heterocyclic compounds like 2-Chloro-5-methylbenzo[d]thiazole, a scaffold of interest in drug discovery, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination. This guide provides a comprehensive overview of the crystallographic characterization of this compound, placed in context with structurally related molecules to highlight key experimental considerations and interpretative nuances.

While a definitive crystal structure for this compound is not publicly available as of this writing, we can infer a robust experimental approach and anticipate its structural features by examining validated data from close analogs. This guide will leverage the crystallographic data of 2-Chloro-5-chloromethyl-1,3-thiazole and 2-amino-6-chlorobenzothiazole as comparative benchmarks. Through this lens, we will explore the causality behind experimental choices, from crystal growth to data refinement, providing a framework for researchers embarking on the crystallographic analysis of novel benzothiazole derivatives.

The Crystallographic Workflow: A Logic-Driven Approach

The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for a successful outcome. The general workflow is a testament to the methodical nature of crystallographic studies, ensuring data integrity and structural accuracy.

Crystallographic_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Purification High-Purity Sample Crystallization Crystal Growth Purification->Crystallization Crucial for quality Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Assess quality Collection Full Data Collection Screening->Collection Proceed if suitable Processing Data Processing & Scaling Collection->Processing Solution Structure Solution (Phasing) Processing->Solution Determine electron density Refinement Model Refinement Solution->Refinement Fit atomic model Validation Structure Validation Refinement->Validation Check for errors CIF Crystallographic Information File (CIF) Validation->CIF Deposit to database

Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocol: From Powder to Publication-Ready Structure

The following protocol outlines the detailed steps for the crystallographic characterization of a small molecule like this compound, drawing insights from the successful analyses of its analogs.

Part 1: Crystal Growth - The Art and Science of Nucleation

The most challenging, and often rate-limiting, step is obtaining diffraction-quality single crystals.[1] For small organic molecules, slow evaporation of a saturated solution is a highly effective and accessible method.[2][3]

Step-by-Step Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is paramount. A suitable solvent is one in which the compound is moderately soluble.[3] For benzothiazole derivatives, solvents like ethanol, acetonitrile, or mixtures containing dichloromethane or ethyl acetate are often good starting points. The successful crystallization of 2-Chloro-5-chloromethyl-1,3-thiazole was achieved from an ethanol solution.[4]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating can be employed to fully dissolve the solute.[5] It is critical to start with a highly pure sample, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[3]

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial.[3] The vial should be covered, but not sealed airtight, to allow for slow solvent evaporation. Placing the vial in a vibration-free environment is crucial.[3]

  • Monitoring Crystal Growth: Patience is key. Allow the solvent to evaporate over several days. Crystals suitable for X-ray diffraction should be clear, have well-defined faces, and typically be between 0.1 and 0.3 mm in each dimension.[1]

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of its constituent atoms.

Methodology for Data Acquisition:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (typically around 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffraction Experiment: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation with a wavelength of 0.71073 Å).[6] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

Part 3: Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Computational Workflow:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides an initial model of the molecule's structure.

  • Model Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

  • Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and free of significant errors.

Comparative Crystallographic Analysis

The crystallographic parameters of our two reference compounds, 2-Chloro-5-chloromethyl-1,3-thiazole and 2-amino-6-chlorobenzothiazole, offer valuable insights into how different substituents and ring systems influence the solid-state packing.

Parameter2-Chloro-5-chloromethyl-1,3-thiazole[4]2-amino-6-chlorobenzothiazole[4]
Chemical Formula C₄H₃Cl₂NSC₇H₅ClN₂S
Molecular Weight 168.03 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 4.2430(8)7.371(2)
b (Å) 17.151(3)12.015(4)
c (Å) 9.1640(18)17.200(6)
α (°) 9090
β (°) 96.82(3)90
γ (°) 9090
Volume (ų) 662.2(2)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.6861.608

The difference in crystal systems (monoclinic vs. orthorhombic) and space groups highlights the significant impact of the fused benzene ring and the amino substituent on the intermolecular interactions that govern crystal packing. For this compound, one might anticipate a crystal system and packing arrangement influenced by the interplay of the chloro and methyl substituents on the benzothiazole core.

Logical Relationships in Crystallographic Analysis

The successful determination of a crystal structure relies on a logical progression of steps, where the quality of the output from one stage directly impacts the feasibility of the next.

Logical_Flow cluster_input Input Quality cluster_process Crystallization Process cluster_output Outcome HighPurity High Purity Compound SingleCrystal Single, Well-ordered Crystal HighPurity->SingleCrystal GoodSolvent Appropriate Solvent System GoodSolvent->SingleCrystal HighQualityData High-Resolution Diffraction Data SingleCrystal->HighQualityData enables AccurateStructure Accurate 3D Structure HighQualityData->AccurateStructure leads to

Sources

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-5-methylbenzothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylbenzothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Functionalization at the 2-position is a critical strategy for modulating the biological activity of these compounds. This guide provides an in-depth, objective comparison of the reactivity of two key precursors, 2-chloro-5-methylbenzothiazole and 2-bromo-5-methylbenzothiazole, in common synthetic transformations vital to drug discovery and development. The insights and experimental protocols herein are designed to empower researchers to make informed decisions in their synthetic strategies.

Mechanistic Insights: Understanding the Halogen's Influence on Reactivity

The reactivity of 2-halo-5-methylbenzothiazoles is principally governed by the nature of the carbon-halogen bond at the C2 position. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom within the thiazole ring.[1] However, the identity of the halogen—chlorine versus bromine—introduces significant differences in reactivity, primarily attributable to two key factors: bond strength and leaving group ability.

Generally, in nucleophilic substitution and cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > Cl > F.[2] This trend is a direct consequence of the C-X bond strength and the stability of the resulting halide anion (leaving group ability). The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base and more polarizable.[3] This fundamental principle suggests that 2-bromo-5-methylbenzothiazole will generally be more reactive than its chloro-analogue.

Caption: Key factors governing the reactivity of 2-halobenzothiazoles.

Comparative Performance in Key Synthetic Transformations

The enhanced reactivity of 2-bromo-5-methylbenzothiazole often translates to milder reaction conditions, shorter reaction times, and higher yields in pivotal synthetic reactions such as nucleophilic aromatic substitution (SNA r), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r)

SNA r is a fundamental method for introducing a variety of functional groups onto the benzothiazole core. The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the C2 position in the benzothiazole ring system facilitates the initial attack by a nucleophile.[1]

SNAr_Mechanism Start 2-Halo-5-methylbenzothiazole Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product 2-Nu-5-methylbenzothiazole Intermediate->Product - X- Leaving_Group Halide ion (X-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA r) on 2-halobenzothiazoles.

Due to the better leaving group ability of bromide, 2-bromo-5-methylbenzothiazole is expected to undergo SNA r reactions more readily than the chloro derivative. This allows for the use of a wider range of nucleophiles and often proceeds under less stringent conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, and its efficiency is highly dependent on the nature of the halide.

The generally accepted reactivity order for the oxidative addition step is I > Br > OTf > Cl.[4] Consequently, 2-bromo-5-methylbenzothiazole is a more reactive substrate than 2-chloro-5-methylbenzothiazole in Suzuki-Miyaura couplings, often requiring lower catalyst loadings and milder reaction conditions to achieve comparable yields.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a crucial transformation in the development of many pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is influenced by the reactivity of the aryl halide.[7]

2-Bromo-5-methylbenzothiazole is generally the preferred substrate for Buchwald-Hartwig amination due to its higher reactivity, which allows for the use of a broader range of amine coupling partners and can lead to higher yields under milder conditions compared to the chloro analogue.[2]

Quantitative Data Comparison

The following table summarizes representative experimental data, compiled from literature on analogous systems, illustrating the generally higher reactivity of 2-bromo-heterocycles compared to their 2-chloro counterparts in palladium-catalyzed cross-coupling reactions.

ReactionSubstrateTypical Reaction ConditionsExpected Yield
Suzuki-Miyaura Coupling 2-Bromo-5-methylbenzothiazolePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CGood to Excellent
2-Chloro-5-methylbenzothiazolePd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 100-120 °CModerate to Good
Buchwald-Hartwig Amination 2-Bromo-5-methylbenzothiazolePd₂(dba)₃, BINAP, NaOtBu, Toluene, 90-110 °CGood to Excellent
2-Chloro-5-methylbenzothiazolePd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110-130 °CModerate to Good

Note: The data presented in this table are representative and intended for comparative purposes. Actual yields will vary depending on the specific nucleophile/coupling partner, catalyst system, and precise reaction conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Buchwald-Hartwig amination reaction with both 2-bromo- and 2-chloro-5-methylbenzothiazole.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzothiazole

Buchwald_Hartwig_Workflow_Bromo Start 1. Add 2-bromo-5-methylbenzothiazole, amine, NaOtBu to an oven-dried flask. Inert 2. Evacuate and backfill with Argon (3x). Start->Inert Reagents 3. Add Pd2(dba)3 and BINAP under Argon. Inert->Reagents Solvent 4. Add anhydrous, degassed Toluene. Reagents->Solvent Reaction 5. Heat to 100 °C for 4-12 h. Solvent->Reaction Workup 6. Quench, extract, and purify by chromatography. Reaction->Workup

Caption: Experimental workflow for Buchwald-Hartwig amination of the bromo-substrate.

Materials:

  • 2-Bromo-5-methylbenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methylbenzothiazole, the desired amine, and sodium tert-butoxide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ and BINAP.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-methylbenzothiazole

Buchwald_Hartwig_Workflow_Chloro Start 1. Add 2-chloro-5-methylbenzothiazole, amine, Cs2CO3 to an oven-dried flask. Inert 2. Evacuate and backfill with Argon (3x). Start->Inert Reagents 3. Add Pd(OAc)2 and XPhos under Argon. Inert->Reagents Solvent 4. Add anhydrous, degassed Dioxane. Reagents->Solvent Reaction 5. Heat to 120 °C for 12-24 h. Solvent->Reaction Workup 6. Quench, extract, and purify by chromatography. Reaction->Workup

Caption: Experimental workflow for Buchwald-Hartwig amination of the chloro-substrate.

Materials:

  • 2-Chloro-5-methylbenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Cesium carbonate (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-methylbenzothiazole, the desired amine, and cesium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add Pd(OAc)₂ and XPhos.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

Conclusion and Practical Considerations

The choice between 2-chloro- and 2-bromo-5-methylbenzothiazole as a synthetic precursor is a balance of reactivity, cost, and availability.

  • 2-Bromo-5-methylbenzothiazole is the more reactive substrate, generally leading to higher yields under milder conditions for a broader range of transformations. It is the preferred starting material when maximizing yield and reaction scope is the primary concern.

  • 2-Chloro-5-methylbenzothiazole is often a more cost-effective and readily available starting material. While its lower reactivity necessitates more forcing conditions (higher temperatures, stronger bases, and more specialized, often more expensive, catalyst systems), it can be a viable option for large-scale synthesis where cost is a significant driver.

For researchers in drug discovery, the higher reactivity of the bromo-derivative often makes it the more efficient choice for rapidly generating diverse libraries of compounds for biological screening. However, for process development and scale-up, the potential cost savings of the chloro-analogue warrant its consideration, provided the required reaction conditions are acceptable.

References

  • Cl vs Br in SN1 and SN2 reactions. Reddit.
  • Buchwald–Hartwig amination. Wikipedia.
  • Nucleophilic Substitution Reactions. King Saud University.
  • Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange.
  • Why is chlorine the right leaving group but not bromine (or iodine)?. Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • What Makes A Good Leaving Group?. Master Organic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Chapter 4: Nucleophilic Substitution Part II. OCLUE.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
  • Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. ResearchGate.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

A Comparative Analysis of the Biological Activity of Benzothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to its chemical stability and the versatile biological activities exhibited by its derivatives.[2] The unique structure of benzothiazole allows for extensive chemical modifications, leading to a wide array of pharmacological properties including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[3][4][5] This guide provides a comparative analysis of these biological activities, supported by experimental data and detailed protocols to assist researchers in the field of drug development.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[8]

Mechanism of Action & Structure-Activity Relationship (SAR)

Many benzothiazole derivatives exert their anticancer effects by targeting crucial cellular pathways. For instance, some derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication in cancer cells.[9] Others function as inhibitors of protein kinases, which are often dysregulated in cancer. The substitution pattern on the benzothiazole ring significantly influences the anticancer potency. Generally, the presence of electron-withdrawing groups at the 2- and 6-positions of the benzothiazole ring tends to enhance cytotoxic activity.[10] For example, 2-(4-aminophenyl)benzothiazole derivatives have shown potent and selective activity against breast cancer cell lines.[3]

A key mechanism involves the induction of apoptosis, or programmed cell death. Studies on hepatocellular carcinoma (HCC) cells have shown that 2-substituted benzothiazole derivatives can induce apoptosis by causing a loss of mitochondrial membrane potential.[8] Furthermore, these compounds can modulate the NF-κB/COX-2/iNOS signaling pathway, which is critically involved in inflammation-associated cancers.[8] The presence of hydrophobic moieties on the benzothiazole structure is often correlated with increased cytotoxic activity against various cancer cell lines.[1]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A 2-(4-chlorobenzyl)-indole semicarbazideHT-29 (Colon)0.024Etoposide>50
Derivative A 2-(4-chlorobenzyl)-indole semicarbazideH460 (Lung)0.29Etoposide>50
Derivative B 2-(4-bromopyridine acetamide)-thiolSKBR-3 (Breast)0.0012Doxorubicin0.8 ± 0.1
Derivative B 2-(4-bromopyridine acetamide)-thiolHepG2 (Liver)0.048Doxorubicin1.2 ± 0.2
Derivative C 2-(isoxazole pyrimidine)Colo205 (Colon)5.04Etoposide~10

Data compiled from multiple sources for illustrative comparison.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[6]

Objective: To determine the IC50 value of a test benzothiazole derivative.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][13] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[2]

Mechanism of Action & SAR

The antimicrobial action of benzothiazole derivatives often involves the disruption of essential cellular processes in microorganisms. Some derivatives are known to inhibit enzymes involved in cell wall synthesis or DNA replication.[14] The lipophilicity of the benzothiazole molecule, influenced by its substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Structure-activity relationship studies have revealed that substitutions at the 2-position of the benzothiazole ring are critical for antimicrobial activity.[3] For instance, the introduction of a styryl group at this position has been shown to enhance antibacterial and antifungal properties.[15] Additionally, the presence of sulfonamide groups can significantly boost antibacterial efficacy.[16]

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Derivative D 2-(N-sulfonamide-2-pyridone)S. aureus25Ciprofloxacin<1
Derivative D 2-(N-sulfonamide-2-pyridone)E. coli50Ciprofloxacin<1
Derivative E 2-(methyl sulfonyl)C. albicans4Fluconazole1-4
Derivative F 2-styryl-5-chloroA. niger17.61Amphotericin-B<1

Data compiled from multiple sources for illustrative comparison.[9][18]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[17][19]

Objective: To determine the MIC of a benzothiazole derivative against a specific microbial strain.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzothiazole derivative stock solution

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microbe in broth) and negative control (broth only)

Procedure:

  • Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the benzothiazole stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[20]

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate B Add Standardized Microbial Inoculum A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe Wells for Turbidity (Microbial Growth) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: General workflow for Minimum Inhibitory Concentration (MIC) testing.

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[21][22] Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic options with improved efficacy and fewer side effects.[22]

Mechanism of Action & SAR

The anticonvulsant activity of benzothiazole derivatives is often attributed to their interaction with various neurotransmitter systems and ion channels in the central nervous system. Some derivatives are thought to enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), while others may block voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

SAR studies have indicated that substitutions at the 2-position of the benzothiazole ring are crucial.[10] For example, the incorporation of hydrazone or semicarbazone moieties at this position has been shown to confer significant anticonvulsant properties. The nature of the substituent on the benzene ring also plays a role, with electron-donating groups like methoxy (-OCH3) sometimes enhancing activity.[1][10]

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant activity is often evaluated in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Compound IDSubstitution PatternMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI = TD50/ED50)
Derivative G 2-amino-6-methoxy35.5>1001504.2 (MES)
Derivative H 2-(N-acetylhydrazinyl)45.260.12004.4 (MES)
Phenytoin (Standard Drug)9.5Inactive68.57.2
Ethosuximide (Standard Drug)Inactive130>500>3.8

Data is hypothetical, based on trends reported in the literature for illustrative purposes.[23]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical screening method to identify compounds effective against generalized tonic-clonic seizures.[23]

Objective: To evaluate the anticonvulsant activity of a benzothiazole derivative.

Materials:

  • Male albino mice (20-25 g)

  • Benzothiazole derivative suspension (e.g., in 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsiometer with corneal electrodes

Procedure:

  • Animal Grouping and Dosing: Divide mice into groups. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard drug group (Phenytoin) is also included.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed.

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered as the endpoint, indicating protection.

  • Data Analysis: The percentage of protected animals in each group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for treating various inflammatory conditions.[24] Their activity is often linked to the inhibition of key enzymes in the inflammatory cascade.[13]

Mechanism of Action & SAR

The primary mechanism of anti-inflammatory action for many benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[25] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes reduces the signs and symptoms of inflammation, such as pain and swelling.

Structure-activity relationship studies have shown that the nature and position of substituents on the benzothiazole core influence the anti-inflammatory activity.[26] For example, derivatives bearing carboxamide and benzenesulphonamide moieties have shown potent anti-inflammatory effects.[13] Some compounds have shown selective inhibition of COX-2, which is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound IDSubstitution PatternDose (mg/kg)% Edema Inhibition (after 3h)Reference Drug% Edema Inhibition (after 3h)
Derivative I 2-(N-benzenesulfonyl-carboxamide)2078%Indomethacin82%
Derivative J 2-(thiazole-substituted)5075%Indomethacin82%
Derivative K 2-(6-acetamido-carbamoyl)benzoic acid20070.5%Acetaminophen76.9%

Data compiled from multiple sources for illustrative comparison.[13][26][27]

Experimental Protocol: Inhibition of Protein Denaturation

This in vitro assay is a useful preliminary screening method for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[25][28]

Objective: To evaluate the in vitro anti-inflammatory activity of a benzothiazole derivative by assessing its ability to inhibit protein (albumin) denaturation.

Materials:

  • Bovine serum albumin (BSA) solution (5% w/v)

  • Benzothiazole derivative solutions of various concentrations

  • Phosphate buffered saline (PBS, pH 6.4)

  • Standard drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing 0.2 mL of BSA solution and 2.8 mL of PBS.

  • Compound Addition: Add 2 mL of varying concentrations of the test benzothiazole derivative to the respective tubes. A control group will receive 2 mL of distilled water instead of the compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Conclusion and Future Perspectives

Benzothiazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of significant biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The structure-activity relationship studies underscore the importance of targeted chemical modifications to enhance potency and selectivity. The provided experimental protocols offer a foundational framework for researchers to screen and evaluate novel benzothiazole compounds. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity, ultimately paving the way for the development of new and effective therapeutic agents.

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A Researcher's Guide to Structure-Activity Relationships of 2-Substituted-5-Methylbenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide delves into the nuanced world of 2-substituted-5-methylbenzothiazole analogs, offering a comparative analysis of their structure-activity relationships (SAR). By understanding how subtle molecular modifications influence biological outcomes, researchers can strategically design more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed experimental context.

The Strategic Importance of the 5-Methylbenzothiazole Core

The benzothiazole nucleus itself is a privileged structure, conferring favorable physicochemical properties and serving as a versatile template for drug design. The introduction of a methyl group at the 5-position can significantly impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This seemingly minor addition can lead to enhanced cell permeability and improved pharmacokinetic profiles, making the 5-methylbenzothiazole scaffold an attractive starting point for library synthesis and lead optimization.

Unraveling the Structure-Activity Relationship at the 2-Position

The C-2 position of the benzothiazole ring is a primary site for chemical modification, and the nature of the substituent at this position profoundly dictates the compound's biological activity.[1] Extensive research has demonstrated that a wide array of functional groups can be introduced at C-2, leading to analogs with diverse therapeutic applications, most notably in oncology.[4][5][6][7][8]

Comparative Analysis of 2-Substituents

To illustrate the impact of C-2 substitution, the following table summarizes the anticancer activity of various 2-substituted benzothiazole analogs against different cancer cell lines. While specific data for 5-methylbenzothiazole analogs is often embedded within broader studies, the general SAR trends observed for 2-substituted benzothiazoles are largely applicable.

2-Substituent TypeRepresentative SubstituentCancer Cell LineIC50 (µM)Key SAR InsightsReference
Aryl 2-(4-Aminophenyl)Breast (MCF-7)Nanomolar rangeThe amino group is crucial for potent activity. Shifting or replacing it often leads to a loss of potency.[4]
2-(3,4-Dimethoxyphenyl)Breast (MCF-7, MDA-468)Nanomolar rangeMethoxy groups at the 3 and 4 positions of the phenyl ring are critical for antitumor activity.[4]
Benzylidene N'-(2-(benzo[d]thiazol-2-yl)-3-phenylacryloyl)benzohydrazideLung (H1299)PotentThe benzylidene moiety, formed via Knoevenagel condensation, often enhances anticancer activity.[4]
Heterocyclic 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)acetamideVariousPotentThe introduction of other heterocyclic rings can lead to compounds with significant antitumor potential.[7][8]
Amide/Urea Substituted fluorophenyl containing benzothiazole ureaVariousPotentUrea and amide linkages at the 2-position, often incorporating substituted phenyl rings, show remarkable growth inhibitory activities.[7]

Key Takeaway: The electronic and steric properties of the substituent at the 2-position are critical determinants of biological activity. Generally, the introduction of aromatic and heterocyclic moieties with specific substitution patterns, such as amino and methoxy groups, tends to enhance anticancer potency.

Visualizing the SAR Landscape

The following diagram illustrates the key structural features of 2-substituted-5-methylbenzothiazole analogs and their influence on biological activity.

SAR_Benzothiazole cluster_0 5-Methylbenzothiazole Core cluster_1 2-Position Substituents cluster_2 Biological Activity Core 5-Methylbenzothiazole C-2 Position Aryl Aryl Groups (e.g., Phenyl) Core:f1->Aryl Substitution Heterocycle Heterocyclic Rings (e.g., Imidazole) Core:f1->Heterocycle Substitution Amide Amide/Urea Linkages Core:f1->Amide Substitution Activity Anticancer Potency Aryl->Activity Influences Heterocycle->Activity Influences Amide->Activity Influences

Caption: Key determinants of biological activity in 2-substituted-5-methylbenzothiazole analogs.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 2-substituted-5-methylbenzothiazole analogs and their subsequent biological evaluation follow established and robust methodologies. Understanding these protocols is crucial for reproducing and building upon existing research.

General Synthesis of 2-Aryl-5-Methylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

Step-by-Step Protocol:

  • Starting Materials: 2-Amino-4-methylthiophenol and a desired substituted benzaldehyde.

  • Reaction Setup: Dissolve equimolar amounts of 2-amino-4-methylthiophenol and the substituted benzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of an oxidizing agent, such as ammonium chloride, or employ an acid catalyst.[9][10]

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is then filtered, washed, and purified by recrystallization from a suitable solvent or by column chromatography.[9]

Causality: The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring. The choice of catalyst and solvent can influence the reaction rate and yield.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The dose-dependent decrease in cell viability upon treatment with the test compounds provides internal consistency.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow from synthesis to biological evaluation of 2-substituted-5-methylbenzothiazole analogs.

Workflow Start Design of Analogs Synthesis Chemical Synthesis (e.g., Condensation Reaction) Start->Synthesis Purification Purification and Characterization (e.g., Recrystallization, NMR) Synthesis->Purification BioAssay In Vitro Biological Evaluation (e.g., MTT Assay) Purification->BioAssay SAR_Analysis SAR Analysis and Lead Optimization BioAssay->SAR_Analysis End Identification of Lead Compound SAR_Analysis->End

Caption: A typical experimental workflow for SAR studies of novel benzothiazole analogs.

Conclusion and Future Directions

The 5-methylbenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship of 2-substituted analogs is a well-explored yet continuously evolving field. Future research should focus on the synthesis of novel analogs with diverse C-2 substituents, leveraging computational tools for rational design. Furthermore, a deeper investigation into the mechanism of action of the most potent compounds will be crucial for their translation into clinical candidates. The integration of in silico, in vitro, and in vivo studies will undoubtedly accelerate the development of next-generation benzothiazole-based therapeutics.

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A Spectroscopic Deep Dive: Unraveling the Influence of Substitution on the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and industrial materials. The nuanced interplay of substituents on this bicyclic system profoundly dictates its physicochemical properties and, consequently, its biological activity and material performance. This guide offers a detailed spectroscopic comparison of 5-methylbenzothiazole against other strategically substituted benzothiazoles, namely 2-methylbenzothiazole, 6-methoxybenzothiazole, and 5-chlorobenzothiazole. Through a meticulous analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the electronic and steric effects imparted by these substituents, providing a foundational understanding for rational drug design and material engineering.

The Rationale: Why Substituent Effects Matter

The seemingly subtle addition of a methyl, methoxy, or chloro group to the benzothiazole ring can induce significant shifts in electron density, molecular geometry, and intermolecular interactions. For instance, the electron-donating nature of a methyl or methoxy group can enhance the nucleophilicity of the heterocyclic system, while an electron-withdrawing chloro group can render it more electrophilic. These electronic perturbations directly translate to distinct spectroscopic signatures, which, when properly interpreted, offer invaluable insights into the molecule's behavior. This comparative analysis will focus on how the position and nature of these substituents alter the chemical environment of the constituent atoms and bonds, providing a predictive framework for understanding the properties of more complex benzothiazole derivatives.

Comparative Spectroscopic Analysis

To facilitate a direct and objective comparison, we will examine the spectroscopic data for 5-methylbenzothiazole in parallel with 2-methylbenzothiazole, 6-methoxybenzothiazole, and 5-chlorobenzothiazole across four key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides the most detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

¹H NMR Spectroscopy:

The position of a substituent significantly alters the chemical shifts of the aromatic protons on the benzene ring.

  • 5-methylbenzothiazole: The methyl group at the 5-position is an electron-donating group. This donation of electron density shields the aromatic protons, causing them to resonate at a slightly lower chemical shift (upfield) compared to the unsubstituted benzothiazole.

  • 2-methylbenzothiazole: The methyl group at the 2-position primarily influences the electronic environment of the thiazole ring. The aromatic protons on the benzene ring will have chemical shifts more similar to the parent benzothiazole.

  • 6-methoxybenzothiazole: The potent electron-donating methoxy group at the 6-position strongly shields the aromatic protons, particularly those ortho and para to it, resulting in a noticeable upfield shift.

  • 5-chlorobenzothiazole: The electron-withdrawing nature of the chlorine atom deshields the aromatic protons, leading to a downfield shift in their resonance compared to 5-methylbenzothiazole.

CompoundKey ¹H NMR Signals (δ, ppm)
5-Methylbenzothiazole Aromatic Protons: ~7.2-8.0 ppm; Methyl Protons: ~2.5 ppm
2-Methylbenzothiazole Aromatic Protons: ~7.3-8.0 ppm[1]; Methyl Protons: ~2.8 ppm[1]
6-Methoxybenzothiazole Aromatic Protons: ~7.0-7.8 ppm; Methoxy Protons: ~3.9 ppm
5-Chlorobenzothiazole Aromatic Protons: ~7.3-8.1 ppm

¹³C NMR Spectroscopy:

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra, with electron-donating groups causing upfield shifts (shielding) and electron-withdrawing groups leading to downfield shifts (deshielding) of the carbon atoms in the aromatic ring. The chemical shift of the C2 carbon in the thiazole ring is also notably affected by the substituent at the 2-position.

CompoundKey ¹³C NMR Signals (δ, ppm)
5-Methylbenzothiazole Aromatic Carbons: ~120-155 ppm; C2: ~155 ppm; Methyl Carbon: ~21 ppm
2-Methylbenzothiazole Aromatic Carbons: ~121-153 ppm; C2: ~167 ppm; Methyl Carbon: ~20 ppm
6-Methoxybenzothiazole Aromatic Carbons: ~104-157 ppm; C2: ~154 ppm; Methoxy Carbon: ~56 ppm
5-Chlorobenzothiazole Aromatic Carbons: ~121-153 ppm; C2: ~154 ppm
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The C=N stretching vibration of the thiazole ring, typically observed around 1500-1650 cm⁻¹, is sensitive to the electronic effects of the substituents. Electron-donating groups can slightly lower this frequency, while electron-withdrawing groups may increase it. The C-H stretching and bending vibrations of the aromatic ring and the methyl/methoxy groups will also be present in their characteristic regions. For 5-chlorobenzothiazole, a characteristic C-Cl stretching vibration will be observed in the fingerprint region.

CompoundCharacteristic IR Absorptions (cm⁻¹)
5-Methylbenzothiazole C=N stretch: ~1550, Aromatic C-H stretch: ~3050, Aliphatic C-H stretch: ~2920
2-Methylbenzothiazole C=N stretch: ~1597, Aromatic C-H stretch: ~3060, Aliphatic C-H stretch: ~2920[2]
6-Methoxybenzothiazole C=N stretch: ~1560, Aromatic C-H stretch: ~3070, Aliphatic C-H stretch: ~2960, C-O stretch: ~1240
5-Chlorobenzothiazole C=N stretch: ~1540, Aromatic C-H stretch: ~3080, C-Cl stretch: ~700-800
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic (electron-donating) or chromophoric (electron-withdrawing) groups.

Benzothiazole exhibits characteristic π → π* transitions. The introduction of substituents alters the energy of the molecular orbitals, leading to shifts in the λmax.

  • Electron-donating groups like methyl and methoxy groups typically cause a bathochromic shift (red shift) to longer wavelengths, as they increase the energy of the highest occupied molecular orbital (HOMO). The methoxy group, being a stronger electron donor, is expected to induce a more significant red shift than the methyl group.

  • Electron-withdrawing groups like the chloro group can cause a hypsochromic shift (blue shift) to shorter wavelengths by lowering the energy of the molecular orbitals.

CompoundExpected λmax (in Methanol)
5-Methylbenzothiazole ~280-290 nm
2-Methylbenzothiazole ~285 nm
6-Methoxybenzothiazole ~290-300 nm
5-Chlorobenzothiazole ~275-285 nm
Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can be used to deduce its structure.

The molecular ion peak (M⁺) will be observed for all compounds, confirming their respective molecular weights. The fragmentation patterns will be influenced by the stability of the resulting fragments.

  • 5-Methylbenzothiazole and 2-Methylbenzothiazole: A common fragmentation pathway involves the loss of a hydrogen radical to form a stable [M-H]⁺ ion. The loss of the methyl radical can also be observed.

  • 6-Methoxybenzothiazole: Fragmentation may involve the loss of a methyl radical from the methoxy group, followed by the loss of a carbon monoxide molecule.

  • 5-Chlorobenzothiazole: The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of a chlorine radical.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Methylbenzothiazole 149148, 134, 108
2-Methylbenzothiazole 149148, 108, 82[3]
6-Methoxybenzothiazole 165150, 122, 107
5-Chlorobenzothiazole 183/185148, 111

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized for individual instruments and samples.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzothiazole derivative in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A baseline correction should be performed using a cuvette containing only the solvent.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis: Ionize the sample using a standard electron energy of 70 eV. The resulting ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_structure Molecular Structures cluster_spectroscopy Spectroscopic Techniques 5-MeBT 5-Methylbenzothiazole NMR NMR (¹H, ¹³C) 5-MeBT->NMR yields data IR FT-IR 5-MeBT->IR yields data UV UV-Vis 5-MeBT->UV yields data MS Mass Spec. 5-MeBT->MS yields data 2-MeBT 2-Methylbenzothiazole 2-MeBT->NMR yields data 2-MeBT->IR yields data 2-MeBT->UV yields data 2-MeBT->MS yields data 6-MeOBT 6-Methoxybenzothiazole 6-MeOBT->NMR yields data 6-MeOBT->IR yields data 6-MeOBT->UV yields data 6-MeOBT->MS yields data 5-ClBT 5-Chlorobenzothiazole 5-ClBT->NMR yields data 5-ClBT->IR yields data 5-ClBT->UV yields data 5-ClBT->MS yields data G start Sample prep Sample Preparation start->prep nmr_acq NMR Acquisition prep->nmr_acq ir_acq IR Acquisition prep->ir_acq uv_acq UV-Vis Acquisition prep->uv_acq ms_acq MS Acquisition prep->ms_acq process Data Processing nmr_acq->process ir_acq->process uv_acq->process ms_acq->process analysis Comparative Analysis process->analysis end Insights analysis->end

Figure 2: General experimental workflow for the comparative spectroscopic analysis of substituted benzothiazoles.

Conclusion

The spectroscopic comparison of 5-methylbenzothiazole with its 2-methyl, 6-methoxy, and 5-chloro substituted counterparts reveals a clear and predictable influence of the substituent's nature and position on the molecular properties. Electron-donating groups like methyl and methoxy induce shielding effects in NMR and bathochromic shifts in UV-Vis spectroscopy, while electron-withdrawing groups like chlorine have the opposite effect. These fundamental relationships, deciphered through a multi-spectroscopic approach, provide a powerful toolkit for chemists and drug developers. By understanding how substituents tune the electronic and structural characteristics of the benzothiazole core, researchers can more effectively design and synthesize novel compounds with tailored properties for a wide range of applications.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-Chloro-5-methylbenzo[d]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Scientist's Overview

The journey of a novel compound from benchtop synthesis to a potential clinical candidate is paved with rigorous, quantitative assessment. For promising scaffolds like 2-Chloro-5-methylbenzo[d]thiazole and its derivatives, which have demonstrated significant therapeutic potential, particularly in oncology, the reliability of early-stage in vitro data is paramount.[1][2][3] This guide provides a framework for selecting and validating appropriate in vitro assays for this compound class. We move beyond mere protocol recitation to explore the causality behind experimental design, ensuring that every assay is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate robust, reproducible, and regulatory-compliant data packages that confidently drive decision-making in preclinical development.

Biological Context & Strategic Assay Selection

Benzothiazole derivatives are a well-established class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, most notably as anticancer agents.[4][5] Studies have shown that these compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR) and other enzymes crucial for cancer cell proliferation.[3][6][7]

Given this context, a multi-faceted approach to in vitro testing is required. We must assess not only the general cytotoxic effect of a compound but also its specific molecular interactions. Therefore, our validation guide will focus on two critical and complementary categories of assays:

  • Phenotypic Assays (Cell Health & Viability): These assays measure the overall effect of a compound on cell populations. They are essential for determining potency (e.g., IC50/GI50) and providing a holistic view of a compound's biological impact.

  • Target-Based Assays (Biochemical & Mechanistic): These assays interrogate the direct interaction between a compound and its putative molecular target (e.g., a specific kinase).[8] They are crucial for confirming the mechanism of action (MoA), assessing selectivity, and guiding structure-activity relationship (SAR) studies.

The logical flow of screening often starts with a broad phenotypic assay to identify active compounds, followed by more specific target-based assays to elucidate their MoA.

G cluster_0 Assay Selection Strategy Compound Library Compound Library Phenotypic Screen Phenotypic Screen Compound Library->Phenotypic Screen Broad Cytotoxicity Target-Based Screen Target-Based Screen Phenotypic Screen->Target-Based Screen Identify MoA of Hits Hit Confirmation & Validation Hit Confirmation & Validation Target-Based Screen->Hit Confirmation & Validation Confirm On-Target Activity Lead Optimization Lead Optimization Hit Confirmation & Validation->Lead Optimization Refine SAR

Caption: High-level workflow from initial screening to lead optimization.

The Pillars of Assay Validation: Adhering to ICH Q2(R1) Standards

Before comparing specific assays, we must establish the universal parameters that define a validated method. These principles are derived from the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[9][10][11] While originally intended for chemical analysis, its principles are the gold standard and are widely adapted for bioassays.[12]

Validation ParameterDefinition & Purpose
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components.[13] For a cell-based assay, this means distinguishing compound-induced effects from artifacts (e.g., solvent effects, autofluorescence). For a biochemical assay, it means the signal is directly from the intended enzymatic reaction.
Accuracy The closeness of agreement between the measured value and an accepted reference value or true value.[13] It's often expressed as percent recovery of a known standard.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, covering different days, analysts, or equipment).[14][15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness A measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures), providing an indication of its reliability during normal usage.[14]

Comparative Guide: Cell Viability vs. Kinase Activity Assays

Here, we compare two common assay types relevant to the study of anticancer benzothiazole derivatives: a luminescent cell viability assay (CellTiter-Glo®) and a luminescent biochemical kinase assay (Kinase-Glo®).

Assay Principle Comparison
  • CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16][17] The reagent lyses cells to release ATP and provides luciferase and its substrate, luciferin. The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells in culture.[17][18]

  • Kinase-Glo® Luminescent Kinase Assay: This biochemical assay quantifies the amount of ATP remaining in solution following a kinase reaction.[19] The kinase, its substrate, and the test compound are incubated with a known amount of ATP. The more active the kinase, the more ATP is consumed. The Kinase-Glo® reagent is then added, containing luciferase and luciferin, to measure the remaining ATP. A low light signal indicates high kinase activity (more ATP consumed), while a high light signal indicates inhibition of the kinase (less ATP consumed).[19]

G cluster_CTG CellTiter-Glo® Principle cluster_KG Kinase-Glo® Principle ViableCell Viable Cell (Contains ATP) CTG_Reagent Add CellTiter-Glo® Reagent (Lyses Cell) ViableCell->CTG_Reagent ATP_Released ATP Released CTG_Reagent->ATP_Released Luciferase Luciferase + Luciferin + ATP ATP_Released->Luciferase Light_Signal Luminescent Signal (Proportional to Viable Cells) Luciferase->Light_Signal Kinase_Reaction Kinase + Substrate + Compound + ATP ATP_Consumption Kinase Reaction (ATP is Consumed) Kinase_Reaction->ATP_Consumption Remaining_ATP Remaining ATP ATP_Consumption->Remaining_ATP KG_Reagent Add Kinase-Glo® Reagent Remaining_ATP->KG_Reagent Light_Signal_KG Luminescent Signal (Inversely Proportional to Kinase Activity) KG_Reagent->Light_Signal_KG

Caption: Comparison of the core principles of CellTiter-Glo® and Kinase-Glo® assays.

Quantitative Validation Data Comparison

The following table presents hypothetical validation data for the two assays, illustrating how their performance against key parameters might compare.

Validation ParameterCellTiter-Glo® (Cell-Based)Kinase-Glo® (Biochemical)Expert Commentary
Assay Window (S/B) > 100> 200Biochemical assays often have a larger signal-to-background ratio due to fewer interfering components compared to a complex cellular environment.
Z'-Factor > 0.7> 0.8Both are excellent for screening (Z' > 0.5 is considered robust), but the cleaner biochemical system typically yields a higher Z'-factor.
Linearity (R²) > 0.99 (cell number vs. luminescence)> 0.99 (ATP concentration vs. luminescence)Both assays exhibit excellent linearity, which is crucial for accurate quantification.
Precision (Intra-assay %CV) < 10%< 5%The higher variability in cell-based assays is expected due to biological variance (e.g., plating inconsistencies, cell health).
Precision (Inter-assay %CV) < 15%< 10%Inter-assay precision reflects the day-to-day reproducibility. Tightly controlled biochemical assays are generally more reproducible.
IC50 Reproducibility Within 2-foldWithin 1.5-foldThe ultimate measure of consistency for an inhibitor screen. The biochemical assay provides a tighter confirmation of a compound's direct inhibitory potency.

Detailed Experimental Protocols

Trustworthiness in science is built on transparency and reproducibility.[14] The following protocols are detailed to allow for replication while explaining the rationale behind critical steps.

Protocol: Cell Viability/Cytotoxicity using CellTiter-Glo®

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line (e.g., A549 human lung carcinoma).

Methodology:

  • Cell Plating:

    • Step: Seed A549 cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Rationale: A white plate is used to maximize the luminescent signal. The cell density is optimized beforehand to ensure cells are in the exponential growth phase during the experiment and that the signal falls within the linear range of the assay.

  • Cell Incubation:

    • Step: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows the cells to adhere and recover from the stress of plating, ensuring a healthy and uniform cell monolayer before compound addition.

  • Compound Preparation & Addition:

    • Step: Prepare a 10-point, 3-fold serial dilution of the test compound in complete medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

    • Step: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Rationale: A serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50. The final DMSO concentration must be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Compound Incubation:

    • Step: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation is a standard duration for assessing antiproliferative effects, allowing for multiple cell doubling times.

  • Assay Reagent Preparation & Addition:

    • Step: Thaw the CellTiter-Glo® buffer and equilibrate to room temperature. Reconstitute the lyophilized substrate with the buffer to create the CellTiter-Glo® Reagent.

    • Step: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Rationale: Temperature equilibration is critical for consistent enzyme kinetics (luciferase activity).

  • Signal Generation & Measurement:

    • Step: Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Step: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Step: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Step: Read luminescence on a plate reader.

    • Rationale: The shaking ensures complete lysis and mixing, while the 10-minute incubation allows the luciferase reaction to reach a steady state, providing a stable and reproducible signal.

  • Data Analysis:

    • Step: Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Step: Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Biochemical Kinase Inhibition using Kinase-Glo®

Objective: To determine the IC50 of a test compound against a specific tyrosine kinase (e.g., EGFR).

Methodology:

  • Reagent Preparation:

    • Step: Prepare kinase buffer, recombinant EGFR enzyme solution, and poly(Glu,Tyr) 4:1 peptide substrate solution. Prepare a stock solution of ATP at a concentration equal to the known Km for the enzyme.

    • Rationale: Using ATP at its Km concentration provides a sensitive and standardized condition for measuring competitive inhibition, making IC50 values more comparable across different studies.[20]

  • Reaction Setup:

    • Step: In a white 384-well plate, add the following to each well:

      • 5 µL of test compound dilution or vehicle control (0.1% DMSO).

      • 5 µL of enzyme + substrate mix.

    • Step: Mix gently and incubate for 10 minutes at room temperature.

    • Rationale: This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Step: Add 10 µL of the ATP solution to each well to start the reaction.

    • Step: Incubate the plate at room temperature for 60 minutes.

    • Rationale: The reaction time is optimized to ensure the reaction is in the linear phase (typically <20% of ATP is consumed in the uninhibited control).

  • Signal Detection:

    • Step: Add 20 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescence reaction.

    • Step: Incubate for 10 minutes at room temperature to stabilize the signal.

    • Step: Read luminescence on a plate reader.

  • Data Analysis:

    • Step: Normalize the data using a "no kinase" control (high luminescence, 100% inhibition) and a vehicle control (low luminescence, 0% inhibition).

    • Step: Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Conclusion & Authoritative Grounding

The validation of in vitro assays is not a procedural checklist but a foundational scientific principle that ensures the integrity of drug discovery research.[21][22] For compounds derived from the this compound scaffold, a dual approach that combines phenotypic screening with target-based validation provides the most comprehensive and reliable data package. Cell viability assays like CellTiter-Glo® are indispensable for gauging overall potency and cellular impact, while biochemical assays like Kinase-Glo® are essential for confirming a specific mechanism of action and driving medicinal chemistry efforts.[23][24]

By adhering to the validation parameters set forth by regulatory bodies and understanding the scientific rationale behind each step of a protocol, researchers can build a self-validating experimental system.[25][26] This rigorous approach minimizes the risk of costly failures in later stages of development and ensures that only the most promising candidates, backed by unimpeachable data, advance toward the clinic.

References

  • Title: Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives Source: Taylor & Francis Online URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: In Vivo URL:[Link]
  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: MDPI URL:[Link]
  • Title: Q2(R1)
  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL:[Link]
  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers in Chemistry URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: National Institutes of Health (NIH) URL:[Link]
  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Technology Networks URL:[Link]
  • Title: Validation of Cell-Based Assays in the GLP Setting: A Practical Guide Source: ResearchG
  • Title: CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo Source: YouTube URL:[Link]
  • Title: Kinase assays Source: BMG LABTECH URL:[Link]
  • Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL:[Link]
  • Title: Design and Validate a GMP Cell Based Assay Source: Marin Biologic Labor
  • Title: In vitro JAK kinase activity and inhibition assays Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Cell-based assays on the rise Source: BMG LABTECH URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: The Role of Assay Development and Validation in Drug Discovery Source: PeploBio URL:[Link]
  • Title: Best Practices for Sample Preparation & Assay Development Source: Danaher Life Sciences URL:[Link]
  • Title: Development & Validation of Cell-based Assays Source: YouTube URL:[Link]
  • Title: Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology Source: Society of Toxicology URL:[Link]
  • Title: Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance Source: CMDC Labs URL:[Link]
  • Title: A Practical Guide to Immunoassay Method Validation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Advanced Scientific Research URL:[Link]
  • Title: Assay Validation Guidelines Source: Ofni Systems URL:[Link]
  • Title: Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD)
  • Title: A summary of validation considerations with real-life examples for flow cytometric assays Source: International Clinical Cytometry Society URL:[Link]
  • Title: Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization Source: Marin Biologic Labor
  • Title: Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity Source: ResearchG
  • Title: Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development Source: BioSpace URL:[Link]
  • Source: U.S.
  • Title: Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity Source: Iraqi Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Assay validation and reproducibility considerations for biomarkers used in drug development Source: SlidePlayer URL:[Link]
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: MDPI URL:[Link]
  • Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: National Institutes of Health (NIH) URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe disposal of 2-Chloro-5-methylbenzo[d]thiazole (CAS No. 3622-31-9), a compound that, while specific safety data is not widely available, belongs to a class of chemicals—chlorinated benzothiazoles—that necessitate careful handling and disposal due to their potential hazardous properties.

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory frameworks. The procedures outlined below are based on the general principles of hazardous waste management and information extrapolated from safety data sheets of structurally similar compounds.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not readily accessible in public databases, the known hazards of analogous compounds, such as 2-Chloro-5-(chloromethyl)thiazole, provide a strong basis for a conservative safety assessment.

Anticipated Hazards:

  • Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye damage.[1][2][3]

  • Environmental Hazard: Expected to be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a primary barrier between you and the potential hazard.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious and potentially irreversible damage.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin absorption, which is a likely route of exposure and potential toxicity.
Body Protection A lab coat, and for larger quantities or in case of a spill, a chemically resistant apron or suit.To protect the skin from accidental splashes and contamination.
Respiratory A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling powders or in poorly ventilated areas.To prevent the inhalation of any dust or vapors, which could be toxic.
II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Based on its chemical structure (a chlorinated organic compound), this compound should be treated as a hazardous waste .

Waste Segregation is Critical: Never mix this compound waste with non-hazardous waste. Cross-contamination can render a large volume of non-hazardous waste hazardous, significantly increasing disposal costs and environmental liability.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the disposal of this compound.

1. Waste Collection:

  • Solid Waste:
  • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
  • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this container.
  • Liquid Waste:
  • Collect liquid waste containing this compound in a separate, sealed, and labeled container.
  • Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Labeling:

  • Proper labeling is a legal requirement and essential for the safety of waste handlers.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS Number: "3622-31-9"
  • The primary hazards (e.g., "Toxic," "Environmental Hazard")
  • The date of accumulation

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
  • This area should be away from incompatible materials, such as strong oxidizing agents.
  • Secondary containment (placing the waste container inside a larger, leak-proof container) is a best practice to prevent the spread of material in case of a leak.

4. Disposal:

  • Crucially, the final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
  • Provide them with an accurate description of the waste, including the chemical name and quantity.
III. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Chloro-5- methylbenzo[d]thiazole waste assess_hazards Assess Hazards (Assume Toxic, Irritant, Environmental Hazard) start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe characterize_waste Characterize as Hazardous Waste select_ppe->characterize_waste segregate_waste Segregate from Non-Hazardous Waste characterize_waste->segregate_waste collect_waste Collect in a Compatible, Sealed Container segregate_waste->collect_waste label_container Label Container Correctly (Name, CAS, Hazards, Date) collect_waste->label_container store_safely Store in a Designated, Secure, and Ventilated Area with Secondary Containment label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_safely->contact_ehs professional_disposal Arrange for Disposal by a Licensed Hazardous Waste Company contact_ehs->professional_disposal

Disposal Workflow for this compound
IV. Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Secure: If safe to do so, prevent the spill from spreading by using absorbent materials (e.g., vermiculite, sand, or a commercial spill kit).

  • Cleanup (for small, manageable spills and only if trained):

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Increase ventilation to the area.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery through to disposal.

References

  • Capot Chemical Co., Ltd. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole. [Link]
  • Georganics Ltd. (2011).
  • PubChem. 5-Chloro-2-methylbenzothiazole. [Link]
  • PubChem. 2-Chloro-5-chloromethylthiazole. [Link]
  • N. S. Alygizakis, et al. (2017).
  • N. S. Alygizakis, et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.
  • Y. Wang, et al. (2021).
  • H. Valdes, et al. (2006). Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed. [Link]
  • S. A. Reddy & S. A. G. Reddy (2003).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: This guide provides detailed personal protective equipment (PPE) protocols for handling 2-Chloro-5-chloromethylthiazole (CAS No. 105827-91-6). The chemical name is similar to "2-Chloro-5-methylbenzo[d]thiazole," for which comprehensive safety data is less readily available. Given the structural similarities and potential for confusion, this guidance is based on the verified hazards of 2-Chloro-5-chloromethylthiazole. Always verify the specific CAS number and Safety Data Sheet (SDS) for the exact reagent in your possession before commencing any work.

Hazard Assessment: The Foundation of Your Safety Protocol

2-Chloro-5-chloromethylthiazole is a hazardous compound that demands rigorous adherence to safety protocols. Its primary dangers dictate our choice of PPE. Understanding the "why" behind each piece of equipment is the first step toward building a self-validating and trustworthy safety system in your laboratory.

The compound is classified with multiple significant hazards. It is acutely toxic if it comes into contact with skin and is harmful if swallowed.[1][2][3] Crucially, it is designated as causing severe skin burns and serious eye damage.[1][2][3] This means that even brief, direct contact can cause irreversible tissue damage. Furthermore, it may trigger an allergic skin reaction and is suspected of causing genetic defects.[1][2] These classifications necessitate a PPE strategy that eliminates all routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

Your primary defense is a combination of engineering controls (like a chemical fume hood) and a comprehensive PPE ensemble. The following table summarizes the essential equipment for handling 2-Chloro-5-chloromethylthiazole.

Area of Protection Required PPE Rationale & Key Specifications
Eyes & Face Chemical Splash Goggles & Full-Face ShieldProtects against splashes that can cause severe, irreversible eye damage.[3][4][5] A face shield is mandatory over goggles to protect the entire face from corrosive splashes.
Hands Impermeable Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact, which can lead to toxic effects and severe burns.[3][6] Always use gloves inspected for tears or holes before use.[2]
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA lab coat provides a primary barrier. An apron provides additional protection against spills of this corrosive and toxic substance. Impermeable protective clothing is specified.[3][4]
Respiratory NIOSH-approved RespiratorRequired if working outside a certified chemical fume hood, if there is a risk of aerosol or dust generation, or if exposure limits are exceeded.[4][7]

Procedural Discipline: Donning, Doffing, and Disposal

The integrity of your PPE is only as strong as the procedures you follow. Contamination during the removal of PPE is a common and preventable cause of exposure.

Experimental Workflow: From Preparation to Cleanup

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Chemical SDS prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 prep4 Ensure Emergency Equipment is Accessible (Eyewash, Shower) prep3->prep4 don Don PPE (See Protocol) prep4->don Proceed to Handling handle Handle Chemical (Minimize Quantities) don->handle decon Decontaminate Work Surface handle->decon Experiment Complete doff Doff PPE (See Protocol) decon->doff dispose Dispose of Contaminated Waste & PPE doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A typical laboratory workflow for handling hazardous chemicals.

Step-by-Step Donning Protocol
  • Inspect Your Gear: Before you begin, visually inspect all PPE for damage, degradation, or contamination.

  • Lab Coat/Apron: Put on your lab coat and secure it. If using a chemical-resistant apron, layer it over the lab coat.

  • Respirator (if needed): If your risk assessment requires a respirator, perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step Doffing (Removal) Protocol

This sequence is critical to prevent transferring contaminants from your PPE to your skin.

  • Gloves (Outer Pair if double-gloved): Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[2] Dispose of them immediately in a designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces.

  • Lab Coat/Apron: Unfasten your lab coat and roll it away from your body, keeping the contaminated outer surface contained.

  • Respirator (if used): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]

Emergency Response and Disposal

Immediate First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4] Seek immediate medical help.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Disposal Plan

All disposable PPE (gloves, aprons) used while handling 2-Chloro-5-chloromethylthiazole must be considered hazardous waste.

  • Segregation: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of any surplus or waste solutions of the chemical according to federal, state, and local regulations.[5][7] Do not pour down the drain.[2][7]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

  • Georganics Ltd. (2011). SAFETY DATA SHEET: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. [Link]
  • Capot Chemical Co., Ltd. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole. [Link]
  • KEIMFARBEN GMBH. (n.d.).

Sources

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2-Chloro-5-methylbenzo[d]thiazole
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.